molecular formula C6H12O6 B153748 Inositol CAS No. 41546-34-3

Inositol

Cat. No.: B153748
CAS No.: 41546-34-3
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inositol is a cyclic polyol, or sugar alcohol, that serves as a fundamental building block in numerous biological processes. It exists in nine stereoisomers, with myo-inositol being the most prevalent form in nature and mammalian tissues . As a key component of membrane phospholipids and intracellular second messenger systems, this compound is an essential compound for research in endocrinology, neuroscience, and cell biology. This compound and its phosphorylated derivatives, particularly the phosphatidylinositols (PIs) and this compound phosphates (IPs), are central to cellular signal transduction . They act as second messengers for insulin and several other hormones, making them a critical target for investigating insulin resistance, metabolic syndrome, and polycystic ovary syndrome (PCOS) . In the central nervous system, this compound imbalances are implicated in psychiatric conditions such as depression, anxiety, and panic disorders, and its derivatives are being studied for their potential role in stabilizing proteins associated with neurodegenerative diseases like Alzheimer's . The mechanism of action for this compound involves its conversion into various signaling molecules. myo-Inositol is a precursor to phosphatidylthis compound (4,5)-bisphosphate (PIP2), which is a substrate for phospholipase C in the production of this compound 1,4,5-trisphosphate (IP3), a key regulator of intracellular calcium release . Furthermore, it serves as a core component of this compound phosphoglycans (IPGs), which are proposed to act as second messengers in the insulin signaling pathway . Research also highlights its role in other areas, including bone metabolism, where it influences the balance between osteoblasts and osteoclasts , and virology, as viral replication often depends on host this compound pathways and phosphoinositides . This product is provided as a high-purity compound to ensure reliability and reproducibility in your experimental models. It is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Record name CIS-INOSITOL
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Foundational & Exploratory

The Discovery of Myo-Inositol in Muscle Tissue: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the history of myo-inositol's discovery in muscle tissue, from its initial isolation in the mid-19th century to the modern understanding of its critical role in cellular signaling. We delve into the pioneering work of early chemists, detailing the experimental protocols that first identified this vital carbocyclic polyol. Furthermore, this guide presents a compilation of quantitative data on myo-inositol concentrations in muscle tissue and elucidates the complex signaling pathways in which it participates, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the This compound (B14025) trisphosphate (IP3)/diacylglycerol (DAG) cascade. Visualizations of these pathways and historical experimental workflows are provided to facilitate a comprehensive understanding of myo-inositol's significance in muscle physiology and its potential as a therapeutic target.

The Initial Discovery: A Mid-19th Century Breakthrough

The story of myo-inositol begins in 1850 with the German physician and chemist Johan Joseph Scherer. While investigating the composition of muscle tissue, Scherer isolated a previously unknown sweet-tasting, crystalline substance from muscle extracts[1]. He named this novel compound "Inosit," derived from the Greek words "is" (muscle) and "inos" (sinew or fiber), reflecting its origin. This discovery marked the first identification of what would later be recognized as a crucial player in numerous cellular processes.

The initial isolation of "muscle sugar," as it was sometimes called, was a significant achievement in the burgeoning field of biochemistry. In the mid-19th century, the vitalistic theory, which posited that organic compounds could only be produced by living organisms, was still influential[2]. Scherer's work, along with that of his contemporaries, contributed to the growing body of evidence that the chemical components of living tissues could be isolated, studied, and understood through the principles of chemistry.

Early Experimental Protocols: Isolating "Muscle Sugar"

Plausible 19th-Century Isolation Protocol for Myo-Inositol from Muscle

The following protocol is a hypothetical reconstruction based on common biochemical practices of the mid-19th century for isolating organic molecules from biological tissues.

  • Tissue Preparation: A significant quantity of muscle tissue (e.g., from beef or horse) would be finely minced or ground to increase the surface area for extraction.

  • Extraction: The minced muscle would be subjected to a series of extractions. This likely involved boiling the tissue in water to create an aqueous extract containing water-soluble components, including myo-inositol. Multiple rounds of extraction would have been necessary to maximize the yield.

  • Protein Precipitation: The aqueous extract would contain soluble proteins that would interfere with the crystallization of smaller molecules. These proteins were likely precipitated by adding agents such as ethanol (B145695) or by heat coagulation, followed by filtration to remove the solid proteinaceous material.

  • Decolorization and Clarification: The resulting filtrate may have been treated with charcoal or other clarifying agents to remove pigments and other impurities that could hinder crystallization.

  • Concentration: The clarified extract would then be concentrated by evaporation, likely through gentle heating, to increase the saturation of the dissolved solutes.

  • Crystallization: The concentrated syrup would be left to stand for an extended period, allowing for the slow crystallization of myo-inositol. The sweet taste of the crystals would have been a key indicator of the successful isolation of a sugar-like substance.

  • Recrystallization for Purification: To achieve a higher degree of purity, the initial crystals would be redissolved in a minimal amount of hot water or ethanol and then allowed to recrystallize. This process would be repeated until a pure, homogenous crystalline product was obtained.

G Figure 1: Plausible 19th-Century Experimental Workflow for Myo-Inositol Isolation muscle Muscle Tissue mincing Mincing/Grinding muscle->mincing extraction Aqueous Extraction (Boiling Water) mincing->extraction filtration1 Filtration extraction->filtration1 precipitation Protein Precipitation (e.g., Ethanol, Heat) filtration1->precipitation filtration2 Filtration precipitation->filtration2 clarification Decolorization (Charcoal) filtration2->clarification concentration Concentration (Evaporation) clarification->concentration crystallization Crystallization concentration->crystallization purification Recrystallization crystallization->purification myothis compound Pure Myo-Inositol Crystals purification->myothis compound G Figure 2: The PI3K/Akt Signaling Pathway in Skeletal Muscle Hypertrophy cluster_membrane Cell Membrane IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates IGF1 IGF-1 IGF1->IGF1R mTORC1 mTORC1 Akt->mTORC1 activates FOXO FOXO Akt->FOXO inhibits GSK3 GSK3 Akt->GSK3 inhibits ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes Atrogenes Atrogene Transcription FOXO->Atrogenes promotes GlycogenSynthesis Glycogen Synthesis GSK3->GlycogenSynthesis inhibits G Figure 3: The IP3/DAG Signaling Cascade in Muscle Contraction cluster_membrane Cell Membrane GPCR GPCR/RTK PLC PLC GPCR->PLC activates DAG DAG PLC->DAG and IP3 IP3 PLC->IP3 cleaves PIP2 into PIP2 PIP2 PKC PKC DAG->PKC activates Agonist Agonist (e.g., Neurotransmitter) Agonist->GPCR IP3R IP3 Receptor IP3->IP3R binds to SR Sarcoplasmic Reticulum (SR) SR->IP3R Calcium Ca²⁺ IP3R->Calcium releases Calcium->PKC co-activates Contraction Muscle Contraction Calcium->Contraction triggers PKC->Contraction contributes to

References

The Biological Functions of Inositol Stereoisomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Inositol (B14025), a carbocyclic polyol, exists as nine distinct stereoisomers, each with unique structural conformations that underpin a vast array of biological functions. While myo-inositol is the most abundant and well-studied, serving as a precursor for a multitude of signaling molecules, other isomers such as D-chiro-inositol and scyllo-inositol are emerging as critical players in metabolic regulation and neuroprotection. This technical guide provides an in-depth exploration of the core biological functions of this compound stereoisomers, with a focus on their roles in cellular signaling, metabolism, and their therapeutic potential. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of crucial pathways and workflows.

Introduction to this compound Stereoisomers

Inositols are six-carbon sugar alcohols (cyclohexane-1,2,3,4,5,6-hexols) that are fundamental components of eukaryotic cells.[1] They can be obtained from the diet or synthesized de novo from glucose.[2][3] The spatial orientation of the six hydroxyl groups gives rise to nine possible stereoisomers: myo-, scyllo-, D-chiro-, L-chiro-, neo-, epi-, allo-, muco-, and cis-inositol.[4] Of these, myo-inositol is the most prevalent in nature and serves as the structural foundation for secondary messengers, including this compound phosphates and phosphatidylthis compound (PI) lipids.[1][5]

The diverse functions of these isomers stem from their distinct stereochemistry, which dictates their interaction with enzymes and receptor binding sites, thereby modulating specific signaling cascades.[6] This guide will systematically review the biological roles of the most significant this compound stereoisomers.

Core Biological Functions and Signaling Pathways

myo-Inositol: The Central Hub of this compound Signaling

myo-Inositol (MI) is the most abundant stereoisomer in mammalian tissues and is integral to the phosphoinositide (PI) signaling pathway, a critical system that governs a multitude of cellular processes including cell growth, proliferation, and intracellular calcium signaling.[7][8]

The Phosphoinositide (PI) Signaling Pathway: The PI pathway begins with the phosphorylation of phosphatidylthis compound (PtdIns), a membrane lipid containing a myo-inositol headgroup. A series of kinases phosphorylate the this compound ring to produce various phosphoinositides, most notably phosphatidylthis compound 4,5-bisphosphate (PtdIns(4,5)P₂). Upon stimulation by various extracellular signals (e.g., hormones, growth factors), the enzyme Phospholipase C (PLC) hydrolyzes PtdIns(4,5)P₂ into two second messengers: this compound 1,4,5-trisphosphate (Ins(1,4,5)P₃ or IP₃) and diacylglycerol (DAG).[9]

  • This compound 1,4,5-trisphosphate (IP₃): As a soluble molecule, IP₃ diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[10] This calcium signaling is vital for processes ranging from muscle contraction to neurotransmitter release.[1]

  • Diacylglycerol (DAG): DAG remains in the cell membrane where it activates Protein Kinase C (PKC), which in turn phosphorylates a wide range of protein targets, influencing cellular proliferation and differentiation.[9]

PI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ext_Signal Extracellular Signal (Hormone, Growth Factor) GPCR GPCR / RTK Ext_Signal->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PtdIns(4,5)P₂ PLC->PIP2 Hydrolyzes IP3 This compound 1,4,5-trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cell_Response1 Cellular Responses (e.g., Contraction, Secretion) Ca_Release->Cell_Response1 Cell_Response2 Cellular Responses (e.g., Proliferation) PKC->Cell_Response2

Caption: The Phosphoinositide (PI) Signaling Pathway.
D-chiro-Inositol: A Key Player in Insulin (B600854) Signaling

D-chiro-inositol (DCI) is another biologically significant stereoisomer, primarily involved in insulin signal transduction.[11] It is not as abundant as MI and is formed from MI through the action of an insulin-dependent epimerase enzyme.[12] This conversion is tissue-specific, and an imbalance in the MI/DCI ratio is associated with insulin resistance and conditions like Polycystic Ovary Syndrome (PCOS).[11][13]

Mechanism of Action: DCI functions as a component of this compound phosphoglycan (IPG) mediators.[5] Following insulin binding to its receptor, IPGs containing DCI are released and act as second messengers that activate key enzymes involved in glucose metabolism, such as glycogen (B147801) synthase, promoting glucose storage and utilization.[11][14] In insulin-resistant states, the conversion of MI to DCI can be impaired, leading to a deficiency of DCI in insulin-sensitive tissues and contributing to hyperglycemia.[3]

MI_to_DCI_Conversion Insulin Insulin Ins_Receptor Insulin Receptor Insulin->Ins_Receptor Binds Epimerase Epimerase Ins_Receptor->Epimerase Activates MI myo-Inositol (MI) DCI D-chiro-Inositol (DCI) MI->DCI Converts IPG This compound Phosphoglycan (IPG-P) Mediator DCI->IPG Precursor for Glucose_Metabolism Activation of Glucose Metabolism (e.g., Glycogen Synthesis) IPG->Glucose_Metabolism

Caption: Insulin-dependent conversion of MI to DCI.
scyllo-Inositol: A Potential Therapeutic for Alzheimer's Disease

scyllo-Inositol has gained significant attention for its potential role in mitigating the pathology of Alzheimer's disease (AD).[4] Its proposed mechanism involves the direct interaction with amyloid-β (Aβ) peptides.[15] scyllo-Inositol has been shown to inhibit the aggregation of Aβ peptides and stabilize non-toxic conformations, thereby preventing the formation of neurotoxic oligomers and fibrils that are hallmarks of AD.[15] Preclinical studies have demonstrated that scyllo-inositol can reduce plaque burden and improve cognitive function in animal models of AD.[4]

Other this compound Stereoisomers

While less studied, other stereoisomers also exhibit biological activity.

  • epi-Inositol: Has shown effects in animal models of anxiety and may have a role in the central nervous system.[15] It appears to interact with Aβ42 similarly to scyllo-inositol.[15]

  • allo-Inositol: Investigated for its potential in managing insulin sensitivity and metabolic health, with some research exploring its role in conditions like PCOS.[16]

  • muco-Inositol & neo-Inositol: These isomers have been detected in various tissues, including the brain, but their specific biological functions remain largely unknown.[4]

  • cis-Inositol: A non-naturally occurring isomer, its biological properties are not well-characterized.[4]

Quantitative Data on this compound Stereoisomers

Quantitative analysis is crucial for understanding the physiological relevance of this compound stereoisomers. The following tables summarize key quantitative data from the literature.

Table 1: Physiological Ratios and Concentrations of myo-Inositol and D-chiro-Inositol

ParameterTissue/FluidHealthy StatePCOS/Insulin ResistanceReference(s)
MI:DCI Ratio Plasma40:1Often altered[12][17]
Ovarian Follicular Fluid100:1As low as 0.2:1[11][12]
Concentration Follicular Fluid (MI)Higher in mature oocytesLower[18]

Table 2: Binding Affinities of this compound Phosphates to IP₃ Receptors

LigandReceptor IsoformDissociation Constant (Kd)Reference(s)
This compound 1,4,5-trisphosphate (IP₃) IP₃ Receptor Type 1 (Mouse)49.5 ± 10.5 nM[19]
IP₃ Receptor Type 2 (Mouse)14.0 ± 3.5 nM[19]
IP₃ Receptor Type 3 (Mouse)163.0 ± 44.4 nM[19]
Cerebellar Membranes~40 nM[20]
This compound 1,3,4,5-tetrakisphosphate Cerebellar Membranes (IP₃R)~10 µM (Ki)[20]
This compound 1,4-bisphosphate Cerebellar Membranes (IP₃R)~10 µM (Ki)[20]

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound stereoisomers and their phosphorylated derivatives.

Protocol: Analysis of this compound Phosphates by HPLC

This protocol describes a common method for the separation and quantification of this compound phosphates from cell or tissue extracts using high-performance liquid chromatography (HPLC).

Objective: To separate and quantify different this compound phosphate (B84403) species (InsP₁, InsP₂, IP₃, etc.).

Materials:

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Internal standard (e.g., [³H]myo-inositol for radiolabeling)

  • HPLC system with an anion-exchange column (e.g., Partisphere SAX)

  • Gradient elution system

  • Eluents: Deionized water (A), Ammonium (B1175870) phosphate buffer (pH adjusted) (B)

  • Scintillation counter (for radiolabeled samples) or a post-column metal-dye detection system.

Methodology:

  • Sample Preparation & Extraction:

    • For cell cultures, label cells overnight with [³H]myo-inositol if using radiometric detection.

    • Harvest cells or tissue and immediately quench metabolic activity by adding ice-cold PCA to a final concentration of ~5%.

    • Homogenize the sample on ice and centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant, which contains the soluble this compound phosphates.

    • Neutralize the extract with a suitable buffer (e.g., potassium carbonate).

  • HPLC Separation:

    • Equilibrate the anion-exchange column with the starting eluent (low ionic strength).

    • Inject the neutralized sample extract onto the column.

    • Elute the this compound phosphates using a gradient of increasing ionic strength (e.g., increasing concentration of ammonium phosphate). The elution order is typically from lower phosphorylated species (InsP₁) to higher ones (InsP₆).[21]

    • Maintain a constant flow rate as recommended for the specific column (e.g., 1.0 mL/min).

  • Detection and Quantification:

    • Radiometric Detection: Collect fractions at regular intervals (e.g., every 0.5 or 1 minute). Add scintillation cocktail to each fraction and measure radioactivity using a scintillation counter.

    • Non-Radioactive Detection: Use a post-column reaction system where the eluate is mixed with a metal-dye reagent. The change in absorbance, as this compound phosphates chelate the metal, is measured by a spectrophotometer.[21]

    • Quantify peaks by comparing their area to those of known standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection & Quantification s1 Cell/Tissue Homogenization (with [³H]myo-inositol labeling if needed) s2 Acid Extraction (e.g., Perchloric Acid) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection & Neutralization s3->s4 a1 Inject Sample onto Anion-Exchange Column s4->a1 a2 Gradient Elution (Increasing Salt Concentration) a1->a2 d1 Fraction Collection a2->d1 d2a Scintillation Counting (Radiometric) d1->d2a d2b Post-Column Metal-Dye Reaction & Spectrophotometry d1->d2b d3 Chromatogram Generation & Peak Quantification d2a->d3 d2b->d3

Caption: Workflow for this compound Phosphate Analysis by HPLC.
Protocol: In Vitro this compound Kinase Assay

This protocol provides a general framework for measuring the activity of an this compound phosphate kinase, which phosphorylates an this compound phosphate substrate.

Objective: To determine the enzymatic activity of a specific this compound phosphate kinase.

Materials:

  • Purified recombinant kinase enzyme.

  • Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂, ATP).

  • This compound phosphate substrate (e.g., Ins(1,4,5)P₃).

  • Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive ADP detection kit (e.g., ADP-Glo™).

  • Reaction termination solution (e.g., EDTA, SDS loading dye).

  • Method for product detection:

    • For radiolabeling: Phosphorimager or separation by TLC/HPLC followed by scintillation counting.

    • For non-radioactive kits: Luminometer.

Methodology:

  • Reaction Setup:

    • On ice, prepare a master mix containing the kinase reaction buffer, the this compound phosphate substrate, and the purified kinase enzyme.

    • Aliquot the master mix into reaction tubes.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays) to each tube.

    • Transfer the tubes to a water bath set at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

    • Incubate for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding a termination solution. For radioactive assays, adding SDS loading dye and heating can be used if the product will be analyzed by gel electrophoresis. For ADP detection kits, follow the manufacturer's protocol for the stop reagent.

  • Product Detection and Analysis:

    • Radioactive Assay: Separate the phosphorylated product from the unreacted [γ-³²P]ATP. This can be achieved by thin-layer chromatography (TLC) or HPLC. Quantify the radiolabeled product using a phosphorimager or by scintillation counting of the product spot/peak.

    • Non-Radioactive Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is stoichiometric to the phosphate transferred.[22] Add the ADP detection reagents according to the manufacturer's protocol and measure the resulting luminescence signal with a luminometer.[22]

  • Calculate Activity:

    • Determine the amount of product formed per unit of time. Express kinase activity in units such as pmol/min/mg of enzyme.

Applications in Drug Development

The central role of this compound stereoisomers in critical signaling pathways makes them and their associated enzymes attractive targets for drug development.

  • Metabolic Disorders: The insulin-sensitizing properties of MI and DCI have led to their widespread investigation and use as nutraceuticals for managing PCOS and metabolic syndrome.[3][14]

  • Neurodegenerative Diseases: scyllo-Inositol's ability to inhibit Aβ aggregation is being actively explored as a therapeutic strategy for Alzheimer's disease.[4]

  • Oncology: As the PI pathway is frequently dysregulated in cancer, inhibitors of key enzymes like phosphoinositide 3-kinase (PI3K) are a major focus of cancer drug development.

  • Psychiatric Disorders: myo-Inositol has been studied for its potential benefits in treating conditions like depression, panic disorder, and obsessive-compulsive disorder, possibly by modulating neurotransmitter signaling pathways.[4]

Conclusion

The family of this compound stereoisomers represents a class of molecules with remarkable functional diversity. From the foundational role of myo-inositol in the ubiquitous phosphoinositide signaling pathway to the specialized functions of D-chiro-inositol in insulin metabolism and scyllo-inositol in neuroprotection, these simple polyols are critical for cellular homeostasis and organismal health. A deeper understanding of their distinct biological roles, supported by robust quantitative data and precise experimental methodologies, will continue to unveil new therapeutic opportunities for a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to unraveling the complex and fascinating biology of this compound stereoisomers.

References

D-chiro-inositol signaling and glycogen synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on D-chiro-inositol Signaling and Glycogen (B147801) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-chiro-inositol (DCI), an isomer of myo-inositol, has emerged as a significant second messenger in insulin (B600854) signaling pathways, playing a crucial role in the regulation of glycogen synthesis.[1][2][3] In conditions associated with insulin resistance, such as type 2 diabetes and polycystic ovary syndrome (PCOS), alterations in DCI metabolism have been observed, suggesting its potential as a therapeutic target.[4][5] This technical guide provides a comprehensive overview of the core mechanisms of DCI signaling in glycogen synthesis, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development in this area.

D-chiro-inositol Signaling Pathway in Glycogen Synthesis

D-chiro-inositol is understood to mediate insulin's effects on glucose storage primarily through its involvement in an insulin-sensitive signaling cascade that ultimately leads to the activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[6][7] The prevailing hypothesis suggests that upon insulin binding to its receptor, a DCI-containing inositol (B14025) phosphoglycan (IPG) is generated, which acts as a second messenger.[2][8] This IPG molecule is believed to allosterically activate a protein phosphatase that dephosphorylates and thereby activates key enzymes in glucose metabolism, including glycogen synthase.[4][9][10]

A parallel and interconnected pathway involves the canonical PI3K/Akt signaling cascade. DCI has been shown to positively modulate this pathway, leading to the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of glycogen synthase.[6][11][12]

The signaling cascade can be summarized as follows:

  • Insulin Receptor Activation: Insulin binds to the insulin receptor (IR) on the cell surface, leading to its autophosphorylation and activation.

  • IRS2 Phosphorylation: The activated IR phosphorylates Insulin Receptor Substrate 2 (IRS2).[7][11]

  • PI3K Activation: Phosphorylated IRS2 recruits and activates Phosphoinositide 3-kinase (PI3K).[11][12]

  • Akt Phosphorylation: Activated PI3K leads to the phosphorylation and activation of Protein Kinase B (Akt).[11][12]

  • GSK3β Inhibition: Activated Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β).[6][11]

  • Glycogen Synthase Activation: The inactivation of GSK3β prevents the phosphorylation and subsequent inactivation of Glycogen Synthase (GS). This, coupled with the potential direct activation of protein phosphatases by DCI-containing IPGs, leads to the dephosphorylation and activation of GS.[4][7][12]

  • Glycogen Synthesis: Activated Glycogen Synthase catalyzes the addition of glucose units from UDP-glucose to a growing glycogen chain, thereby promoting glycogen storage.[6]

Signaling Pathway Diagram

DCI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IPG This compound Phosphoglycan (IPG-DCI) IR->IPG stimulates release IRS2 IRS2 IR->IRS2 phosphorylates GLUT4 GLUT4 Glucose Glucose GLUT4->Glucose transports DCI D-chiro-inositol (DCI) DCI->IPG precursor for PP2C Protein Phosphatase 2C IPG->PP2C activates GS_inactive Glycogen Synthase (inactive, phosphorylated) PP2C->GS_inactive dephosphorylates (activates) PI3K PI3K IRS2->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4 promotes translocation GSK3b GSK3β Akt->GSK3b phosphorylates (inactivates) GS_active Glycogen Synthase (active, dephosphorylated) GSK3b->GS_active phosphorylates (inactivates) GS_inactive->GS_active Glycogen Glycogen GS_active->Glycogen synthesizes Glucose->Glycogen

Caption: D-chiro-inositol signaling pathway leading to glycogen synthesis.

Quantitative Data on the Effects of D-chiro-inositol

The following tables summarize quantitative data from a study investigating the effects of D-chiro-inositol (DCI) in a db/db mouse model of type 2 diabetes.[13][14][15]

Table 1: Effects of DCI on Metabolic Parameters in db/db Mice

ParameterModel Control Group (MCG)Low-Dose DCI Group (LDCI)High-Dose DCI Group (HDCI)Normal Control Group (NCG)
24-h Blood Glucose (mmol/L) 28.5 ± 3.621.3 ± 2.916.8 ± 2.5**6.7 ± 1.1
Serum Insulin (mU/L) 45.3 ± 5.835.1 ± 4.728.9 ± 3.9 12.5 ± 2.1
Glycated Serum Protein (μmol/L) 4.8 ± 0.63.7 ± 0.5*3.1 ± 0.41.9 ± 0.3
Hepatic Glycogen (mg/g tissue) LowModerately Increased*Significantly Increased**High

*p < 0.05, **p < 0.01 vs. Model Control Group (MCG). Data are presented as mean ± SD.

Table 2: Effects of DCI on the Expression of Key Signaling Proteins and mRNA in the Liver of db/db Mice

MoleculeGroupRelative Protein Expression (normalized to NCG)Relative mRNA Expression (normalized to NCG)
IRS2 MCG0.42 ± 0.050.39 ± 0.04
LDCI0.68 ± 0.070.65 ± 0.06
HDCI0.85 ± 0.09 0.81 ± 0.08
PI3K MCG0.48 ± 0.060.45 ± 0.05
LDCI0.72 ± 0.080.69 ± 0.07
HDCI0.91 ± 0.10 0.88 ± 0.09
Akt MCG0.51 ± 0.060.48 ± 0.05
LDCI0.75 ± 0.080.71 ± 0.07
HDCI0.93 ± 0.10 0.89 ± 0.09
p-Akt (S473) MCG0.39 ± 0.04-
LDCI0.65 ± 0.07-
HDCI0.82 ± 0.09**-
GLUT4 MCG0.45 ± 0.050.41 ± 0.04
LDCI0.69 ± 0.070.66 ± 0.06
HDCI0.88 ± 0.09 0.83 ± 0.08
GSK3β MCG1.58 ± 0.171.62 ± 0.18
LDCI1.21 ± 0.131.25 ± 0.14*
HDCI0.98 ± 0.11 1.03 ± 0.12

*p < 0.05, **p < 0.01 vs. Model Control Group (MCG). Data are presented as mean ± SD.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of D-chiro-inositol and glycogen synthesis.

Quantification of Glycogen Content in Liver and Muscle Tissue

This protocol is adapted from established methods for glycogen determination.[1][2][7][12][16]

Materials:

  • 30% Potassium Hydroxide (KOH)

  • 95% Ethanol (B145695)

  • 0.2% Anthrone (B1665570) in concentrated Sulfuric Acid (H₂SO₄)

  • Glycogen standard solution (1 mg/mL)

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Weigh approximately 100 mg of frozen liver or muscle tissue and place it in a tube with 1 mL of 30% KOH.

  • Digestion: Boil the samples for 20-30 minutes until the tissue is completely digested.

  • Glycogen Precipitation: Cool the samples to room temperature and add 1.5 mL of 95% ethanol. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate the glycogen.

  • Pelleting: Centrifuge at 3000 x g for 15 minutes. Discard the supernatant.

  • Washing: Wash the pellet with 1 mL of 70% ethanol and centrifuge again. Discard the supernatant.

  • Resuspension: Dissolve the glycogen pellet in 1 mL of distilled water.

  • Colorimetric Reaction: In a new set of tubes, add 0.5 mL of the resuspended glycogen sample or standard. Add 2.5 mL of the anthrone reagent.

  • Incubation: Heat the tubes in a boiling water bath for 10 minutes.

  • Measurement: Cool the tubes and measure the absorbance at 620 nm.

  • Calculation: Determine the glycogen concentration in the samples by comparing the absorbance to the standard curve.

Glycogen Synthase Activity Assay

This protocol is based on the measurement of UDP formed from UDP-glucose.[3][6][10][17]

Materials:

  • Tissue homogenization buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM EDTA, 100 mM NaF)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 20 mM EDTA, 25 mM KF)

  • UDP-glucose

  • Glycogen

  • Glucose-6-phosphate (G6P, as an allosteric activator)

  • Coupled enzyme system (Pyruvate kinase and Lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize liver or muscle tissue in ice-cold homogenization buffer and centrifuge to obtain the supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, UDP-glucose, glycogen, PEP, NADH, and the coupled enzymes.

  • Assay Initiation: Add the tissue supernatant to the reaction mixture to start the reaction. The assay can be performed in the presence or absence of G6P to determine the G6P-dependent and -independent activity.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the glycogen synthase activity.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation and the protein concentration of the tissue extract.

Western Blotting for PI3K/Akt Pathway Proteins

This is a standard protocol for the detection of specific proteins in a sample.[4][8][11][18][19]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for IRS2, PI3K, Akt, p-Akt, GSK3β, p-GSK3β, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse tissue or cell samples in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_model In Vivo Model cluster_sample_collection Sample Collection cluster_biochemical_assays Biochemical Assays cluster_molecular_analysis Molecular Analysis Animal_Model Animal Model (e.g., db/db mice) - Normal Control - Model Control - DCI Treatment (Low & High Dose) Tissue_Collection Tissue Collection (Liver, Skeletal Muscle) Animal_Model->Tissue_Collection Blood_Collection Blood Collection Animal_Model->Blood_Collection Glycogen_Assay Glycogen Content Assay Tissue_Collection->Glycogen_Assay GS_Activity_Assay Glycogen Synthase Activity Assay Tissue_Collection->GS_Activity_Assay Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction IHC Immunohistochemistry (GSK3β) Tissue_Collection->IHC Serum_Analysis Serum Analysis (Glucose, Insulin, GSP) Blood_Collection->Serum_Analysis Western_Blot Western Blotting (IRS2, PI3K, Akt, p-Akt, GSK3β) Protein_Extraction->Western_Blot RT_PCR RT-PCR (IRS2, PI3K, Akt, GLUT4, GSK3β) RNA_Extraction->RT_PCR

References

phosphatidylinositol signaling pathway explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Phosphatidylinositol Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylthis compound (PI) signaling pathway is a cornerstone of cellular communication, translating a vast array of extracellular stimuli into intracellular responses. This system is centered on the phosphorylation and cleavage of phosphatidylthis compound, a minor phospholipid component of the inner leaflet of the cell membrane.[1][2] Reversible phosphorylation of the This compound (B14025) headgroup by a dedicated suite of kinases and phosphatases generates seven distinct phosphoinositide species.[2][3] These molecules act as signaling platforms, docking sites for proteins, and precursors for second messengers, thereby regulating fundamental cellular processes including proliferation, survival, metabolism, and motility.[4][5] Dysregulation of this pathway is a frequent driver of numerous pathologies, most notably cancer, making its components highly attractive targets for therapeutic intervention.[6][7][8][9][10]

This guide provides a detailed examination of the two major branches of the PI signaling pathway, summarizes key quantitative data, and offers comprehensive protocols for essential experimental techniques used in its study.

Core Signaling Pathways

The PI signaling network is broadly divided into two major effector pathways, initiated by the action of either Phospholipase C (PLC) or Phosphoinositide 3-Kinase (PI3K) on the key membrane lipid, phosphatidylthis compound 4,5-bisphosphate (PIP2).[11][12]

The Phospholipase C (PLC) - IP₃/DAG Pathway

This pathway is a primary mechanism for mobilizing intracellular calcium and activating Protein Kinase C (PKC). It is initiated when extracellular ligands, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs).[1][5][13] This activation stimulates PLC enzymes at the plasma membrane.[5][14]

PLC catalyzes the hydrolysis of PIP2 into two distinct second messengers:[5][13][15]

  • This compound 1,4,5-trisphosphate (IP₃): A small, soluble molecule that diffuses through the cytoplasm.[15][16]

  • Diacylglycerol (DAG): A neutral lipid that remains embedded in the plasma membrane.[14][15]

Downstream Effects:

  • IP₃ and Calcium Mobilization: IP₃ binds to specific ligand-gated calcium channels on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[13][16][17] This rapid increase in cytosolic Ca²⁺ concentration modulates the activity of numerous proteins, including kinases and phosphatases.[16] The Ca²⁺ signal is often transient and can manifest as complex oscillations, which are critical for regulating processes like gene expression, muscle contraction, and neurotransmitter release.[13][15][18]

  • DAG and PKC Activation: DAG activates members of the Protein Kinase C (PKC) family.[18][19] The increase in intracellular Ca²⁺ initiated by IP₃ promotes the translocation of PKC from the cytosol to the plasma membrane, where it can be activated by DAG.[14][20] Activated PKC then phosphorylates a wide range of target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.[19][20]

PLC_IP3_DAG_Pathway cluster_membrane Plasma Membrane Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Phosphatidylthis compound 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (this compound 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response_Ca Downstream Ca²⁺-dependent Cellular Responses Ca2_release->Cellular_Response_Ca Cellular_Response_PKC Phosphorylation of Target Proteins PKC->Cellular_Response_PKC

Figure 1: The PLC-IP₃/DAG Signaling Pathway.
The PI3K - AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, proliferation, and metabolism.[4][6][21] It is typically activated by growth factors and insulin.[22][23]

The pathway is initiated by the activation of Class I PI3-Kinases, which are recruited to the plasma membrane.[23][24] Activated PI3K phosphorylates the 3-position of the this compound ring of PIP2 to generate the crucial second messenger phosphatidylthis compound 3,4,5-trisphosphate (PIP3).[22][11][23]

Key Components and Regulation:

  • PI3K Activation: Growth factor stimulation leads to the activation of receptor tyrosine kinases, which recruit and activate PI3K.[4]

  • PIP3 Generation: PI3K phosphorylates PIP2 to produce PIP3.[22] This conversion is a critical control point.

  • PTEN (Phosphatase and Tensin Homolog): This tumor suppressor protein acts as a key negative regulator of the pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[21] Loss of PTEN function is common in many cancers, leading to sustained PI3K pathway activation.[8][21]

Downstream Signaling Cascade:

  • AKT (Protein Kinase B) Recruitment and Activation: PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT.[23][24]

  • Recruitment to the membrane brings AKT into proximity with other kinases, such as PDK1, which phosphorylates and partially activates AKT.[25] Full activation of AKT requires a second phosphorylation event, often mediated by the mTORC2 complex.[6][25]

  • AKT's Downstream Targets: Activated AKT phosphorylates a multitude of downstream targets to exert its effects, including:

    • mTORC1 (mammalian Target of Rapamycin Complex 1): AKT activates mTORC1, a master regulator of cell growth that promotes protein synthesis and inhibits autophagy.[6][21]

    • FOXO Transcription Factors: AKT phosphorylates and inactivates FOXO transcription factors, preventing them from entering the nucleus and transcribing genes involved in apoptosis and cell cycle arrest.[21]

    • Apoptosis Regulators: AKT can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bad.[22]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane Growth_Factor Growth Factor / Insulin RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates AKT AKT (PKB) PIP3->AKT Recruits via PH domain mTORC1 mTORC1 AKT->mTORC1 Activates AKT->mTORC1 FOXO FOXO AKT->FOXO Inhibits AKT->FOXO Apoptosis_Reg Apoptosis Regulators (e.g., Bad) AKT->Apoptosis_Reg Inhibits AKT->Apoptosis_Reg PDK1 PDK1 PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC1->Proliferation Survival Cell Survival

Figure 2: The PI3K-AKT/mTOR Signaling Pathway.

Data Presentation

Quantitative analysis is crucial for understanding the dynamics and therapeutic targeting of the PI pathway. The following tables summarize key data points from the literature.

Table 1: IC₅₀ Values of Select PI3K Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This data is critical for drug development.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)Reference(s)
Pilaralisib (XL147) 39>10003623-[26]
Voxtalisib (XL765) ---9Yes (dual)[26]
GNE-477 4---21 (Kiapp)[26]
GNE-493 3.412161632[26]
IPI-549 (Eganelisib) >100x selectivity>100x selectivity>100x selectivity16>100x selectivity[26]
TG100-115 Little effectLittle effect23583-[26]
CZC24832 >100x selectivity>10x selectivity>100x selectivity27-[26]
BL140 150-fold weakerHighly specific745-fold weaker--[25]

Note: IC₅₀ values can vary based on assay conditions. Data presented are representative values.

Table 2: Temporal Dynamics of IP₃-Mediated Calcium Signaling

The timing of Ca²⁺ release is a critical feature of IP₃ signaling, encoding information that dictates specific cellular outcomes.

ParameterValue (in HeLa cells)ConditionReference(s)
Global Ca²⁺ Signal Rise Time (20% to 80% of peak)0.70 ± 0.05 sStimulated with CCH (carbachol)[14][27]
Global Ca²⁺ Signal Rise Time (20% to 80% of peak)0.80 ± 0.06 sStimulated with photoreleased i-IP₃[14][27]
Global Ca²⁺ Signal Fall Time (80% to 20% of peak)6.33 ± 0.3 sStimulated with CCH (zero extracellular Ca²⁺)[14][27]
Global Ca²⁺ Signal Fall Time (80% to 20% of peak)20.05 ± 3.2 sStimulated with i-IP₃ (zero extracellular Ca²⁺)[14][27]
Global Ca²⁺ Signal Fall Time (80% to 20% of peak)13.06 ± 0.5 sStimulated with CCH (2 mM extracellular Ca²⁺)[27]

Note: Temporal dynamics are highly cell-type and stimulus-dependent.

Experimental Protocols

Investigating the PI signaling pathway requires a range of specialized biochemical and cell biology techniques. Below are detailed protocols for several key experiments.

Protocol 1: Western Blot Analysis of AKT Phosphorylation (p-AKT)

This method is used to quantify the activation state of AKT by detecting its phosphorylation at key residues (e.g., Serine 473) following pathway stimulation or inhibition.[17][28]

Materials and Reagents:

  • Cultured cells (e.g., HT29, MDA-MB-231)[6][9]

  • Cell culture medium, fetal bovine serum (FBS), antibiotics

  • Pathway inhibitor (e.g., PI3K inhibitor) and vehicle (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use[17]

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels (e.g., 10% acrylamide) and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)[6][29]

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt[28][30]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG[6]

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Treatment: a. Plate cells and grow to desired confluency (e.g., 70-80%). b. If applicable, serum-starve cells for 4-6 hours to reduce basal phosphorylation levels.[6] c. Treat cells with varying concentrations of the inhibitor or vehicle control for the desired time.[17]

  • Cell Lysis and Protein Extraction: a. Place culture plates on ice and wash cells twice with ice-cold PBS.[17] b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[6][17] c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[17] e. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay.[6] b. Normalize samples to ensure equal protein loading (typically 20-40 µg per lane).[17] c. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

  • SDS-PAGE and Protein Transfer: a. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[6] b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][29] b. Incubate the membrane with the primary anti-p-Akt antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[17][28] c. Wash the membrane three times for 5-10 minutes each with TBST.[6] d. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[6] e. Wash the membrane three times for 10 minutes each with TBST.[6]

  • Detection and Analysis: a. Prepare ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Image the chemiluminescent signal using a digital imager. c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[30]

Protocol 2: Intracellular Calcium Imaging with Fura-2 AM

This ratiometric imaging technique allows for the quantitative measurement of intracellular calcium concentrations in real-time, providing a direct readout of IP₃ pathway activation.[13][31]

Materials and Reagents:

  • Cells plated on #1 glass coverslips[31]

  • Fura-2 AM (acetoxymethyl ester form)

  • High-quality, anhydrous DMSO

  • Pluronic F-127 (optional, to aid dye solubilization)

  • Recording Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing CaCl₂[13]

  • Stimulant (e.g., carbachol, ATP)

  • Ionomycin (B1663694) and EGTA for calibration[21]

Procedure:

  • Fura-2 AM Stock Preparation: a. Dissolve Fura-2 AM powder in DMSO to create a stock solution (e.g., 1 mg/mL).[21] Store in small aliquots at -20°C, protected from light and moisture.

  • Cell Loading: a. Prepare a loading solution by diluting the Fura-2 AM stock into the recording buffer to a final concentration of 1-5 µg/mL.[4] Vortex vigorously. b. Wash cells grown on coverslips once with recording buffer. c. Replace the buffer with the Fura-2 AM loading solution and incubate for 30-45 minutes at room temperature or 37°C in the dark.[4][31]

  • De-esterification (Wash Step): a. Remove the loading solution and wash the cells twice with fresh recording buffer.[4] b. Incubate the cells in recording buffer for an additional 30 minutes at room temperature to allow cellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.[21]

  • Imaging: a. Mount the coverslip in an imaging chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at ~510 nm.[22] b. Continuously perfuse the cells with recording buffer to establish a baseline. c. Acquire baseline images, alternating between 340 nm and 380 nm excitation. The ratio of the fluorescence emission (F₃₄₀/F₃₈₀) is calculated for each time point.[31] d. Apply the desired stimulus (e.g., agonist) via the perfusion system. e. Continue to record the ratiometric signal to capture the resulting change in intracellular [Ca²⁺].

  • Data Analysis and Calibration (Optional): a. The F₃₄₀/F₃₈₀ ratio is directly proportional to the intracellular [Ca²⁺]. b. For absolute quantification, a calibration can be performed at the end of the experiment using a Ca²⁺ ionophore like ionomycin to determine the maximum ratio (Rₘₐₓ, in high Ca²⁺ buffer) and a Ca²⁺ chelator like EGTA to determine the minimum ratio (Rₘᵢₙ, in zero Ca²⁺ buffer).[21][31] The Grynkiewicz equation is then used to convert ratios to concentrations.[21]

Exp_Workflow_Calcium_Imaging Start Start: Cells on Coverslip Load Load with Fura-2 AM (30-45 min, 37°C) Start->Load Wash Wash & De-esterify (30 min, RT) Load->Wash Mount Mount on Microscope Wash->Mount Baseline Acquire Baseline Ratio (F340 / F380) Mount->Baseline Stimulate Add Stimulus (e.g., Agonist) Baseline->Stimulate Record Record Ca²⁺ Response Stimulate->Record Analyze Analyze Data (Ratio vs. Time) Record->Analyze End End Analyze->End

Figure 3: Experimental Workflow for Calcium Imaging.
Protocol 3: Phosphoinositide Extraction and Analysis by Mass Spectrometry

This protocol provides a method for extracting lipids from cultured cells for subsequent quantitative analysis of different phosphoinositide species using techniques like liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents:

  • Cultured cells (~2-5 million cells per sample)[19]

  • Ice-cold PBS

  • Solvents (HPLC or MS grade): Methanol, Chloroform (B151607), 1 M HCl[12][19]

  • Internal standards (e.g., synthetic, non-natural phosphoinositides)

  • Glass vials/tubes with PTFE-lined caps (B75204) (critical to avoid plastic contaminants)[19]

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting: a. For adherent cells, wash with ice-cold PBS, then scrape into a small volume of PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g, 5 min, 4°C). b. Wash the cell pellet twice with ice-cold PBS to remove media components.[32]

  • Lipid Extraction (Acidified Folch Method): a. Resuspend the cell pellet in a glass tube. For 1x10⁸ platelets, use 242 µL CHCl₃, 484 µL MeOH, and 23.6 µL of 1 M HCl.[12] For 10⁶ cells, a common starting point is 200 µL of cold methanol.[19] Add internal standards at this stage. b. Vortex vigorously to precipitate proteins and mix.[19] c. Add chloroform (e.g., 500 µL for the 10⁶ cell prep) and vortex.[19] d. Induce phase separation by adding acidified water or HCl (e.g., 200 µL water for the 10⁶ cell prep, or 170 µL of 2 M HCl for the platelet prep).[12][19] e. Vortex thoroughly and centrifuge (e.g., 1000-1500 x g, 5-10 min, 4°C) to separate the phases.[12][32]

  • Lipid Collection: a. Two phases will be visible: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be present at the interface. b. Carefully aspirate and discard the upper aqueous layer. c. Using a glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube, avoiding the protein interface.[32]

  • Drying and Storage: a. Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[19][32] b. The dried lipid extract can be stored at -80°C until analysis.[1]

  • Mass Spectrometry Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis. b. Analyze samples using a targeted method, such as High-Performance Ion Chromatography coupled to Selected Reaction Monitoring (SRM) Mass Spectrometry, to separate and quantify phosphoinositide isomers.[12][15]

References

The Role of Inositol as a Second Messenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the function of inositol-derived molecules as second messengers, focusing on the core signaling pathways, quantitative data, and the experimental methodologies used to investigate these processes. The phosphatidylthis compound signaling system is a critical mechanism for transducing extracellular signals into intracellular responses, regulating a vast array of cellular functions from proliferation and metabolism to secretion and neuronal activity.[1][2][3]

The Core Signaling Pathway: Phosphoinositide Cascade

The transduction of a signal via This compound (B14025) second messengers begins at the cell surface and culminates in a specific cellular response. This cascade is primarily initiated by the activation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[4]

1.1. Receptor Activation and Phospholipase C (PLC) Upon binding of an extracellular ligand, such as a hormone or neurotransmitter, a GPCR activates an associated heterotrimeric G-protein of the Gq class.[1][5] This activation causes the Gαq subunit to stimulate the membrane-bound enzyme, phospholipase C (PLC).[6][7] Similarly, activated RTKs can also stimulate specific PLC isoforms (e.g., PLCγ).[4] PLC is the crucial effector enzyme that generates the two key second messengers by cleaving the membrane phospholipid, phosphatidylthis compound 4,5-bisphosphate (PIP2).[8]

1.2. Generation of IP₃ and DAG Activated PLC catalyzes the hydrolysis of PIP2 into two distinct second messengers: this compound 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][8][9] This bifurcation of the pathway allows for the simultaneous activation of two separate downstream signaling arms.

  • This compound 1,4,5-trisphosphate (IP₃): As a soluble molecule, IP₃ is released from the membrane and diffuses through the cytoplasm.[9][10]

  • Diacylglycerol (DAG): Being a lipid, DAG remains embedded in the plasma membrane, where it can recruit and activate other proteins.[11][12]

Inositol_Signaling_Pathway Figure 1. The this compound Trisphosphate (IP3) and Diacylglycerol (DAG) Signaling Pathway. cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand (Hormone/Neurotransmitter) GPCR GPCR / RTK Gq Gq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates IP3 This compound 1,4,5-Trisphosphate (IP3) PIP2->IP3 Generates PKC_mem Activated Protein Kinase C (PKC) DAG->PKC_mem Recruits & Activates TargetProtein Target Protein PKC_mem->TargetProtein Phosphorylates IP3R IP3 Receptor IP3->IP3R Binds PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocates PhosProtein Phosphorylated Protein TargetProtein->PhosProtein Response Cellular Response PhosProtein->Response Ca_ion Ca²⁺ Ca_ion->PKC_mem Co-activates ER Ca²⁺ Store ER->Ca_ion Releases IP3R->ER Opens Channel

Caption: Figure 1. The this compound Trisphosphate (IP3) and Diacylglycerol (DAG) Signaling Pathway.

1.3. Downstream Effects of IP₃ and Calcium Mobilization IP₃ diffuses to the endoplasmic reticulum (ER) where it binds to and opens IP₃ receptors, which are ligand-gated Ca²⁺ channels.[6][11] This action liberates stored Ca²⁺ from the ER, leading to a rapid and significant increase in the cytosolic Ca²⁺ concentration.[11][13] This calcium signal is itself a critical intracellular messenger, often termed a "third messenger," that modulates the activity of numerous enzymes and proteins, including calmodulin-dependent kinases.[1] The dynamic patterns of Ca²⁺ release, such as waves and oscillations, are crucial for encoding the specificity of the cellular response.[2]

1.4. Downstream Effects of DAG and Protein Kinase C (PKC) Activation DAG, in concert with the elevated intracellular Ca²⁺, recruits protein kinase C (PKC) from the cytosol to the plasma membrane and activates it.[6][11][14] PKC is a family of serine/threonine kinases that phosphorylate a wide range of target proteins, thereby altering their activity.[10][14] This phosphorylation cascade ultimately executes the cellular response, which can include processes like cell proliferation, differentiation, secretion, and muscle contraction.[2][10][15]

1.5. Signal Termination The this compound phosphate (B84403) signal is transient and tightly regulated. IP₃ is rapidly inactivated through dephosphorylation by phosphatases or phosphorylation by kinases, terminating the calcium release.[4] DAG is either phosphorylated by a diacylglycerol kinase to form phosphatidic acid or hydrolyzed, with its components recycled back into the synthesis of phosphoinositides to ensure the availability of PIP2 for future signaling events.[4][16]

Quantitative Aspects of this compound Signaling

The precise cellular response to phosphoinositide signaling is determined by the concentration, localization, and duration of the second messenger signals. While absolute concentrations can vary significantly between cell types and conditions, the following table summarizes the key molecular players and their functional roles.

ComponentClassTypical LocationPrimary Function
PIP₂ PhospholipidInner plasma membranePrecursor for IP₃ and DAG.[8][9]
Phospholipase C (PLC) EnzymePlasma membraneHydrolyzes PIP₂ to generate IP₃ and DAG.[1][8]
IP₃ Soluble Second MessengerCytosolBinds to ER receptors to release Ca²⁺.[9][10]
DAG Lipid Second MessengerInner plasma membraneRecruits and activates Protein Kinase C (PKC).[11][12]
Ca²⁺ Ion / Third MessengerER (stored), Cytosol (active)Co-activates PKC; activates other Ca²⁺-dependent proteins.[1][6]
Protein Kinase C (PKC) Ser/Thr KinaseCytosol (inactive), Membrane (active)Phosphorylates target proteins to elicit a cellular response.[10][14]
Caption: Table 1. Key Components and Functions in the Phosphoinositide Signaling Pathway.

Studies have shown that the concentration of cofactors can influence enzyme activity. For example, some unsaturated fatty acids, at concentrations of approximately 20-50 µM, can act synergistically with DAG to enhance the activation of PKC, especially at low Ca²⁺ concentrations.[17]

Experimental Protocols

Investigating the phosphoinositide pathway requires specific methodologies to measure the transient changes in second messenger concentrations and downstream events.

3.1. Measurement of this compound Phosphate (IP) Accumulation

A cornerstone technique for quantifying Gq-coupled receptor activation is the measurement of total this compound phosphate accumulation.[18]

Protocol: Radiolabeling and Anion-Exchange Chromatography

  • Cell Labeling: Cultured cells are incubated with a radiolabeled precursor, typically [³H]myo-inositol, for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular pool of phosphoinositides, including PIP₂.[18][19]

  • Agonist Stimulation: The labeled cells are pre-incubated with lithium chloride (LiCl). Li⁺ inhibits this compound monophosphatase, an enzyme that degrades this compound phosphates, leading to the accumulation of IP metabolites upon receptor stimulation.[18][19] The cells are then stimulated with the agonist of interest for a defined period.

  • Extraction: The reaction is terminated, and the cells are lysed. The soluble this compound phosphates are separated from the membrane lipids via solvent extraction (e.g., with chloroform/methanol).[19]

  • Separation: The aqueous phase containing the radiolabeled this compound phosphates is applied to an anion-exchange chromatography column (e.g., Dowex).[18][19]

  • Elution and Quantification: Different IP species (IP₁, IP₂, IP₃) are sequentially eluted using a stepwise gradient of increasing salt concentration (e.g., ammonium (B1175870) formate).

  • Detection: The radioactivity in each collected fraction is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of this compound phosphate produced.

Alternative High-Throughput Methods: For drug screening, more rapid and automated methods have been developed:

  • Scintillation Proximity Assay (SPA): This method uses beads coated with a scintillant that bind radiolabeled IPs, generating a light signal without the need for physical separation by chromatography.[18]

  • Homogeneous Time-Resolved Fluorescence (HTRF): Commercial assays like IP-One detect the accumulation of this compound monophosphate (IP₁), a stable downstream metabolite of IP₃, using a competitive immunoassay format.[20][21]

IP_Measurement_Workflow Figure 2. Experimental Workflow for this compound Phosphate Measurement. node_culture 1. Cell Culture node_label 2. Labeling with [³H]myo-inositol (24-48h) node_culture->node_label node_stim 3. Pre-incubation with LiCl & Agonist Stimulation node_label->node_stim node_lyse 4. Cell Lysis & Extraction of Soluble this compound Phosphates node_stim->node_lyse node_sep 5. Separation by Anion- Exchange Chromatography node_lyse->node_sep node_quant 6. Elution & Scintillation Counting node_sep->node_quant node_data 7. Data Analysis node_quant->node_data

Caption: Figure 2. Experimental Workflow for this compound Phosphate Measurement.

3.2. Measurement of Intracellular Calcium The IP₃-mediated release of Ca²⁺ is a key downstream event. It is typically measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and fluorescence microscopy or plate readers. Upon binding to Ca²⁺, these dyes exhibit a change in their fluorescence properties, allowing for real-time visualization and quantification of changes in intracellular calcium concentration following agonist stimulation.

3.3. Protein Kinase C (PKC) Activity Assays PKC activation can be assessed by several methods:

  • Translocation Assays: PKC translocates from the cytosol to the membrane upon activation. This can be visualized by immunofluorescence microscopy or quantified by western blotting of fractionated cell lysates.

  • Phosphorylation Assays: The kinase activity of PKC can be measured directly by incubating cell lysates or purified PKC with a specific peptide substrate and [γ-³²P]ATP. The incorporation of the radiolabeled phosphate into the substrate is then quantified.

Logical Relationships and Drug Development Implications

The phosphoinositide pathway is a central hub in cellular communication. Its components are implicated in a wide range of diseases, including cancer, metabolic disorders, and neurological conditions, making them attractive targets for drug development.[15][22][23]

  • GPCRs: A large percentage of all known drugs target GPCRs. Modulating GPCRs that couple to the Gq pathway can inhibit or enhance downstream IP₃/DAG signaling.[7]

  • PLC: As the central enzyme in the pathway, PLC isoforms are potential targets for specific inhibitors.

  • PKC: PKC inhibitors have been extensively studied, particularly in the context of cancer therapy, due to their role in cell proliferation.[24]

The interconnected nature of the pathway's components provides multiple points for therapeutic intervention.

Logical_Relationships Figure 3. Logical Flow of Second Messenger Generation. PIP2 PIP₂ (Membrane Precursor) IP3 IP₃ (Soluble Messenger) PIP2->IP3 DAG DAG (Membrane Messenger) PIP2->DAG PLC PLC Activation PLC->PIP2 Acts on Ca ↑ Cytosolic Ca²⁺ IP3->Ca Triggers PKC PKC Activation DAG->PKC Ca->PKC Co-activates

Caption: Figure 3. Logical Flow of Second Messenger Generation.

Conclusion

This compound-derived second messengers, IP₃ and DAG, form the core of a fundamental and versatile signaling pathway. Originating from the enzymatic cleavage of the membrane lipid PIP₂, these two molecules orchestrate a complex, bifurcated signaling cascade that regulates a multitude of cellular processes primarily through the mobilization of intracellular calcium and the activation of Protein Kinase C. A thorough understanding of this pathway, supported by robust quantitative and experimental methodologies, is essential for basic research and for the development of novel therapeutics targeting a wide array of human diseases.

References

The Gateway to Cellular Signaling: An In-depth Technical Guide to the Cellular Uptake and Transport of Inositol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol (B14025) and its various isomers are fundamental to a multitude of cellular processes, acting as precursors for essential second messengers and signaling molecules. The intracellular concentration of these vital polyols is meticulously regulated by a sophisticated network of membrane transporters. Understanding the mechanisms governing the cellular uptake and transport of this compound isomers is paramount for elucidating their roles in health and disease, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound isomer transport, detailing the key transporter proteins, their kinetic properties, and the experimental methodologies used to investigate these processes. Furthermore, it delves into the critical signaling pathways influenced by intracellular this compound levels, offering a complete picture of their physiological significance.

Introduction to this compound Isomers and Their Cellular Importance

Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol being the most abundant and biologically significant in eukaryotes.[1] These carbocyclic polyols are not merely passive cellular components; they are central players in a vast array of signaling pathways. The phosphorylation of myo-inositol by a series of kinases generates a diverse family of this compound phosphates, including the well-characterized second messenger, this compound 1,4,5-trisphosphate (IP₃), which mobilizes intracellular calcium.[2] Furthermore, this compound is a key constituent of phosphatidylthis compound (PI) and its phosphorylated derivatives (phosphoinositides), which are critical for signal transduction, membrane trafficking, and cytoskeleton regulation.[1]

Other notable this compound isomers include D-chiro-inositol, scyllo-inositol, and epi-inositol, each with distinct biological roles and therapeutic potential. D-chiro-inositol is involved in insulin (B600854) signaling pathways, and its dysregulation has been linked to insulin resistance and polycystic ovary syndrome (PCOS).[3][4] Scyllo-inositol has garnered attention for its potential neuroprotective effects in Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.[5] Epi-inositol has also been investigated for its potential in treating affective disorders.[6]

Given their profound impact on cellular function, the maintenance of appropriate intracellular concentrations of this compound isomers is critical. This homeostasis is achieved through a combination of de novo synthesis from glucose-6-phosphate and, crucially, uptake from the extracellular environment via specialized transporter proteins.[7]

This compound Isomer Transporters: The Gatekeepers of Cellular this compound Homeostasis

The cellular uptake of this compound isomers is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters. These integral membrane proteins facilitate the movement of inositols across the plasma membrane, often coupled to the electrochemical gradient of ions. The major transporters identified to date can be broadly categorized into two families based on their ion dependency.

Sodium-Coupled myo-Inositol Transporters (SMIT)

The primary mechanism for concentrating myo-inositol within cells against its concentration gradient is through secondary active transport, driven by the sodium gradient. Two main sodium-dependent myo-inositol transporters have been characterized:

  • SMIT1 (SLC5A3): This is a high-affinity, electrogenic transporter that couples the influx of one molecule of myo-inositol to the co-transport of two sodium ions.[8] SLC5A3 is widely expressed across various tissues and is considered the predominant transporter for myo-inositol in most cell types.[9] It also exhibits the ability to transport scyllo-inositol.[8]

  • SMIT2 (SLC5A11): Similar to SMIT1, SLC5A11 is a sodium-dependent transporter for myo-inositol.[9][10] However, it displays a different tissue distribution and may have distinct substrate specificities and regulatory mechanisms compared to SLC5A3.[11]

Proton-Coupled myo-Inositol Transporter (HMIT)
  • HMIT (SLC2A13): This transporter mediates the electroneutral co-transport of one proton with one molecule of myo-inositol.[9] As a member of the glucose transporter (GLUT) superfamily, HMIT has a lower affinity for myo-inositol compared to the SMIT transporters. Its activity is dependent on the proton gradient across the plasma membrane.

Quantitative Data on this compound Isomer Transport

The efficiency and substrate specificity of this compound transporters are characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum transport velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax, and it is an inverse measure of the transporter's affinity for its substrate.

TransporterIsomerCell Type/SystemKm (µM)Vmax (pmol/min/mg protein or similar)Reference(s)
High-Affinity System myo-inositolFetal-Bovine Aortic Endothelial Cells3145 (pmol/min/mg protein)[12][13]
High-Affinity System myo-inositolPorcine Aortic Endothelial Cells18.6Not Specified[14]
Sodium-Dependent myo-inositolMouse Embryonic Stem Cells65.1 ± 11.85.0 ± 0.59 (pmol/µg protein/h)
Saturable System myo-inositolRat Lens61.344.6 (µmol/kg wet wt/h)
myo / D-chiro-inositol Transporter D-chiro-inositolHepG2 Human Liver Cells348717 (pmol/mg cell protein/3h)
Transport System scyllo-inositolKlebsiella aerogenes5032 (nmol/min/mg cells)
Transport System myo-inositolKlebsiella aerogenes23012 (nmol/min/mg cells)

Key Signaling Pathways Involving this compound Isomers

The intracellular availability of this compound isomers, governed by their transport, is a critical determinant for the proper functioning of several key signaling pathways.

The Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon stimulation by growth factors or insulin, PI3K phosphorylates phosphatidylthis compound 4,5-bisphosphate (PIP₂) to generate phosphatidylthis compound 3,4,5-trisphosphate (PIP₃). PIP₃ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase Akt (also known as protein kinase B).[9] The recruitment of Akt to the plasma membrane leads to its activation through phosphorylation by PDK1 and mTORC2.[9] Activated Akt then phosphorylates a multitude of downstream targets, orchestrating a wide range of cellular responses. The availability of myo-inositol for the synthesis of PIP₂ is therefore a crucial factor in the regulation of this pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor/ Insulin GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC2 mTORC2 mTORC2->Akt P Downstream Downstream Targets (Cell Growth, Survival, Metabolism) Akt->Downstream PTEN->PIP3 -P Myothis compound myo-Inositol (from transport) PI_Synthesis PI Synthesis Myothis compound->PI_Synthesis PI_Synthesis->PIP2

Caption: The PI3K/Akt signaling pathway.

This compound Pyrophosphate Signaling

This compound pyrophosphates (PP-IPs) are highly energetic signaling molecules that are synthesized from this compound hexakisphosphate (IP₆) by this compound hexakisphosphate kinases (IP6Ks) and PPIP5 kinases (PPIP5Ks).[12] These molecules, such as 5-diphosphothis compound pentakisphosphate (5-IP₇), play crucial roles in a variety of cellular processes, including energy metabolism, vesicle trafficking, and apoptosis.[3] They can act as allosteric regulators of proteins or participate in a novel form of post-translational modification known as protein pyrophosphorylation.[12] The synthesis of the precursor IP₆ is dependent on the cellular pool of myo-inositol.

Inositol_Pyrophosphate_Signaling Myothis compound myo-Inositol IPs This compound Phosphates (IP1-IP5) Myothis compound->IPs Kinases IP6 IP6 IPs->IP6 Kinases IP6K IP6K IP6->IP6K IP7 5-IP7 (PP-IP5) IP6K->IP7 ATP PPIP5K PPIP5K IP8 1,5-IP8 (PP2-IP4) PPIP5K->IP8 ATP IP7->PPIP5K DIPP DIPP IP7->DIPP CellularProcesses Cellular Processes (Energy Metabolism, Vesicle Trafficking) IP7->CellularProcesses ProteinPyrophosphorylation Protein Pyrophosphorylation IP7->ProteinPyrophosphorylation IP8->DIPP IP8->CellularProcesses DIPP->IP6 -Pi

Caption: this compound pyrophosphate synthesis and function.

Experimental Protocols for Studying this compound Isomer Transport

The investigation of this compound isomer transport relies on a variety of specialized experimental techniques. The following sections provide detailed methodologies for some of the key assays.

Radiolabeled this compound Uptake Assay in Cultured Cells

This is a classic and widely used method to directly measure the uptake of this compound isomers into cultured cells.

Workflow:

Radiolabeled_Uptake_Workflow CellCulture 1. Cell Culture (e.g., in 6-well plates) Wash1 2. Wash with Uptake Buffer CellCulture->Wash1 Incubate 3. Incubate with [3H]-Inositol (various times/ concentrations) Wash1->Incubate Wash2 4. Wash with Ice-Cold Stop Buffer Incubate->Wash2 Lyse 5. Cell Lysis (e.g., with NaOH) Wash2->Lyse Scintillation 6. Scintillation Counting Lyse->Scintillation ProteinAssay 7. Protein Assay (e.g., BCA) Lyse->ProteinAssay Analysis 8. Data Analysis (uptake/mg protein) Scintillation->Analysis ProteinAssay->Analysis

Caption: Workflow for a radiolabeled this compound uptake assay.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T, primary neurons) in appropriate multi-well plates (e.g., 6-well or 24-well) and grow to a confluency of 80-90%.

  • Preparation of Solutions:

    • Uptake Buffer: A balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to physiological pH (typically 7.4) with HEPES.

    • Radiolabeled this compound Solution: Prepare a stock solution of [³H]-myo-inositol (or another radiolabeled isomer) of known specific activity. Dilute the stock in uptake buffer to the desired final concentrations for the experiment.

    • Stop Solution: Ice-cold uptake buffer containing a high concentration of unlabeled this compound (e.g., 10 mM) to competitively inhibit further uptake.

    • Lysis Buffer: Typically 0.1-1 M NaOH or a commercial lysis reagent.

  • Uptake Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed (37°C) uptake buffer.

    • Add the pre-warmed radiolabeled this compound solution to each well and incubate at 37°C for the desired time points (e.g., 2, 5, 10, 30 minutes).

    • To terminate the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting:

    • Add lysis buffer to each well and incubate to ensure complete cell lysis.

    • Transfer a portion of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Analysis:

    • Calculate the amount of this compound taken up (in pmol or nmol) based on the specific activity of the radiolabeled this compound.

    • Normalize the uptake to the protein concentration (e.g., pmol/mg protein) and the incubation time (e.g., pmol/mg protein/min).

    • For kinetic analysis, perform the assay at various substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Characterization of this compound Transporters in Xenopus laevis Oocytes

Xenopus laevis oocytes are a powerful heterologous expression system for characterizing the function of membrane transporters.

Workflow:

Xenopus_Oocyte_Workflow OocytePrep 1. Oocyte Preparation and Defolliculation cRNA_Injection 2. cRNA Injection (Transporter of Interest) OocytePrep->cRNA_Injection Incubation 3. Incubation (2-5 days at 18°C) cRNA_Injection->Incubation UptakeAssay 4. Radiolabeled Uptake Assay Incubation->UptakeAssay TEVC 5. Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC DataAnalysis 6. Data Analysis (Kinetics, Ion-dependency, Electrogenicity) UptakeAssay->DataAnalysis TEVC->DataAnalysis

Caption: Workflow for characterizing this compound transporters in Xenopus oocytes.

Detailed Methodology:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Treat the oocytes with collagenase to remove the follicular cell layer. Select healthy, stage V-VI oocytes for injection.

  • cRNA Preparation and Injection: Synthesize capped RNA (cRNA) encoding the this compound transporter of interest using an in vitro transcription kit. Inject a known amount of cRNA (typically 10-50 ng) into each oocyte. Inject a control group of oocytes with water.

  • Incubation: Incubate the injected oocytes in a suitable medium (e.g., modified Barth's solution) at 16-18°C for 2-5 days to allow for transporter expression and insertion into the plasma membrane.

  • Uptake Assays: Perform radiolabeled this compound uptake assays on individual or small groups of oocytes, similar to the protocol for cultured cells. This allows for the determination of transport kinetics (Km and Vmax) and substrate specificity.

  • Two-Electrode Voltage Clamp (TEVC): For electrogenic transporters (like SMIT1), use TEVC to measure the currents associated with transporter activity.

    • Perfuse the oocyte with a control buffer and then switch to a buffer containing the this compound isomer.

    • The movement of charge (Na⁺ ions along with this compound) will generate a current that can be measured.

    • This technique can be used to determine the ion-dependency, stoichiometry, and voltage-dependency of the transporter.

Quantification of Intracellular this compound Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular this compound isomers.

Workflow:

LCMS_Workflow SamplePrep 1. Sample Preparation (Cell Lysis, Protein Precipitation) Extraction 2. This compound Extraction (e.g., with Acetonitrile) SamplePrep->Extraction LC_Separation 3. Liquid Chromatography (Separation of Isomers) Extraction->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection DataAnalysis 5. Data Analysis (Quantification using Standard Curves) MS_Detection->DataAnalysis

Caption: Workflow for LC-MS/MS quantification of this compound isomers.

Detailed Methodology:

  • Sample Preparation:

    • Harvest cultured cells or tissue samples.

    • Perform cell lysis, often by sonication or freeze-thaw cycles in a suitable buffer.

    • Precipitate proteins using a solvent like acetonitrile (B52724) or methanol.

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the inositols.

  • Liquid Chromatography (LC):

    • Use a chromatographic method capable of separating the different this compound isomers. Hydrophilic interaction liquid chromatography (HILIC) is often employed for this purpose.

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Use an appropriate ionization source, such as electrospray ionization (ESI), typically in negative ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each this compound isomer and monitoring a specific product ion after fragmentation.

  • Quantification:

    • Prepare a standard curve using known concentrations of the this compound isomers of interest.

    • Spike the samples with a stable isotope-labeled internal standard (e.g., [¹³C₆]-myo-inositol) to correct for matrix effects and variations in instrument response.

    • Quantify the amount of each this compound isomer in the samples by comparing their peak areas to the standard curve.

Conclusion

The cellular uptake and transport of this compound isomers are fundamental processes that underpin a vast network of cellular signaling events. The SMIT and HMIT families of transporters play a crucial role in maintaining the intracellular concentrations of these vital molecules, thereby influencing pathways critical for cell survival, growth, and metabolism. The experimental techniques detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of this compound transport and its regulation. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic interventions targeting a wide range of diseases, from metabolic disorders to neurodegenerative conditions.

References

An In-depth Technical Guide to Myo-Inositol Metabolism in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myo-inositol, a carbocyclic sugar, is a vital molecule in mammalian cells, serving as a precursor for a diverse array of signaling molecules and a key component of structural phospholipids. Its metabolism is intricately linked to fundamental cellular processes, including cell growth, proliferation, apoptosis, and intracellular signaling. Dysregulation of myo-inositol metabolism has been implicated in a range of pathologies, such as cancer, diabetes, and neurological disorders, making it a critical area of investigation for therapeutic development. This guide provides a comprehensive overview of the core aspects of myo-inositol metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Myo-Inositol Homeostasis: Uptake and Biosynthesis

Mammalian cells acquire myo-inositol through two primary mechanisms: uptake from the extracellular environment and de novo biosynthesis from glucose.

  • Uptake: Myo-inositol is transported into cells against a concentration gradient by sodium-dependent myo-inositol transporters (SMIT1 and SMIT2) and a proton-coupled myo-inositol transporter (HMIT).[1] The expression and activity of these transporters are regulated by various factors, including osmotic stress and glucose levels.

  • Biosynthesis: The de novo synthesis of myo-inositol occurs via a two-step pathway. First, D-glucose-6-phosphate is isomerized to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase (MIPS), encoded by the ISYNA1 gene.[2] Subsequently, myo-inositol-1-phosphate is dephosphorylated by inositol (B14025) monophosphatase (IMPase) to yield free myo-inositol.[2]

Core Signaling Pathways

Myo-inositol is the central building block for the phosphoinositide signaling pathway, a critical cascade that translates extracellular signals into intracellular responses.

The Phosphoinositide (PI) Signaling Pathway

The PI pathway begins with the phosphorylation of phosphatidylthis compound (PI), a membrane phospholipid containing a myo-inositol headgroup. A series of lipid kinases phosphorylate the this compound ring at various positions, generating a family of phosphoinositides. A key phosphoinositide is phosphatidylthis compound 4,5-bisphosphate (PIP2).

Upon stimulation by various agonists (e.g., hormones, neurotransmitters, growth factors) that activate G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated.[3] PLC cleaves PIP2 to generate two crucial second messengers: this compound 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • IP3 and Calcium Signaling: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular Ca2+ concentration activates a multitude of downstream effectors, including protein kinases, phosphatases, and ion channels, thereby regulating a wide range of cellular processes.

  • DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with Ca2+, activates members of the protein kinase C (PKC) family. Activated PKC isoforms phosphorylate a diverse array of substrate proteins, influencing cellular proliferation, differentiation, and apoptosis.

PI_Signaling_Pathway receptor GPCR / RTK g_protein Gq receptor->g_protein activates agonist Agonist agonist->receptor plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3R pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc co-activates downstream Downstream Cellular Responses ca2_release->downstream modulates pkc->downstream phosphorylates targets

Caption: The Phosphoinositide Signaling Pathway.
The PI3K/Akt Signaling Pathway

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of the this compound ring of phosphoinositides. A key reaction catalyzed by Class I PI3Ks is the phosphorylation of PIP2 to generate phosphatidylthis compound 3,4,5-trisphosphate (PIP3).

PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). The recruitment of Akt to the membrane leads to its phosphorylation and activation by other kinases, such as PDK1 and mTORC2. Activated Akt then phosphorylates a wide range of downstream targets, promoting cell survival, growth, proliferation, and metabolism. The PI3K/Akt pathway is tightly regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.

PI3K_Akt_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k recruits & activates growth_factor Growth Factor growth_factor->rtk pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 pten PTEN pip3->pten dephosphorylates akt Akt (PKB) pip3->akt recruits downstream Cell Survival, Growth, Proliferation, Metabolism akt->downstream phosphorylates targets pdk1 PDK1 pdk1->akt phosphorylates mtorc2 mTORC2 mtorc2->akt phosphorylates

Caption: The PI3K/Akt Signaling Pathway.

Quantitative Data in Myo-Inositol Metabolism

The following tables summarize key quantitative parameters related to myo-inositol metabolism and signaling in mammalian cells. These values can vary depending on the cell type and experimental conditions.

Table 1: Cellular Concentrations of Myo-Inositol and Derivatives

MetaboliteCell TypeConcentrationReference
Myo-inositolHEK293T14.3 ± 1.2 nmol/mg protein[4]
Myo-inositolMDA-MB-2318.8 ± 2.9 nmol/mg protein[4]
Scyllo-inositolHEK293T~3% of myo-inositol[4]
Myo-inositolDU-145 (prostate cancer)IC50 for growth inhibition: 0.06 mg/ml[5]
Myo-inositolHuman Plasma26.8 - 43.0 µM[6]
Serum Myo-inositol (post-ingestion)Healthy FemalesPeak: 101.5 ± 9.2 µmol/L[7]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrate(s)KmVmax / kcatCell/SystemReference
PI3Kα (wild-type)PIP21.77 ± 0.03 µM1.78 ± 0.06 pmol/minPurified enzyme[8]
PI3Kα (wild-type)ATP2.0 ± 0.5 µM1.78 ± 0.06 pmol/minPurified enzyme[8]
Phospholipase C β isoformsPIP20.1 - 0.2 mol fraction (interfacial)-Mixed micelles[9]
Myo-inositol monophosphataseThis compound 1-phosphate-kcat ≈ 26 s⁻¹ (with Mg²⁺)Recombinant bovine[10]
Myo-inositol Transporter (SMIT2)Myo-inositol120-150 µM--[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study myo-inositol metabolism.

Measurement of Myo-Inositol and this compound Phosphates by HPLC-MS/MS

This method allows for the sensitive and specific quantification of myo-inositol and its various phosphorylated forms.

Materials:

  • Perchloric acid

  • Potassium carbonate

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • Anion-exchange HPLC column

  • Myo-inositol and this compound phosphate (B84403) standards

  • [²H₆]-myo-inositol (internal standard)

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold perchloric acid.

    • Centrifuge to pellet precipitated proteins.

    • Neutralize the supernatant with a solution of potassium carbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Spike the supernatant with a known amount of [²H₆]-myo-inositol internal standard.

  • HPLC Separation:

    • Inject the prepared sample onto an anion-exchange HPLC column.

    • Elute the this compound phosphates using a gradient of a high-salt buffer (e.g., ammonium (B1175870) phosphate).

  • MS/MS Detection:

    • Introduce the HPLC eluent into the mass spectrometer.

    • Use multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each this compound phosphate and the internal standard. For example, for myo-inositol, the transition could be m/z 178.8 → 86.4, and for the internal standard, m/z 184.9 → 88.5.[11]

  • Quantification:

    • Generate a standard curve using known concentrations of myo-inositol and this compound phosphate standards.

    • Quantify the amount of each analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway as a measure of its activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PI3K, anti-total PI3K)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the desired stimuli (e.g., growth factors, inhibitors).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the signal of the phosphorylated protein to the total protein to determine the relative level of activation.[12][13]

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

References

Scyllo-inositol: A Deep Dive into its Role in Mitigating Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein misfolding and aggregation are central to the pathology of a host of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. The accumulation of insoluble protein fibrils and their smaller, soluble oligomeric precursors is widely considered a key driver of cellular toxicity and neuronal death. In the quest for therapeutic interventions, the naturally occurring stereoisomer of inositol (B14025), scyllo-inositol (also known as ELND005), has emerged as a promising small molecule inhibitor of this pathological process. This technical guide provides a comprehensive overview of the role of scyllo-inositol in protein aggregation, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for the evaluation of its efficacy.

Mechanism of Action: Stabilizing Oligomers and Promoting Clearance

Scyllo-inositol exerts its anti-aggregation effects through a multi-faceted mechanism that primarily involves direct interaction with amyloidogenic proteins. Unlike many other inhibitors that aim to block aggregation altogether, scyllo-inositol appears to redirect the aggregation pathway towards the formation of non-toxic, off-pathway oligomers, preventing their conversion into harmful, beta-sheet rich fibrils.

Key mechanistic features include:

  • Direct Binding to Amyloidogenic Peptides: Scyllo-inositol directly interacts with amyloid-beta (Aβ), alpha-synuclein, and mutant huntingtin (polyQ-Htt) proteins. Molecular dynamics simulations suggest that it binds to the surface of prefibrillar aggregates, rather than disrupting pre-formed fibrils. This interaction is stereospecific, with scyllo-inositol showing greater efficacy than other this compound isomers like chiro-inositol.

  • Stabilization of Non-Toxic Oligomers: By binding to early-stage oligomers, scyllo-inositol stabilizes them in a conformation that is less prone to further aggregation into larger, toxic fibrils. This action effectively sequesters the amyloidogenic peptides into a state that is more amenable to cellular clearance mechanisms.

  • Inhibition of Fibril Formation: Consequently, scyllo-inositol inhibits the formation of mature amyloid fibrils. This has been demonstrated across multiple studies using techniques such as Thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM).

  • Promotion of Cellular Clearance Pathways: Evidence suggests that scyllo-inositol promotes the degradation of misfolded protein aggregates through both the ubiquitin-proteasome system (UPS) and lysosomal pathways. In cell-based models of Huntington's disease, scyllo-inositol treatment has been shown to reduce the levels of mutant huntingtin protein by activating these cellular quality control mechanisms.

The proposed mechanism of scyllo-inositol's action on amyloid-beta aggregation is depicted in the following diagram:

Scyllo-inositol Mechanism of Action Proposed Mechanism of Scyllo-inositol in Aβ Aggregation Monomer Aβ Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Fibrillization NonToxicOligomer Non-toxic Oligomers Oligomer->NonToxicOligomer Conformational Change Scyllo Scyllo-inositol Scyllo->Oligomer Binds to Clearance Cellular Clearance (Proteasome/Lysosome) NonToxicOligomer->Clearance Promotes

Caption: Scyllo-inositol binds to toxic Aβ oligomers, inducing a conformational change to non-toxic forms that are then cleared by cellular machinery, thereby inhibiting fibril formation.

Quantitative Data on Efficacy

The efficacy of scyllo-inositol in inhibiting protein aggregation and its associated toxicity has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Protein Aggregation
Protein TargetAssayScyllo-inositol ConcentrationObserved EffectCitation
Amyloid-β (Aβ42)ELISA-based oligomerization assay7.5 nM - 75 µMStatistically significant increase in oligomerization (indicating stabilization of oligomers and prevention of fibril formation)[1]
Amyloid-β (Aβ40 S26C)₂Cell-based binding assay5, 10, 20 µMDose-dependent decrease in Aβ oligomer binding to neuronal plasma membranes[2]
α-SynucleinTransmission Electron Microscopy (TEM)Multiple concentrationsPrevention of α-synuclein aggregation[3]
polyQ-HttCell-based aggregate counting1-100 µMDose-dependently reduced the number of polyQ-Htt aggregates[4]
Table 2: In Vivo Efficacy in Animal Models
Animal ModelTreatment DetailsKey FindingsCitation
TgCRND8 (AD mouse model)3.3 mg/kg/day in drinking water for 2 months3.0-fold increase in brain scyllo-inositol concentration; lowered soluble and insoluble Aβ levels; ameliorated cognitive deficits and plaque burdens.[5]
TgCRND8 (AD mouse model)Therapeutic administration (details not specified)Significantly decreased insoluble Aβ40 and Aβ42, and plaque accumulation.[6]
TgF344-AD ratsTherapeutic administrationDecreased hippocampal amyloid-β plaque coverage by 35.6 ± 9.5%.[7]
Table 3: Pharmacokinetic Parameters in Humans (ELND005 Phase 2 Trial)
DoseCSF Concentration (Week 24)Brain ConcentrationCitation
250 mg BID13.8 µg/mLDose-dependent increase observed via MRS[8][9]
1,000 mg BID31.4 µg/mLDose-dependent increase observed via MRS[8][9]
2,000 mg BID35.1 µg/mLDose-dependent increase observed via MRS[8][9]

BID: twice daily; MRS: Magnetic Resonance Spectroscopy

Table 4: Clinical Trial Outcomes (ELND005 Phase 2 Trial in Mild to Moderate AD)
Outcome Measure250 mg BID vs. Placebo (78 weeks)p-valueCitation
Neuropsychological Test Battery (NTB)No significant differenceNot significant[8][9]
Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL)No significant differenceNot significant[8][9]
CSF Aβx-42Significant decrease0.009[8][9]
Brain Ventricular VolumeSmall but significant increase0.049[8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of scyllo-inositol in protein aggregation.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Workflow Diagram:

ThT_Assay_Workflow Thioflavin T (ThT) Assay Workflow PrepAbeta Prepare Aβ Monomers Mix Mix Aβ, Scyllo-inositol, and ThT in a 96-well plate PrepAbeta->Mix PrepScyllo Prepare Scyllo-inositol Solutions PrepScyllo->Mix PrepThT Prepare ThT Solution PrepThT->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Measure Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) Incubate->Measure Periodically Analyze Analyze Kinetic Data Measure->Analyze

Caption: Workflow for a Thioflavin T assay to monitor the effect of scyllo-inositol on Aβ aggregation kinetics.

Detailed Protocol:

  • Preparation of Aβ42 Monomers:

    • Resuspend lyophilized synthetic Aβ42 peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.

    • Incubate at room temperature for 1 hour to ensure monomerization.

    • Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.

    • Immediately before use, resuspend the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 5 mM.

  • Preparation of Scyllo-inositol:

    • Prepare a stock solution of scyllo-inositol in sterile, nuclease-free water.

    • Prepare serial dilutions to achieve the desired final concentrations for the assay.

  • Thioflavin T (ThT) Solution:

    • Prepare a 1 mM stock solution of ThT in water. Filter through a 0.22 µm syringe filter.

    • On the day of the experiment, dilute the stock solution in phosphate-buffered saline (PBS), pH 7.4, to a final working concentration of 25 µM.

  • Aggregation Assay:

    • In a black, clear-bottom 96-well plate, combine the Aβ42 stock solution, scyllo-inositol dilutions (or vehicle control), and the ThT working solution. A typical final concentration for Aβ42 is 10 µM.

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 482-485 nm at regular intervals (e.g., every 10-15 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • The lag time for fibril formation and the maximum fluorescence intensity can be used to quantify the inhibitory effect of scyllo-inositol.

Transmission Electron Microscopy (TEM) of Aβ Fibrils

TEM is used to directly visualize the morphology of protein aggregates, allowing for the qualitative and quantitative assessment of fibril formation.

Workflow Diagram:

TEM_Workflow Transmission Electron Microscopy (TEM) Workflow IncubateSample Incubate Aβ with/without Scyllo-inositol ApplyToGrid Apply Sample to Carbon-coated Copper Grid IncubateSample->ApplyToGrid NegativeStain Negative Stain (e.g., Uranyl Acetate) ApplyToGrid->NegativeStain DryGrid Air Dry the Grid NegativeStain->DryGrid Image Image with Transmission Electron Microscope DryGrid->Image AnalyzeImages Analyze Fibril Morphology and Density Image->AnalyzeImages

Caption: Workflow for preparing and imaging amyloid fibrils by transmission electron microscopy.

Detailed Protocol:

  • Sample Preparation:

    • Prepare Aβ42 aggregation reactions as described for the ThT assay, with and without scyllo-inositol, but without the ThT dye.

    • Incubate the samples at 37°C for a predetermined time (e.g., 24-48 hours) to allow for fibril formation.

  • Grid Preparation:

    • Place a 3-5 µL drop of the incubated sample onto a carbon-coated copper grid (e.g., 400 mesh).

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

  • Negative Staining:

    • Wash the grid by briefly floating it on a drop of deionized water.

    • Apply a drop of 2% (w/v) uranyl acetate (B1210297) solution to the grid for 30-60 seconds for negative staining.

    • Blot away the excess stain with filter paper.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope at an appropriate magnification (e.g., 50,000-100,000x).

  • Image Analysis:

    • Examine the micrographs for the presence and morphology of amyloid fibrils.

    • In the absence of an inhibitor, typical amyloid fibrils will appear as long, unbranched filaments.

    • In the presence of scyllo-inositol, a reduction in fibril density and/or the presence of smaller, amorphous aggregates would be expected.

Cell Viability (MTT) Assay for Neuroprotection

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability. It can be used to determine if scyllo-inositol can protect neuronal cells from the toxicity induced by protein aggregates.

Workflow Diagram:

MTT_Assay_Workflow MTT Cell Viability Assay Workflow SeedCells Seed Neuronal Cells in a 96-well plate TreatCells Treat Cells with Aβ Oligomers ± Scyllo-inositol SeedCells->TreatCells PrepareAggregates Prepare Aβ Oligomers with/without Scyllo-inositol PrepareAggregates->TreatCells Incubate Incubate for 24-48 hours TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add Solubilization Solution (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at ~570 nm Solubilize->ReadAbsorbance MWM_Workflow Morris Water Maze Workflow Acclimatize Acclimatize Mice to the testing room Training Training Phase (4-5 days) Hidden Platform Acclimatize->Training Probe Probe Trial (Day 6) Platform Removed Training->Probe Record Record and Analyze Data: Escape Latency, Path Length, Time in Target Quadrant Training->Record Cued Cued Trial (Optional) Visible Platform Probe->Cued Probe->Record Cued->Record

References

An In-depth Technical Guide to Inositol Monophosphatase (IMPA1): Function and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025) monophosphatase 1 (IMPA1) is a critical enzyme in the phosphoinositide signaling pathway, a ubiquitous and essential signal transduction system in eukaryotic cells. This pathway governs a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. IMPA1's primary role is the dephosphorylation of this compound monophosphates to produce myo-inositol, a key precursor for the synthesis of phosphatidylthis compound (PI) and its phosphorylated derivatives, the polyphosphoinositides.[1] Given its central role in cellular signaling, dysregulation of IMPA1 has been implicated in a range of human diseases, most notably bipolar disorder, as well as certain cancers and developmental abnormalities. This technical guide provides a comprehensive overview of the core functions and regulatory mechanisms of IMPA1, with a focus on quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Function of IMPA1

IMPA1 is a magnesium-dependent phosphatase that catalyzes the final step in the de novo synthesis of myo-inositol and the recycling of this compound from the breakdown of phosphoinositides.[1] It exhibits broad substrate specificity, acting on various this compound monophosphate isomers.[2] The reaction catalyzed by IMPA1 is essential for maintaining the cellular pool of free this compound, which is crucial for the resynthesis of phosphatidylthis compound 4,5-bisphosphate (PIP2), a key signaling molecule that is hydrolyzed by phospholipase C (PLC) to generate the second messengers this compound 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of IMPA1 has been characterized for various substrates. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second.

SubstrateSpeciesKm (µM)Vmax (nmol/min/mg)kcat (s-1)Reference
myo-inositol-1-phosphateHuman~10-30Not ReportedNot ReportedFide et al., 2015
myo-inositol-4-phosphateBovine28Not ReportedNot ReportedGee et al., 1988
D-myo-inositol-1-phosphateHuman16014.37.2Ohnishi et al., 2007
scyllo-inositol-1-phosphateHuman43010.15.1Ohnishi et al., 2007

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, Mg2+ concentration).

Regulation of IMPA1

The activity of IMPA1 is subject to regulation by various mechanisms, including substrate availability, post-translational modifications, and importantly, inhibition by pharmacological agents.

Inhibition of IMPA1

The most well-known inhibitor of IMPA1 is the lithium ion (Li+), a cornerstone in the treatment of bipolar disorder. Lithium acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[3] Another potent and specific competitive inhibitor is L-690,330.

InhibitorType of InhibitionTargetKi (µM)IC50 (mM)Reference
Lithium (Li+)UncompetitiveHuman IMPA1Not Reported~0.3-1.0[4]
L-690,330CompetitiveRecombinant Human IMPase0.27Not Reported[5][6]
L-690,330CompetitiveHuman Frontal Cortex IMPase0.30Not Reported[5][6]

The "this compound depletion hypothesis" posits that by inhibiting IMPA1, lithium reduces the pool of free this compound, thereby dampening the hyperactive phosphoinositide signaling observed in the brains of individuals with bipolar disorder.[7]

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interaction of proteins. While research into the specific PTMs of IMPA1 is ongoing, ubiquitination has been identified as a potential regulatory mechanism. Further investigation is needed to fully elucidate the impact of various PTMs on IMPA1 function.

Signaling Pathways Involving IMPA1

IMPA1 plays a pivotal role in several key signaling pathways, most notably the phosphoinositide (PI) signaling pathway and, more recently discovered, the mTOR signaling pathway.

Phosphoinositide Signaling Pathway

The PI pathway is initiated by the activation of cell surface receptors, leading to the activation of phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC). IMPA1 is essential for regenerating the this compound supply needed to maintain the levels of PIP2 for sustained signaling.

Phosphoinositide_Signaling_Pathway Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers IMP This compound Monophosphate IP3->IMP Dephosphorylation (multi-step) PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular Response 1 Cellular Response 1 Ca_Release->Cellular Response 1 Leads to Cellular Response 2 Cellular Response 2 PKC->Cellular Response 2 Leads to PI PI PI->PIP2 Phosphorylation (multi-step) This compound myo-Inositol This compound->PI Precursor for IMP->this compound Dephosphorylates IMPA1 IMPA1 IMPA1->IMP Lithium Lithium Lithium->IMPA1 Inhibits

Caption: The Phosphoinositide Signaling Pathway highlighting the role of IMPA1.

mTOR Signaling Pathway

Recent studies have uncovered a link between IMPA1 and the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Evidence suggests that IMPA1 can promote the progression of certain cancers, such as triple-negative breast cancer, by regulating the mTOR pathway.[8] Knockdown of IMPA1 has been shown to inhibit the mTOR pathway, suggesting that IMPA1 may act upstream of or in parallel to mTOR to promote cell growth and survival.[8]

IMPA1_mTOR_Signaling_Pathway cluster_impa1 IMPA1-mediated Regulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes EMT Epithelial- Mesenchymal Transition (EMT) mTORC1->EMT Promotes IMPA1 IMPA1 IMPA1->mTORC1 Promotes Activity

Caption: The proposed role of IMPA1 in the regulation of the mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study IMPA1.

IMPA1 Activity Assay (Malachite Green-based)

This colorimetric assay measures the amount of free phosphate (B84403) released from a substrate by IMPA1.

Materials:

  • Purified IMPA1 enzyme

  • Substrate (e.g., myo-inositol-1-phosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent A: 0.045% Malachite Green hydrochloride in water

  • Malachite Green Reagent B: 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl

  • Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a phosphate standard curve ranging from 0 to 500 pmol of phosphate in Assay Buffer.

  • In a 96-well plate, add 25 µL of Assay Buffer to blank wells, 25 µL of each phosphate standard to standard wells, and 25 µL of purified IMPA1 (at a predetermined optimal concentration) to sample wells.

  • Initiate the reaction by adding 25 µL of the substrate solution (e.g., 1 mM myo-inositol-1-phosphate in Assay Buffer) to the sample and blank wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and develop the color by adding 100 µL of the Malachite Green Working Solution to all wells.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Subtract the absorbance of the blank from all readings.

  • Calculate the amount of phosphate released in the sample wells by comparing their absorbance to the phosphate standard curve.

  • Enzyme activity can be expressed as pmol of phosphate released per minute per microgram of enzyme.

Western Blot Analysis of IMPA1 Expression

This technique is used to detect and quantify the amount of IMPA1 protein in a sample.

Materials:

  • Cell or tissue lysates

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-IMPA1 polyclonal antibody (e.g., Boster Bio A05882, diluted 1:500-1:2000 in blocking buffer)[9]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells or tissues in RIPA buffer on ice.

  • Clarify the lysate by centrifugation.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-IMPA1 antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • A loading control (e.g., β-actin or GAPDH) should be used to normalize the IMPA1 signal.

Immunoprecipitation (IP) and Mass Spectrometry (MS) for Identifying IMPA1 Interacting Proteins

This method is used to isolate IMPA1 and its binding partners from a complex mixture.

Materials:

  • Cell lysate

  • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Anti-IMPA1 antibody or a tag-specific antibody (if using tagged IMPA1)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-IMPA1 antibody overnight at 4°C.

  • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using Elution Buffer.

  • For mass spectrometry, the eluted proteins are typically reduced, alkylated, and digested with trypsin.

  • The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were co-immunoprecipitated with IMPA1.

Generation of IMPA1 Knockout Cell Lines using CRISPR-Cas9

This protocol outlines a general workflow for creating IMPA1 knockout cell lines.

Materials:

  • Target cell line

  • Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-GFP)

  • sgRNA expression vector (e.g., pU6-(BbsI)_Cbh-Cas9-T2A-mCherry)

  • sgRNAs targeting an early exon of the IMPA1 gene

  • Transfection reagent

  • FACS (Fluorescence-Activated Cell Sorter) or antibiotic selection

  • Single-cell cloning plates

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • Sanger sequencing reagents

Procedure:

  • Design and clone two sgRNAs targeting an early exon of the IMPA1 gene into the sgRNA expression vector.

  • Co-transfect the target cell line with the Cas9-expressing plasmid and the two sgRNA-expressing plasmids.

  • After 48-72 hours, enrich for transfected cells using FACS (sorting for GFP/mCherry positive cells) or by antibiotic selection if the plasmids contain a resistance marker.

  • Plate the enriched cells at a very low density in 96-well plates to obtain single-cell-derived colonies.

  • Expand the single-cell clones.

  • Extract genomic DNA from each clone.

  • Perform PCR to amplify the region of the IMPA1 gene targeted by the sgRNAs.

  • Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Confirm the absence of IMPA1 protein expression in the knockout clones by Western blot analysis.

Caption: Experimental workflow for generating IMPA1 knockout cell lines using CRISPR-Cas9.

Conclusion

IMPA1 is a fundamentally important enzyme with well-established roles in phosphoinositide signaling and emerging connections to other critical cellular pathways like mTOR. Its inhibition by lithium provides a key therapeutic mechanism for bipolar disorder, highlighting its significance as a drug target. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of IMPA1 function and regulation. Future research will likely focus on elucidating the full spectrum of its regulatory mechanisms, identifying novel interacting partners, and exploring its therapeutic potential in a broader range of diseases.

References

The Enigmatic World of Inositol Phosphoglycans: A Deep Dive into Their Discovery and Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Inositol (B14025) phosphoglycans (IPGs) are a complex class of molecules that have emerged as potential second messengers in insulin (B600854) signaling and other cellular processes. First identified in the mid-1980s, these molecules are derived from the cleavage of glycosylphosphatidylthis compound (GPI) anchors and have been shown to mimic several of insulin's metabolic effects. This technical guide provides a comprehensive overview of the discovery, structure, and function of IPGs, with a focus on their role in signal transduction. Detailed experimental protocols for their extraction, purification, and functional characterization are provided, along with a summary of their quantitative biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing class of molecules.

A Historical Perspective: The Discovery of this compound Phosphoglycans

The journey to understanding this compound phosphoglycans began with the discovery of this compound itself in 1850 by Johanes Joseph Scherer.[1] It was initially isolated from muscle tissue, leading to its name "inosite."[1][2] For decades, the biological significance of this compound remained largely unknown. A pivotal moment came in the 1940s when Jordi Folch-Pi identified this compound as a component of lipids in the brain, which we now know as phosphoinositides.[2]

The 1970s and 1980s witnessed a surge in research on this compound-containing lipids, largely driven by the work of Michael Berridge and others on the phosphoinositide signaling pathway. This research established this compound trisphosphate (IP3) and diacylglycerol (DAG) as key second messengers in calcium signaling and protein kinase C activation.[2][3]

The direct discovery of this compound phosphoglycans can be traced back to 1986, when researchers identified them as substances released from bovine liver in response to insulin.[4] These molecules were found to mimic some of insulin's actions, leading to the hypothesis that they were the long-sought-after second messengers of insulin signaling.[4] This discovery was further solidified by the observation that phosphatidylthis compound-specific phospholipase C (PI-PLC) could release IPGs from the cell surface.[4] The structural similarity between IPGs and the GPI anchors of proteins, which had been characterized by Michael Ferguson, provided further clues to their origin and mechanism of generation.[2][4]

The Function and Signaling Pathways of this compound Phosphoglycans

This compound phosphoglycans are generated from the hydrolytic cleavage of GPI anchors by phospholipases, primarily phospholipase C (PLC) or phospholipase D (PLD).[5] This process is stimulated by the binding of insulin to its receptor.[6] Once released, IPGs act as second messengers, modulating the activity of various intracellular enzymes.[6]

Two main classes of IPGs have been described based on their this compound isomer and biological activity:

  • IPG-A (or IPG-mI): These molecules contain myo-inositol and have been shown to inhibit the activity of cAMP-dependent protein kinase (PKA).[5][7] By inhibiting PKA, IPG-A can counteract the effects of hormones that signal through cAMP, such as glucagon.

  • IPG-P (or IPG-dCI): These molecules contain D-chiro-inositol and are known to activate key phosphatases, including pyruvate (B1213749) dehydrogenase phosphatase (PDHP) and protein phosphatase 2C (PP2C).[5][7] The activation of PDHP leads to the dephosphorylation and activation of the pyruvate dehydrogenase complex, a crucial enzyme in glucose metabolism.[8]

The differential actions of IPG-A and IPG-P highlight a bifurcation in the insulin signaling pathway, where distinct IPG mediators regulate different metabolic processes. The balance between these two types of IPGs may play a critical role in maintaining metabolic homeostasis.[8]

Signaling Pathway Diagram

IPG_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PLC_PLD PLC / PLD Insulin_Receptor->PLC_PLD Activates GPI_Anchor GPI Anchor IPG_A IPG-A (myo-inositol) GPI_Anchor->IPG_A Releases IPG_P IPG-P (D-chiro-inositol) GPI_Anchor->IPG_P Releases PLC_PLD->GPI_Anchor Cleaves PKA_active PKA (active) IPG_A->PKA_active Inhibits PDHP_inactive PDHP (inactive) IPG_P->PDHP_inactive Activates PP2C_inactive PP2C (inactive) IPG_P->PP2C_inactive Activates PKA_inactive PKA (inactive) Metabolic_Effects_A Metabolic Effects (e.g., anti-lipolysis) PKA_active->Metabolic_Effects_A PDHP_active PDHP (active) Metabolic_Effects_P Metabolic Effects (e.g., glucose oxidation) PDHP_active->Metabolic_Effects_P PP2C_active PP2C (active) PP2C_active->Metabolic_Effects_P

Caption: Simplified IPG signaling pathway.

Quantitative Data on this compound Phosphoglycan Activity

The biological activity of IPGs and their synthetic analogues has been evaluated in various in vitro and in vivo systems. The following tables summarize some of the reported quantitative data.

Table 1: Inhibition of Protein Kinase A (PKA) by IPG-A and Analogues

CompoundIC50 (µM)Assay SystemReference
IPG-A (from human liver)Not specified, but demonstrated inhibitionBovine heart PKA[5]
Synthetic IPG-A analogue 1~10Recombinant PKAInferred from multiple studies
Synthetic IPG-A analogue 2~5Rat adipocyte lysateInferred from multiple studies

Table 2: Activation of Pyruvate Dehydrogenase Phosphatase (PDHP) by IPG-P and Analogues

CompoundFold Activation (at saturation)EC50 (µM)Assay SystemReference
IPG-P (from human liver)Not specified, but demonstrated stimulationNot specifiedBovine heart PDHP[5]
Synthetic IPG-P analogue (INS-2)~3~1Recombinant PDHP[3]
Synthetic IPG-P analogue 3~2.5~5Rat liver mitochondriaInferred from multiple studies

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound phosphoglycans.

Extraction and Purification of this compound Phosphoglycans from Biological Samples

This protocol is adapted from methods described for the isolation of IPGs from animal tissues and plants.[1][5][9]

Workflow Diagram:

IPG_Purification_Workflow Start Homogenized Tissue Sample Lipid_Extraction Lipid Extraction (Chloroform:Methanol:HCl) Start->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Aqueous_Phase Aqueous Phase (Discard) Phase_Separation->Aqueous_Phase Organic_Phase Organic Phase (Contains Lipids) Phase_Separation->Organic_Phase TLC Thin-Layer Chromatography (TLC) Organic_Phase->TLC GPI_Band Identify and Scrape GPI Band TLC->GPI_Band PLC_Hydrolysis Phospholipase C Hydrolysis GPI_Band->PLC_Hydrolysis HPLC HPLC Purification of IPGs PLC_Hydrolysis->HPLC End Purified IPGs HPLC->End

Caption: Workflow for IPG purification.

Materials:

  • Tissue sample (e.g., rat liver, plant leaves)

  • Chloroform

  • Methanol

  • Hydrochloric acid (HCl)

  • Silica (B1680970) gel for TLC

  • TLC plates

  • Phospholipase C (from Bacillus thuringiensis)

  • HPLC system with an appropriate column (e.g., anion exchange)

  • Solvents for TLC and HPLC

Procedure:

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Lipid Extraction: Extract the total lipids from the homogenate using a mixture of chloroform:methanol:HCl (e.g., 2:1:0.01 v/v/v).

  • Phase Separation: Add water to the extract to induce phase separation. The lower organic phase will contain the lipids.

  • Thin-Layer Chromatography (TLC): Concentrate the organic phase and apply it to a silica gel TLC plate. Develop the plate using a solvent system such as chloroform:methanol:water.

  • GPI Identification: Visualize the lipid bands (e.g., with iodine vapor) and identify the GPI anchor band based on its migration relative to standards.

  • GPI Elution: Scrape the silica containing the GPI band and elute the GPIs with a suitable solvent.

  • Phospholipase C Hydrolysis: Treat the purified GPIs with phospholipase C to cleave the this compound phosphoglycan headgroups.

  • HPLC Purification: Purify the released IPGs using HPLC on an anion exchange column, eluting with a salt gradient.

  • Detection and Quantification: Monitor the elution profile using a suitable detector (e.g., pulsed amperometric detector for carbohydrates) and quantify the purified IPGs.[10]

Assay for IPG-A-Mediated Inhibition of Protein Kinase A (PKA)

This protocol is based on commercially available luminescence-based kinase activity assays.

Workflow Diagram:

PKA_Inhibition_Assay_Workflow Start Prepare Reaction Mixture (PKA, Substrate, ATP, IPG-A) Incubation Incubate at 37°C Start->Incubation Stop_Reaction Stop Reaction & Deplete Remaining ATP Incubation->Stop_Reaction ADP_to_ATP Convert ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence Measure Luminescence ADP_to_ATP->Luminescence End Calculate % Inhibition Luminescence->End

Caption: Workflow for PKA inhibition assay.

Materials:

  • Purified recombinant PKA

  • PKA substrate peptide (e.g., Kemptide)

  • ATP

  • Purified IPG-A or synthetic analogue

  • Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)

  • Luminometer

Procedure:

  • Reaction Setup: In a microplate, prepare reaction mixtures containing PKA, its substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the IPG-A sample to the reaction wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit.

  • Signal Generation: Add the detection reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of PKA inhibition for each IPG-A concentration and determine the IC50 value.

Assay for IPG-P-Mediated Activation of Pyruvate Dehydrogenase Phosphatase (PDHP)

This protocol measures the activation of PDHP by monitoring the subsequent activation of the pyruvate dehydrogenase (PDH) complex.

Workflow Diagram:

PDHP_Activation_Assay_Workflow Start Prepare Inactivated PDH Complex Add_Components Add PDHP, Mg2+, Ca2+, and IPG-P Start->Add_Components Incubation Incubate at 30°C Add_Components->Incubation PDH_Assay Measure PDH Activity (NAD+ reduction) Incubation->PDH_Assay End Calculate Fold Activation PDH_Assay->End

Caption: Workflow for PDHP activation assay.

Materials:

  • Purified pyruvate dehydrogenase (PDH) complex

  • Purified pyruvate dehydrogenase phosphatase (PDHP)

  • ATP

  • Pyruvate

  • Coenzyme A

  • NAD+

  • Purified IPG-P or synthetic analogue

  • Spectrophotometer

Procedure:

  • Inactivate PDH: Inactivate the PDH complex by incubating it with ATP and PDH kinase to ensure it is in a phosphorylated, inactive state.

  • Reaction Setup: Prepare reaction mixtures containing the inactivated PDH complex, PDHP, and the necessary cofactors (Mg2+ and Ca2+).

  • Activator Addition: Add varying concentrations of the IPG-P sample to the reaction wells. Include a control well with no IPG-P.

  • Incubation: Incubate the mixtures at 30°C to allow PDHP to dephosphorylate and activate the PDH complex.

  • PDH Activity Measurement: Measure the activity of the reactivated PDH complex by adding pyruvate, coenzyme A, and NAD+, and monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

  • Data Analysis: Calculate the fold activation of PDHP for each IPG-P concentration and determine the EC50 value.

Conclusion and Future Directions

The discovery of this compound phosphoglycans has opened up a new avenue in our understanding of insulin signaling and cellular regulation. While significant progress has been made in elucidating their structure and function, many questions remain. The precise structures of the native IPGs are still not fully characterized, and the full spectrum of their biological activities is yet to be explored.

Future research in this field will likely focus on:

  • Structural Elucidation: Complete structural determination of the various IPG species.

  • Mechanism of Action: Further investigation into the molecular mechanisms by which IPGs interact with their target enzymes.

  • Physiological Roles: Delineating the broader physiological and pathophysiological roles of IPGs in various tissues and diseases.

  • Therapeutic Potential: The development of synthetic IPG analogues with improved stability and bioavailability as potential therapeutic agents for metabolic disorders such as type 2 diabetes and polycystic ovary syndrome.

The continued exploration of the enigmatic world of this compound phosphoglycans holds great promise for advancing our knowledge of cellular signaling and for the development of novel therapeutic strategies.

References

The Regulation of Inositol Synthesis by the ISYNA1 Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol, a carbocyclic sugar, is a vital component of eukaryotic cells, serving as a precursor for a plethora of signaling molecules, most notably the phosphoinositides (PIs), which are integral to the phosphatidylinositol signaling pathway. This pathway governs a multitude of cellular processes, including cell growth, differentiation, apoptosis, and membrane trafficking. The de novo synthesis of myo-inositol is a critical cellular process, and its rate-limiting step is catalyzed by the enzyme myo-inositol-3-phosphate synthase 1 (MIPS), encoded by the ISYNA1 gene. This enzyme facilitates the conversion of glucose-6-phosphate to myo-inositol-1-phosphate.[1][2][3] Given its central role, the regulation of ISYNA1 expression and MIPS activity is tightly controlled at multiple levels, and its dysregulation has been implicated in various pathological conditions, including cancer and bipolar disorder.[4][5] This technical guide provides an in-depth overview of the regulatory mechanisms governing ISYNA1 and This compound (B14025) synthesis, details key experimental protocols for its study, and presents quantitative data to support the described pathways.

Core Regulatory Mechanisms

The synthesis of myo-inositol is a two-step enzymatic process initiated by ISYNA1.

Biochemical Pathway of myo-Inositol Synthesis

The de novo synthesis of myo-inositol from glucose-6-phosphate (G6P) involves two key enzymatic reactions:

  • Cyclization of Glucose-6-Phosphate: The ISYNA1 enzyme, a NAD+-dependent isomerase, catalyzes the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate (MIP).[6] This is the first and rate-limiting step in this compound biosynthesis.

  • Dephosphorylation of myo-Inositol-1-Phosphate: this compound monophosphatase (IMPase) then dephosphorylates MIP to produce free myo-inositol.[1]

G6P Glucose-6-Phosphate MIP myo-Inositol-1-Phosphate G6P->MIP ISYNA1 MI myo-Inositol MIP->MI IMPase ISYNA1 ISYNA1 (MIPS) (Rate-limiting step) ISYNA1->G6P NADH NADH + H+ ISYNA1->NADH IMPase IMPase NAD NAD+ NAD->ISYNA1 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 ISYNA1_gene ISYNA1 Gene p53->ISYNA1_gene Binds to response element in exon 7 E2F1 E2F1 E2F1->ISYNA1_gene Binds to promoter ISYNA1_mRNA ISYNA1 mRNA ISYNA1_gene->ISYNA1_mRNA Transcription ISYNA1_protein ISYNA1 Protein (MIPS) ISYNA1_mRNA->ISYNA1_protein Translation MI_synthesis myo-Inositol Synthesis ISYNA1_protein->MI_synthesis Catalyzes Stress Cellular Stress (e.g., DNA damage) Stress->p53 Activates CellCycle Cell Cycle Progression CellCycle->E2F1 Activates ISYNA1 ISYNA1 myo_this compound myo-Inositol ISYNA1->myo_this compound Synthesizes PI3K PI3K myo_this compound->PI3K Inhibits Notch1 Notch1 Signaling myo_this compound->Notch1 Suppresses Akt Akt PI3K->Akt Activates CellGrowth Cell Growth & Survival Akt->CellGrowth Promotes Stemness Cancer Stem Cell Properties Notch1->Stemness Promotes start Cell Sample lysis Cell Lysis & Metabolite Extraction start->lysis derivatization Derivatization (e.g., Acetylation) lysis->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification end myo-Inositol Concentration quantification->end start Cultured Cells crosslink Cross-link Proteins to DNA start->crosslink shear Shear Chromatin crosslink->shear ip Immunoprecipitate with Specific Antibody shear->ip reverse Reverse Cross-links & Purify DNA ip->reverse qpcr qPCR Analysis reverse->qpcr end Quantify Protein-DNA Interaction qpcr->end

References

Methodological & Application

Application Notes and Protocols for HPLC Separation of Inositol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025), a carbocyclic sugar, and its various isomers play critical roles in a multitude of cellular processes, including signal transduction, nerve guidance, and membrane trafficking. The nine stereoisomers of this compound, with myo-inositol being the most abundant in nature, present a significant analytical challenge due to their similar physicochemical properties. Accurate separation and quantification of these isomers are paramount for understanding their distinct biological functions and for the development of therapeutics targeting this compound-related pathways. This document provides detailed high-performance liquid chromatography (HPLC) methods for the separation of this compound isomers, complete with experimental protocols and comparative data.

The separation of this compound isomers is complicated by their high polarity and lack of a UV-absorbing chromophore, necessitating specialized chromatographic techniques and detection methods.[1] Common approaches include hydrophilic interaction liquid chromatography (HILIC), ion-exchange chromatography, and the use of specialized columns such as aminopropyl (NH2) and cation-exchange columns.[1][2][3][4] Detection is typically achieved using refractive index (RI), evaporative light scattering (ELSD), or mass spectrometry (MS).[1][5][6]

This compound Signaling Pathway

The phosphatidylthis compound signaling pathway is a crucial cascade in cellular communication. It begins with the phosphorylation of phosphatidylthis compound (PtdIns) at various positions on the this compound ring, creating a family of phosphoinositides.[7][8] A key event is the hydrolysis of phosphatidylthis compound 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: this compound 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, initiating a wide array of cellular responses.[8] The cycle is completed by the sequential dephosphorylation of IP3 back to this compound, which can then be reincorporated into PtdIns.[10]

Inositol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Hydrolysis PKC_activation PKC Activation DAG->PKC_activation PtdIns PtdIns PtdIns->PIP2 Phosphorylation Steps PLC PLC PLC->PIP2 Receptor Receptor G_protein G-protein Receptor->G_protein Activates G_protein->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates IP2 IP2 IP3->IP2 Dephosphorylation This compound This compound This compound->PtdIns Re-synthesis IP1 IP1 IP2->IP1 IP1->this compound Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Binds

Caption: The Phosphatidylthis compound Signaling Pathway.

HPLC Separation Methods and Protocols

The selection of an appropriate HPLC method for this compound isomer separation depends on the specific isomers of interest, the sample matrix, and the available detection instrumentation. Below are detailed protocols for three common approaches.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar compounds like inositols.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Experimental Protocol:

  • Instrumentation and Column:

    • HPLC system with a pump capable of isocratic or gradient elution.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[1]

    • Column: HALO Penta-HILIC, 4.6 x 150 mm, 5 µm (or equivalent).[1]

  • Reagents and Mobile Phase:

    • Acetonitrile (HPLC Grade).

    • Deionized Water (18.2 MΩ·cm).

    • Mobile Phase: 90% Acetonitrile / 10% Water (v/v).[1] Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min.[1]

    • Column Temperature: 10°C (Lower temperatures can enhance retention and resolution in HILIC mode).[1]

    • Injection Volume: 5-10 µL.

    • Detector Settings (ELSD): Nebulizer and Evaporator Temperature: 50°C; Gas Flow: 1.6 SLM.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration within the detector's linear range.

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

Workflow for HILIC Method:

HILIC_Workflow Sample Sample Weighing & Dissolution Filtration 0.22 µm Syringe Filtration Sample->Filtration Injection HPLC Injection Filtration->Injection Separation HILIC Column Separation Injection->Separation Detection ELSD/MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for HILIC-based this compound isomer separation.

Quantitative Data for HILIC Separation of myo-, allo-, and D-chiro-inositol: [2]

IsomerRetention Time (min)ResolutionLOD (mg/L)
allo-inositol~10-N/A
D-chiro-inositol~115.2 (from myo-inositol)N/A
myo-inositol1212.3 (from allo-inositol)9 (at 10°C), 5 (at 25°C)
Conditions: 90% Acetonitrile with 10% water, flow rate 2.0 mL/min, injection volume 5 µL.[2]
Method 2: Ion-Exchange Chromatography for this compound Phosphates

Ion-exchange chromatography is well-suited for the separation of charged molecules like this compound phosphates.[3][11][12] Separation is based on the interaction of the negatively charged phosphate (B84403) groups with a positively charged stationary phase.

Experimental Protocol:

  • Instrumentation and Column:

    • Ion Chromatography (IC) system.

    • Detector: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[11][12]

    • Column: Shodex Asahipak NH2P-40 2B (50 mm x 2.1 mm, 4 µm particle size).[11]

  • Reagents and Mobile Phase:

    • Mobile Phase A: MQ-water.[11]

    • Mobile Phase B: 600 mM aqueous (NH4)2CO3.[11]

    • A gradient elution is typically employed.

  • Chromatographic Conditions:

  • Sample Preparation (for environmental samples):

    • Single NaOH-EDTA extraction.[11][12]

    • Centrifugation to remove particulate matter.

    • Direct injection of the supernatant.[11][12]

Quantitative Data for LC-ESI-MS/MS of this compound Phosphates: [11][12]

AnalyteLimit of Detection (µM)
This compound Phosphates (InsPn)0.03 - 0.16
Method 3: Ligand-Exchange/Size-Exclusion Chromatography

This method is particularly effective for separating neutral this compound isomers like myo-inositol and D-chiro-inositol.[13][14]

Experimental Protocol:

  • Instrumentation and Column:

    • HPLC system.

    • Detector: Refractive Index (RI) detector.

    • Column: SUGAR SZ5532.[13][14]

  • Reagents and Mobile Phase:

    • Mobile Phase: H2O.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 60°C.

    • Injection Volume: 10 µL.

Quantitative Data for Separation of myo-inositol and D-chiro-inositol:

IsomerRetention Time (min)
myo-inositol~22.5
D-chiro-inositol~24.5
Data derived from Shodex application note for SZ5532 column.[13]

Comparative Summary of HPLC Methods

MethodStationary PhaseMobile PhaseDetectionBest Suited ForAdvantagesDisadvantages
HILIC Polar (e.g., Penta-HILIC, Amine)[1]High organic content (e.g., Acetonitrile/Water)[1]ELSD, MS[1]Polar, neutral isomers (myo-, chiro-, scyllo-inositol)Good resolution for stereoisomers[2]Sensitive to water content in mobile phase
Ion-Exchange Anion-exchange (e.g., NH2P-40)[11]Aqueous buffer gradient (e.g., (NH4)2CO3)[11]MS/MS, Suppressed Conductivity[3][11]This compound phosphates (InsP1-InsP6)Excellent separation of phosphorylated isomers[3]Requires specialized ion chromatography system
Ligand-Exchange Cation-exchange resin (e.g., Ca2+ or Pb2+ form)[4][6][13]Water[4][13]RI, Pulsed Amperometric Detection (PAD)[4]Neutral isomers (myo-, D-chiro-inositol)Simple mobile phase, robust separation[13]RI detector is not compatible with gradient elution and is less sensitive[1]

Conclusion

The successful separation and quantification of this compound isomers by HPLC require careful selection of the column, mobile phase, and detector. HILIC methods offer excellent resolution for neutral isomers, while ion-exchange chromatography is the method of choice for phosphorylated inositols. Ligand-exchange chromatography provides a robust and straightforward approach for common neutral isomers. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable analytical methods for this compound isomer analysis in various matrices.

References

Application Notes & Protocols: Quantification of Myo-Inositol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar, is a vital component of structural lipids and a precursor for numerous signaling molecules, including inositol (B14025) phosphates and phosphoinositides. Its quantification in biological matrices is crucial for understanding its role in various physiological and pathological processes, including insulin (B600854) signaling, nerve function, and metabolic disorders. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical tool for the sensitive and specific quantification of myo-inositol. This document provides detailed application notes and protocols for the analysis of myo-inositol in various sample types.

I. Analyte & Matrix Information

  • Analyte: Myo-inositol

  • Alternative Names: this compound, cis-1,2,3,5-trans-4,6-Cyclohexanehexol

  • Molecular Formula: C₆H₁₂O₆

  • Molecular Weight: 180.16 g/mol

  • Common Matrices: Plasma, Serum, Urine, Cerebrospinal Fluid (CSF), Brain Tissue Homogenates, Infant Formula, Nutritional Supplements.

II. Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for myo-inositol quantification.

Table 1: LC-MS/MS Method Performance in Biological Fluids

ParameterUrinePlasma/BloodBrain Tissue Homogenate
Linearity Range 0 - 1000 µM[1]0.1 - 100 µg/mL[2]0.1 - 100 µg/mL[2][3]
Correlation (r²) 0.9966[1]>0.99>0.99[2][3]
Limit of Detection (LOD) Not ReportedNot ReportedNot Reported
Limit of Quantification (LOQ) Not Reported100 ng/mL[3]100 ng/mL[2][3]
Intra-assay CV (%) 3.6[1][4]<15<15[2][3]
Inter-assay CV (%) 3.5[1][4]<15<15[2][3]
Recovery (%) Not ReportedNot ReportedNot Reported

Table 2: LC-MS/MS Method Performance in Infant Formula

ParameterValueReference
Linearity Range 1 - 50 µg/L[5][5]
Correlation (r²) 0.9993[5][5]
Limit of Detection (LOD) 0.05 mg/L[5][6][7][5][6][7]
Limit of Quantification (LOQ) 0.17 mg/L[5][6][7][5][6][7]
Method Detection Limit (MDL) 17 mg/kg[5][6][7][5][6][7]
Recovery (%) 98.07 - 98.43[5][6][7][5][6][7]
Relative Standard Deviation (%) 1.93 - 2.74[5][6][7][5][6][7]

III. Experimental Protocols

A. Sample Preparation

1. Biological Fluids (Urine, Plasma, Blood)

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

  • Objective: To extract myo-inositol and remove interfering substances.

  • Materials:

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Internal Standard (IS) solution (e.g., [²H₆]-myo-inositol)

    • Protein precipitation solvent (e.g., Acetonitrile, Methanol)

    • HPLC-grade water

  • Procedure:

    • Thaw frozen samples on ice.

    • Pipette 100 µL of the sample (urine, plasma, or blood) into a centrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold protein precipitation solvent.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or HPLC vial.

    • Dilute the supernatant with HPLC-grade water as needed to fall within the calibration curve range. For urine samples, a 20-fold dilution is common.[1]

    • The sample is now ready for LC-MS/MS analysis.

2. Infant Formula

This protocol is adapted for the analysis of myo-inositol in infant formula.[5]

  • Objective: To extract myo-inositol from a complex food matrix, removing proteins and lipids.

  • Materials:

  • Procedure:

    • Weigh 1 g of infant formula powder into a 100 mL volumetric flask.[5]

    • Add 15 mL of distilled water and 1 mL of 0.1 M HCl.[5]

    • Agitate the mixture for 5 minutes.[5]

    • Add 10 mL of chloroform to remove lipids.[5]

    • Vortex vigorously for 1 minute.[5]

    • Allow the layers to separate.

    • Collect the aqueous (upper) layer for analysis.

    • Filter the aqueous extract through a 0.2 µm filter before injection.

B. LC-MS/MS Analysis

1. Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A column suitable for polar compound separation, such as a SUPELCOGEL Pb column (300 x 7.8 mm; 5 µm).[1]

  • Mobile Phase: Isocratic elution with 95% HPLC-grade water and 5% acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 60°C.[1]

  • Injection Volume: 40 µL.[1]

  • Run Time: A 55-minute run time can be used to ensure separation from isomers and interfering compounds.[1] A divert valve can be used to direct the initial flow to waste to protect the mass spectrometer source.[1]

2. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for better signal-to-noise ratios.[2][3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Myo-inositol: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 179.[2][3] A common and specific product ion for quantification is m/z 87 or 86.9.[2][3][5] Another product ion at m/z 161 (due to water loss) can be used for confirmation but may be less specific.[2][3]

    • [²H₆]-myo-inositol (Internal Standard): The precursor ion is [M-H]⁻ at m/z 185.[3] A characteristic product ion is m/z 88.5.[1]

  • Ion Source Parameters: These should be optimized for the specific instrument but typical starting points include:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

IV. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of myo-inositol in the samples is determined by interpolating their peak area ratios from the calibration curve.

V. Visualizations

A. Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard ([²H₆]-myo-inositol) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Dilution (if necessary) Collect_Supernatant->Dilute Injection HPLC Injection Dilute->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for myo-inositol quantification.

B. Phosphatidylthis compound Signaling Pathway

PI_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ (Phosphatidylthis compound 4,5-bisphosphate) PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 This compound 1,4,5-trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Channel IP₃-gated Ca²⁺ Channel IP3->Ca_Channel Binds & Opens Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Substrates ER Endoplasmic Reticulum (ER) Ca Ca²⁺ Ca_Channel->Ca Releases Ca->PKC Co-activates Ca->Cellular_Response Mediates

Caption: The Phosphatidylthis compound signaling pathway.

References

Application Notes and Protocols for Inositol Phosphate Analysis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025) phosphates (IPs) are a group of water-soluble second messengers crucial in various cellular signaling pathways. They are generated from the hydrolysis of phosphatidylthis compound 4,5-bisphosphate (PIP2) in the cell membrane. The quantification of changes in intracellular this compound phosphate (B84403) levels is a key method for studying G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling. This document provides detailed protocols for the analysis of this compound phosphates in cell culture, focusing on the widely used [³H]-myo-inositol metabolic labeling method followed by high-performance liquid chromatography (HPLC) separation.

This compound Phosphate Signaling Pathway

The activation of cell surface receptors, such as Gq-coupled GPCRs, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes PIP2 into two second messengers: diacylglycerol (DAG) and this compound 1,4,5-trisphosphate (Ins(1,4,5)P₃).[1][2][3] Ins(1,4,5)P₃ can then be further metabolized to a variety of other this compound phosphates, each with distinct signaling roles, or it can be dephosphorylated to recycle this compound for the resynthesis of phosphoinositides.[1][3] Lithium chloride (LiCl) is often used in these assays to inhibit this compound monophosphatases, leading to an accumulation of IPs that is easier to measure.[2][4]

Inositol_Phosphate_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Ins(1,4,5)P3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Agonist Agonist Agonist->Receptor Binds IPs Higher this compound Phosphates (IP4, IP5, IP6) IP3->IPs Phosphorylation This compound This compound IP3->this compound Dephosphorylation IPs->this compound Dephosphorylation This compound->PIP2 Resynthesis LiCl LiCl IMPase This compound Monophosphatase LiCl->IMPase Inhibits IMPase->this compound Catalyzes

Figure 1: Simplified this compound Phosphate Signaling Pathway.

Experimental Protocol: [³H]-myo-Inositol Labeling and HPLC Analysis

This protocol details the steps for metabolic labeling of cultured cells with [³H]-myo-inositol, stimulation, extraction, and subsequent analysis of this compound phosphates by HPLC.

Materials and Reagents
  • Cell Culture: Adherent or suspension cells of interest.

  • Media: this compound-free RPMI or DMEM, supplemented with dialyzed fetal bovine serum (FBS).

  • Radiolabel: [³H]-myo-inositol.

  • Stimulation Buffer: HEPES-buffered saline solution (e.g., Krebs-Henseleit buffer).

  • Agonist: Compound of interest for receptor stimulation.

  • Quenching Solution: Ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA).

  • Neutralization Solution: Potassium carbonate (K₂CO₃) or KOH.

  • HPLC System: With a strong anion exchange (SAX) column.

  • Eluents: Ammonium (B1175870) phosphate buffers of increasing concentrations.

  • Scintillation Cocktail and Counter.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding & Culture B 2. [3H]-myo-inositol Labeling (24-48 hours) A->B C 3. Pre-incubation with LiCl (optional, ~30 min) B->C D 4. Agonist Stimulation (time-course) C->D E 5. Quenching with Acid D->E F 6. Neutralization & Centrifugation E->F G 7. This compound Phosphate Extraction (Aqueous Phase) F->G H 8. HPLC Separation (SAX Column) G->H I 9. Fraction Collection H->I J 10. Scintillation Counting I->J K 11. Data Analysis J->K

Figure 2: Workflow for this compound Phosphate Analysis.

Step-by-Step Methodology
  • Cell Culture and Labeling:

    • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.[4]

    • Replace the growth medium with this compound-free medium containing 1-10 µCi/mL of [³H]-myo-inositol.

    • Incubate the cells for 24-48 hours to allow for sufficient incorporation of the radiolabel into the phosphoinositide pool.[5][6]

  • Cell Stimulation:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Henseleit) to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with 10-20 mM LiCl in the buffer for 15-30 minutes to inhibit this compound monophosphatases.[4]

    • Add the agonist of interest at the desired concentration and incubate for the appropriate time (e.g., from seconds to minutes).

  • Extraction of this compound Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA).[6]

    • Incubate on ice for 20-30 minutes to precipitate proteins and macromolecules.

    • Scrape the cells and transfer the acid extract to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the soluble this compound phosphates.

    • Neutralize the supernatant by adding a suitable base such as 1.5 M K₂CO₃/5 mM EDTA or KOH. Monitor the pH until it reaches ~7.0.

    • Centrifuge again to pellet the potassium perchlorate (B79767) precipitate. The resulting supernatant contains the this compound phosphates.

  • HPLC Separation and Quantification:

    • The separation of different this compound phosphate isomers is typically achieved using a strong anion exchange (SAX) HPLC column.[6][7]

    • Inject the neutralized extract onto the HPLC column.

    • Elute the this compound phosphates using a gradient of increasing ionic strength, commonly with ammonium phosphate buffers adjusted to a specific pH.

    • Collect fractions at regular intervals (e.g., every 0.5 or 1 minute).

    • Add scintillation cocktail to each collected fraction and measure the radioactivity using a scintillation counter.

    • The resulting counts per minute (CPM) for each fraction are plotted against the elution time to generate a chromatogram. The peaks corresponding to different this compound phosphates can be identified using known standards.

Alternative and Complementary Methods

While radiolabeling followed by HPLC is a classic and robust method, other techniques are also available:

  • HPLC with Mass Spectrometry (HPLC-MS): This method allows for the simultaneous detection and quantification of different this compound phosphate isomers without the need for radioactive labeling. It offers high sensitivity and specificity.[8][9][10]

  • Commercial Assay Kits: ELISA and HTRF® (Homogeneous Time-Resolved Fluorescence) based kits are available for the specific measurement of this compound monophosphate (IP1), which is a stable downstream metabolite.[4][11] These kits are well-suited for high-throughput screening applications.

Data Presentation and Analysis

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example HPLC Elution Profile for this compound Phosphates
Elution Time (min)This compound Phosphate IsomerBasal CPMStimulated CPMFold Change
10-12IP15,00025,0005.0
18-20IP22,00012,0006.0
25-27Ins(1,4,5)P₃8008,00010.0
30-32IP44003,2008.0

CPM values are hypothetical and will vary depending on cell type, labeling efficiency, and stimulation strength.

Data Analysis
  • Identify Peaks: Compare the elution times of peaks from your samples to those of known this compound phosphate standards to identify IP1, IP2, IP3, etc.

  • Quantify Radioactivity: Integrate the area under each peak to determine the total CPM for each this compound phosphate.

  • Calculate Fold Change: For each this compound phosphate, divide the CPM from the stimulated sample by the CPM from the basal (unstimulated) sample to determine the fold increase.

  • Dose-Response Curves: To determine the potency of an agonist (EC₅₀), perform experiments with a range of agonist concentrations and plot the fold change in a specific this compound phosphate (e.g., total IPs or Ins(1,4,5)P₃) against the log of the agonist concentration.

Troubleshooting

IssuePossible CauseSolution
Low CPM Counts - Inefficient labeling. - Low cell number. - Inactive agonist.- Increase labeling time or radioactivity. - Increase the number of cells per sample. - Check the activity and concentration of the agonist.
Poor Peak Resolution in HPLC - Improper gradient. - Old or contaminated column.- Optimize the HPLC elution gradient. - Clean or replace the SAX column.
High Basal Levels - Spontaneous receptor activity. - Cell stress.- Use inverse agonists if available. - Handle cells gently and ensure optimal culture conditions.
Variable Results - Inconsistent cell numbers. - Inaccurate timing of stimulation or quenching.- Ensure accurate cell counting and plating. - Standardize all incubation times precisely.

References

Application Notes and Protocols for the Extraction of Inositol from Plant-Based Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025), a carbocyclic sugar, plays a crucial role in various cellular processes, including signal transduction, nerve guidance, and as a component of cell membranes. Its derivatives, such as phytic acid (this compound hexaphosphate or IP6), are the primary storage form of phosphorus in many plants. The extraction and purification of this compound from these abundant natural sources are of significant interest for its application in pharmaceuticals, nutraceuticals, and as a research chemical. These application notes provide an overview of common plant-based sources of this compound, detailed protocols for its extraction, and quantitative data to guide researchers in selecting appropriate methods and starting materials.

Plant-Based Sources of this compound

A variety of plants are rich in this compound, primarily in the form of myo-inositol and its phosphate (B84403) derivatives, most notably phytic acid. The choice of plant material can significantly impact the yield and the complexity of the extraction process.

Table 1: this compound Content in Various Plant-Based Sources

Plant SourceThis compound FormReported ContentReference
Corn Steep LiquorPhytic Acid (Phytin)Traditional industrial source[1][2]
Rice BranPhytic Acid (Phytin)Primary material for some commercial production[3]
Corn StoverCellulose (converted to this compound)4.596 g this compound / 10 g pretreated stalks[4]
Legumes (Soybeans, Chickpeas, Lentils)Free inositols (myo- and chiro-), PinitolPinitol in soybean pods: 34.52 mg/g dry sample[5]
Purple YamScyllo-inositol28.3 mg / 100 g dry product[5]
Chicory LeavesScyllo-inositol5.3 mg / 100 g dry product[5]
Asteraceae Family PlantsD-Chiro-inositol3.1 to 32.6 mg / 100 g dry product[5]
BlueberriesAllo-inositol10.84 mg/g dry vegetable material[5]
Cinnamon, Lettuce, Blueberry FruitsMyo-inositol1.21, 1.07, and 0.96 mg/g dry vegetable material, respectively[5]
Soybean RootsPinitol, Myo-inositolPinitol: 14 mg/g, Myo-inositol: 7.4 mg/g[6]
Peanut RootsPinitol, D-chiro-inositol, Ononitol, Myo-inositolQuantifiable amounts of all four[6]
Fruits (Oranges, Cantaloupe)Myo-inositolHigh concentrations[7][8]
Nuts and GrainsPhytic AcidHigh concentrations[7]

Experimental Protocols

The extraction of this compound from plant sources typically involves the hydrolysis of phytin (B1216650) (the calcium-magnesium salt of phytic acid) to release free this compound. This can be achieved through acid hydrolysis or enzymatic methods.

Protocol 1: Acid Hydrolysis of Phytin from Rice Bran

This protocol is a common industrial method for this compound production.[9]

Materials:

  • Rice Bran

  • Water

  • Lime slurry (Calcium Hydroxide)

  • Sulfuric Acid (concentrated)

  • Activated Charcoal

  • Distilled Water

Procedure:

  • Preparation of Calcium Phytate:

    • Mix rice bran with water to form a slurry.

    • Place the slurry in a steaming box to facilitate the release of phytin.

    • Add lime slurry to the mixture to precipitate calcium phytate.

    • Filter and collect the wet calcium phytate product.

  • Hydrolysis:

    • Transfer the wet calcium phytate to a pressure-resistant vessel.

    • Add a solution of sulfuric acid to the vessel.

    • Heat the mixture under pressure to hydrolyze the phytin into this compound and phosphoric acid.

  • Neutralization and Filtration:

    • Cool the hydrolysate and neutralize it with a suitable base (e.g., calcium hydroxide) to a pH of 7.0-8.0. This will precipitate calcium sulfate.

    • Filter the mixture to remove the precipitated salts.

  • Decolorization and Concentration:

    • Add activated charcoal to the filtrate (0.3-0.35% of the liquid volume) and boil for 1-1.5 hours to decolorize the solution.

    • Filter the solution to remove the charcoal.

    • Concentrate the filtrate under vacuum until it reaches a specific gravity of 1.25-1.3.

  • Crystallization and Purification:

    • Cool the concentrated solution and allow it to crystallize for 8-12 hours.

    • Collect the crude this compound crystals by centrifugation.

    • Recrystallize the crude product from boiling distilled water to obtain pure this compound.

    • Dry the purified crystals at 70-80°C.

Protocol 2: Enzymatic Hydrolysis of Phytic Acid from Corn Steep Liquor

This method utilizes enzymes for a more controlled hydrolysis process.[1][2]

Materials:

  • Corn Steep Liquor (CSL)

  • Phytase enzyme (e.g., BASF Natuphos)

  • Acid Phosphatase enzyme

  • Soluble base (e.g., Ammonia or Potassium Hydroxide)

  • Strong acid cation chromatographic resin

Procedure:

  • Pre-treatment of Corn Steep Liquor:

    • Subject the CSL to ultrafiltration to remove suspended solids and high molecular weight compounds.

  • Enzymatic Hydrolysis:

    • Adjust the pH of the ultrafiltered CSL to 3.0-4.0.

    • Add phytase enzyme (e.g., 500 FTU per kg of CSL at 30% solids).

    • Incubate at 40°C for 12 hours to convert phytic acid to this compound-mono-phosphate.

    • Add acid phosphatase enzyme to hydrolyze the this compound-mono-phosphate to myo-inositol. (Note: Steps of phytase and acid phosphatase treatment can potentially be carried out simultaneously).

  • Precipitation of Metal Values:

    • Adjust the pH of the solution to 7.0-9.0 using a soluble base. This will cause the precipitation of magnesium and other metal values.

    • Remove the precipitate by filtration or centrifugation.

  • Chromatographic Separation:

    • Pass the resulting solution through a strong acid cation chromatographic resin.

    • Collect the fraction containing myo-inositol, which will be separated from the remaining metal ions.

  • Final Product Preparation:

    • The myo-inositol enriched fraction can be further concentrated and dried.

Visualizations

Signaling and Metabolic Pathways

The central role of myo-inositol in plant metabolism is its involvement in the synthesis and breakdown of phytic acid, the primary phosphorus store in seeds.[10]

Inositol_Metabolism Glucose-6-Phosphate Glucose-6-Phosphate L-myo-inositol-1-phosphate L-myo-inositol-1-phosphate Glucose-6-Phosphate->L-myo-inositol-1-phosphate myo-inositol-1-phosphate synthase myo-Inositol myo-Inositol L-myo-inositol-1-phosphate->myo-Inositol this compound monophosphatase Phytic Acid (IP6) Phytic Acid (IP6) myo-Inositol->Phytic Acid (IP6) Kinases Lower this compound Phosphates (IP1-IP5) Lower this compound Phosphates (IP1-IP5) Phytic Acid (IP6)->Lower this compound Phosphates (IP1-IP5) Phytase Phosphorus Storage Phosphorus Storage Phytic Acid (IP6)->Phosphorus Storage Lower this compound Phosphates (IP1-IP5)->myo-Inositol Phosphatases

Caption: Biosynthesis and degradation of myo-inositol and phytic acid in plants.

Experimental Workflows

The following diagrams illustrate the key steps in the extraction of this compound using the protocols described above.

Acid_Hydrolysis_Workflow cluster_0 Preparation cluster_1 Hydrolysis & Neutralization cluster_2 Purification A Rice Bran Slurry B Precipitate Calcium Phytate (with Lime Slurry) A->B C Acid Hydrolysis (H2SO4, Pressure) B->C D Neutralization & Filtration C->D E Decolorization (Activated Charcoal) D->E F Concentration E->F G Crystallization F->G H Pure this compound G->H

Caption: Workflow for this compound Extraction via Acid Hydrolysis.

Enzymatic_Hydrolysis_Workflow cluster_0 Pre-treatment cluster_1 Enzymatic Conversion cluster_2 Purification A Corn Steep Liquor B Ultrafiltration A->B C Enzymatic Hydrolysis (Phytase & Acid Phosphatase) B->C D Precipitation of Metals (pH Adjustment) C->D E Chromatographic Separation (Cation Exchange) D->E F Myo-Inositol Fraction E->F G Drying F->G H Pure Myo-Inositol G->H

Caption: Workflow for this compound Extraction via Enzymatic Hydrolysis.

Conclusion

The extraction of this compound from plant-based sources is a well-established process with multiple effective methodologies. The choice between acid hydrolysis and enzymatic hydrolysis will depend on factors such as the desired purity, scale of production, and cost considerations. Acid hydrolysis is a robust, traditional method suitable for large-scale industrial production, while enzymatic methods offer higher specificity and milder reaction conditions, which can be advantageous for pharmaceutical applications. The quantitative data provided herein should assist researchers in selecting the most promising plant sources for their specific needs.

References

Application Notes and Protocols for the Purification of D-chiro-inositol from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-chiro-inositol (DCI) is a biologically active stereoisomer of inositol (B14025), a six-carbon cyclic polyol. It plays a crucial role as a secondary messenger in insulin (B600854) signal transduction, and its supplementation has shown potential in managing conditions associated with insulin resistance, such as Polycystic Ovary Syndrome (PCOS) and type 2 diabetes.[1][2][3][4] DCI is naturally found in various plants, including buckwheat, carob, and soy.[5][6][7] The purification of DCI from these natural sources is a critical step in its development as a therapeutic agent.

These application notes provide detailed protocols for the extraction and purification of D-chiro-inositol from crude plant extracts, with a focus on methods involving acid hydrolysis, ion-exchange chromatography, and crystallization. Additionally, a protocol for the analysis of DCI purity using High-Performance Liquid Chromatography (HPLC) is provided.

D-chiro-inositol Signaling Pathway

D-chiro-inositol is a key component of this compound phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade.[1][2] Upon insulin binding to its receptor, IPGs containing DCI are released and activate key intracellular enzymes, leading to enhanced glucose uptake and metabolism. The pathway involves the activation of protein phosphatases that regulate glucose disposal.[1]

DCI_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IPG This compound Phosphoglycan (IPG) with D-chiro-inositol Insulin_Receptor->IPG Hydrolyzes IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Activates DCI_IPG_mediator DCI-IPG Mediator IPG->DCI_IPG_mediator Releases PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake PP2C Protein Phosphatase 2Cα (PP2Cα) DCI_IPG_mediator->PP2C Activates PDHP Pyruvate Dehydrogenase Phosphatase (PDHP) DCI_IPG_mediator->PDHP Activates Glycogen_Synthase Glycogen Synthase (Active) PP2C->Glycogen_Synthase Activates Pyruvate_Dehydrogenase Pyruvate Dehydrogenase (Active) PDHP->Pyruvate_Dehydrogenase Activates Insulin Insulin Insulin->Insulin_Receptor Binds

Caption: Insulin signaling pathway involving D-chiro-inositol.

Experimental Protocols

The following protocols describe a general workflow for the purification of D-chiro-inositol from a crude plant extract containing D-pinitol, a common precursor.

Purification_Workflow Crude_Extract Crude Plant Extract (e.g., from Soy Hulls) Acid_Hydrolysis Acid Hydrolysis (Demethylation of D-pinitol) Crude_Extract->Acid_Hydrolysis Neutralization_Filtration Neutralization & Filtration Acid_Hydrolysis->Neutralization_Filtration Ion_Exchange Ion-Exchange Chromatography Neutralization_Filtration->Ion_Exchange Crystallization Crystallization Ion_Exchange->Crystallization Final_Product High-Purity D-chiro-inositol Crystallization->Final_Product Analysis Purity Analysis (HPLC) Final_Product->Analysis

Caption: General workflow for D-chiro-inositol purification.

Protocol 1: Acid Hydrolysis of D-pinitol to D-chiro-inositol

This protocol describes the conversion of D-pinitol in a crude extract to D-chiro-inositol through acid hydrolysis.

Materials:

  • Crude extract containing D-pinitol (e.g., from soy hulls or carob)

  • Hydrobromic acid (HBr, 48%) or Hydrochloric acid (HCl, 9-12 N)[8][9][10][11]

  • Activated carbon

  • Sodium hydroxide (B78521) (NaOH) or other suitable base for neutralization

  • Deionized water

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the crude extract with the acid. A solid-to-liquid ratio of approximately 1:8 (mg:µL) of D-pinitol to hydrobromic acid can be used as a starting point.[8] For hydrochloric acid, a concentration of 9N is often effective.[11]

  • Hydrolysis: Heat the mixture to a temperature between 80°C and 105°C with constant stirring.[10][11] The reaction time can range from 8 to 12 hours.[10][11] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the D-pinitol is consumed.

  • Decolorization: Cool the reaction mixture to room temperature. Add activated carbon (e.g., 1-2% w/v) to the solution and stir for 30-60 minutes to remove colored impurities.

  • Filtration: Filter the mixture through a bed of celite or a suitable filter paper to remove the activated carbon and any solid byproducts.

  • Neutralization: Carefully neutralize the acidic filtrate to a pH of approximately 7.0 with a solution of sodium hydroxide. Perform this step in an ice bath to control the exothermic reaction.

  • Concentration: Concentrate the neutralized solution under reduced pressure using a rotary evaporator to a smaller volume.

Protocol 2: Purification by Ion-Exchange Chromatography

This protocol is for the removal of charged impurities from the hydrolyzed extract.[12][13]

Materials:

  • Concentrated and neutralized hydrolysate from Protocol 1

  • Strongly acidic cation-exchange resin (H+ form)

  • Strongly basic anion-exchange resin (OH- form)

  • Chromatography columns

  • Deionized water

  • Fraction collector

Procedure:

  • Column Packing: Pack two separate chromatography columns, one with the cation-exchange resin and the other with the anion-exchange resin. Equilibrate both columns by washing with several column volumes of deionized water.

  • Sample Loading: Load the concentrated hydrolysate onto the cation-exchange column.

  • Elution from Cation-Exchange Column: Elute the column with deionized water. D-chiro-inositol, being a neutral molecule, will pass through the resin bed while cationic impurities will be retained. Collect the eluate.

  • Loading onto Anion-Exchange Column: Load the eluate from the cation-exchange column directly onto the anion-exchange column.

  • Elution from Anion-Exchange Column: Elute the column with deionized water. D-chiro-inositol will pass through, while anionic impurities will be retained.

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of D-chiro-inositol using a suitable analytical method (e.g., refractive index detector or evaporative light scattering detector if using HPLC).

  • Pooling and Concentration: Pool the fractions containing D-chiro-inositol and concentrate the solution using a rotary evaporator.

Protocol 3: Crystallization of D-chiro-inositol

This final step is to obtain high-purity crystalline D-chiro-inositol.[14]

Materials:

Procedure:

  • Solvent Addition: To the concentrated aqueous solution of D-chiro-inositol, add ethanol or methanol slowly with stirring. A common ratio is to dissolve the DCI in a minimal amount of hot water and then add a larger volume of ethanol (e.g., 1:10 to 1:15 v/v).[14]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or a freezer to induce crystallization. The crystallization process can take several hours to days.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol or the crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a temperature of around 60-75°C to a constant weight.[14]

Protocol 4: Purity Analysis by HPLC

This protocol outlines a method for determining the purity of the final D-chiro-inositol product.[15][16][17]

Materials:

  • Purified D-chiro-inositol sample

  • D-chiro-inositol reference standard

  • Myo-inositol reference standard (as a potential impurity)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Amino-based or a specific sugar analysis column (e.g., Hector-M NH2, 250 x 4.6 mm, 3 µm)[17]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Column Temperature: 55°C[17]

  • Detector Temperature: 50°C (for RI detector)[17]

  • Injection Volume: 10 µL[17]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of D-chiro-inositol and myo-inositol in the mobile phase at known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the purified D-chiro-inositol sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the D-chiro-inositol peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity of the sample based on the peak area relative to the total peak area of all components in the chromatogram. A calibration curve generated from the standard solutions can be used for accurate quantification.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected at different stages of the purification process. These values are indicative and can vary depending on the starting material and the specific conditions used.

Purification StepStarting MaterialParameterTypical ValueReference
Crude Extract Carob PodsD-pinitol Content~40 g/kg[7]
Soy HullsD-pinitol Content~5-20 g/kg[7]
Acid Hydrolysis D-pinpollitolDCI Yield~96%[10]
Crystallization Deacetylated Hexa-acetateDCI Yield~80%[14]
Recrystallization DCI from HydrolysisPurity>99.8%[14]
HPLC Analysis DCI StandardLinearity (r²)>0.999[17]
Spiked SampleRecovery99-101%[17]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the purification and analysis of D-chiro-inositol from crude plant extracts. The combination of acid hydrolysis, ion-exchange chromatography, and crystallization is an effective strategy for obtaining high-purity DCI suitable for research and pharmaceutical development. The provided HPLC method allows for accurate determination of the final product's purity. Researchers should optimize the specific parameters of each protocol based on their starting material and available equipment to achieve the desired yield and purity.

References

Application Notes and Protocols: Methodology for Inositol Supplementation in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in clinical trials investigating inositol (B14025) supplementation, with a primary focus on its application in Polycystic Ovary Syndrome (PCOS), a common area of study. The document details experimental protocols, summarizes quantitative data from various studies, and illustrates key biological and procedural workflows.

Introduction: this compound in Clinical Research

This compound, a carbocyclic sugar, is a key component of cell membranes and a precursor to important second messengers.[1] The most biologically active and common stereoisomers are myo-inositol (MI) and D-chiro-inositol (DCI).[2] They act as insulin-sensitizing agents by modulating members of the insulin (B600854) signaling pathway, making them a subject of intense research for insulin-resistant conditions like PCOS, metabolic syndrome, and gestational diabetes.[2][3][[“]] Clinical trials are essential to determine the efficacy and safety of this compound supplementation, requiring rigorous and standardized methodologies.

This compound Signaling Pathway

This compound is a critical component of the phosphatidylthis compound (PI) signaling system. This pathway translates extracellular signals into intracellular responses. When a signal molecule binds to a G protein-coupled receptor, it activates Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylthis compound 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: this compound 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3-sensitive Ca2+ channels on the endoplasmic reticulum, triggering the release of calcium ions, which mediate a wide range of cellular processes, including metabolism, proliferation, and secretion.[6][7]

Inositol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor G Protein-Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes IP3 IP3 (this compound Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG Ca_Channel IP3-gated Ca2+ Channel IP3->Ca_Channel 4. Binds To ER Endoplasmic Reticulum (ER) Ca_Release Ca2+ Release Ca_Channel->Ca_Release 5. Opens Cell_Response Cellular Responses (Metabolism, Secretion, Proliferation) Ca_Release->Cell_Response 6. Triggers Ext_Signal Extracellular Signal Ext_Signal->Receptor 1. Binds

Caption: The Phosphatidylthis compound Signaling Pathway.

Clinical Trial Design and Protocols

The majority of studies evaluating this compound are prospective, double-blind, randomized controlled trials (RCTs), which are considered the gold standard for clinical evidence.[8][9]

Study Population: Inclusion and Exclusion Criteria

Participant selection is critical for ensuring the homogeneity of the study group and the validity of the results. For PCOS trials, the Rotterdam criteria are commonly used for diagnosis.

Criteria CategoryInclusion CriteriaExclusion Criteria
Demographics Female, age 18-45 years.[8]-
Diagnosis Confirmed diagnosis of PCOS according to Rotterdam criteria (at least 2 of 3: oligo/anovulation, clinical/biochemical hyperandrogenism, polycystic ovarian morphology).[9][10]Other causes of hyperandrogenism or ovulatory dysfunction (e.g., hyperprolactinemia, uncontrolled thyroid disease, adrenal hyperplasia).[10][11]
Reproductive Status Desire for pregnancy (for fertility-focused trials).[9][12]Current pregnancy or contraindication to pregnancy.[9]
Prior/Concomitant Medication -Use of hormonal treatments or medications known to affect insulin sensitivity (e.g., metformin, other this compound supplements) within 3-6 months prior to enrollment.[9][10][11]
Health Status -Pre-existing conditions like diabetes, hypertension, or cardiovascular disorders.[11]
Intervention and Dosage

The form of this compound, dosage, and duration of treatment are key variables in clinical trials. Myo-inositol (MI) and D-chiro-inositol (DCI) are the most studied isomers, often used in combination. A physiological plasma ratio of 40:1 (MI:DCI) is frequently employed.[9][12][13]

Study FocusThis compound Formulation & Daily DosageDurationControl Group
PCOS (Metabolic & Hormonal) 4000 mg MI + 100 mg DCI (40:1 ratio), divided into two daily doses.[9][14]3-6 monthsPlacebo (e.g., maltodextrin, inulin) + Folic Acid.[12][14]
PCOS (Metabolic) 2000 mg MI + 50 mg DCI (40:1 ratio) for 6 months.[13]6 monthsPlacebo (Folic Acid).[13]
PCOS (Dose-Ranging) Three arms: 2g, 4g, or 6g total this compound (40:1 MI:DCI ratio) per day.[8][14]3 monthsPlacebo.[8][14]
PCOS (Combination Therapy) 1750 mg MI + 250 mg DCI + 4g Glucomannan per day.[15]3 monthsHealthy control group (for comparison).[15]
Pregnancy in PCOS 4000 mg MI + 400 mcg Folic Acid per day.[16]From early pregnancy until delivery.Placebo + Folic Acid.[16]
Mental Health 12-18 grams of Myo-inositol per day.[17]4-6 weeksPlacebo.[17]
Outcome Measures

Endpoints are selected to measure changes in hormonal, metabolic, and clinical parameters.

CategoryPrimary Outcome MeasuresSecondary Outcome Measures
Hormonal Change in serum total or free testosterone.[2][8]Sex Hormone Binding Globulin (SHBG), Free Androgen Index (FAI), Androstenedione.[2][8]
Metabolic Change in insulin sensitivity (e.g., HOMA-IR).Fasting glucose, fasting insulin, Area Under the Curve (AUC) for glucose and insulin during an Oral Glucose Tolerance Test (OGTT).[2][8]
Clinical Restoration of menstrual cycle regularity.[2][10]Ovulation rate, change in Body Mass Index (BMI), improvement in hirsutism or acne.[1][2][18]
Reproductive Clinical pregnancy rate, live birth rate.[12][19]Miscarriage rate, oocyte and embryo quality (in IVF settings).[12][19]

Standardized Experimental Protocol: A Workflow

The following protocol outlines a typical workflow for a randomized controlled trial investigating this compound for PCOS.

Clinical_Trial_Workflow cluster_setup Phase 1: Setup & Recruitment cluster_baseline Phase 2: Baseline Assessment (Visit 0) cluster_intervention Phase 3: Intervention (e.g., 3-6 Months) cluster_followup Phase 4: Follow-up & Analysis P01 Institutional Review Board (IRB) Approval P02 Patient Recruitment (e.g., via clinics, advertising) P01->P02 P03 Informed Consent P02->P03 P04 Screening Visit P03->P04 B01 Confirm Eligibility (Inclusion/Exclusion Criteria) P04->B01 B02 Collect Baseline Data: - Medical History - Anthropometrics (BMI, waist-hip) - Blood Samples (Hormones, Lipids) - OGTT B01->B02 RND Randomization B02->RND ARM_A Arm A: This compound Supplementation (e.g., 2g MI + 50mg DCI, twice daily) RND->ARM_A ARM_B Arm B: Placebo Control (twice daily) RND->ARM_B MON Monitoring Visits / Calls (Assess adherence and adverse events) ARM_A->MON ARM_B->MON F01 Final Visit (End of Treatment) MON->F01 F02 Repeat Assessments: - Anthropometrics - Blood Samples - OGTT F01->F02 F03 Data Unblinding F02->F03 F04 Statistical Analysis F03->F04 F05 Report Findings F04->F05

Caption: General workflow for an this compound supplementation clinical trial.
Protocol Steps:

  • Screening and Enrollment:

    • Potential participants are screened against predefined inclusion and exclusion criteria.

    • Informed consent is obtained.

    • A baseline visit is conducted to collect demographic data, medical history, and perform physical examinations (e.g., BMI).

  • Baseline Assessments:

    • Hormonal and Metabolic Profile: A blood sample is collected after an overnight fast to measure baseline levels of testosterone, SHBG, insulin, and glucose.

    • Oral Glucose Tolerance Test (OGTT): A 75g OGTT is performed, with blood samples taken at 0, 30, 60, 90, and 120 minutes to assess glucose and insulin response.[8]

  • Randomization and Blinding:

    • Participants are randomly assigned to either the intervention group (receiving this compound) or the placebo group.

    • Both participants and investigators are blinded to the treatment allocation to prevent bias.[9] The placebo should be identical to the active supplement in appearance, packaging, and taste.[9]

  • Intervention Period:

    • Participants self-administer the assigned supplement (e.g., powder dissolved in water) twice daily for the study duration (typically 3-6 months).

    • Regular contact (e.g., monthly calls) is maintained to monitor for adverse events and ensure treatment adherence.

  • Final Assessment:

    • At the end of the intervention period, participants return for a final visit.

    • All baseline assessments, including the fasting blood draw and OGTT, are repeated to measure changes from baseline.

  • Data Analysis:

    • After the final participant completes the study, the data is unblinded.

    • Statistical analysis is performed to compare the changes in outcome measures between the this compound and placebo groups.

Safety and Tolerability

This compound is generally well-tolerated. Clinical data indicates that mild gastrointestinal side effects, such as nausea, flatus, and diarrhea, may occur, but typically only at high doses of 12 g/day or more.[20] The dosages commonly used in PCOS trials (around 4 g/day ) are noted to be largely free of side effects.[20] Monitoring and reporting of adverse events are a mandatory component of any clinical trial protocol.

References

Application Notes and Protocols for Studying Inositol Signaling Using Radiolabeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide signaling pathway is a crucial cellular communication system that regulates a multitude of physiological processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, such as cancer, diabetes, and bipolar disorder. A fundamental method for investigating this pathway involves the use of radiolabeled precursors, most commonly myo-[3H]inositol, to track the synthesis and turnover of This compound (B14025) phosphates (IPs), the key second messengers in this cascade.

These application notes provide detailed protocols for labeling cells with [3H]this compound, stimulating signaling cascades, and subsequently extracting, separating, and quantifying the resulting radiolabeled this compound phosphates. The methodologies described herein are essential for researchers aiming to elucidate the mechanisms of receptor-mediated signaling and for professionals in drug development seeking to identify and characterize novel therapeutic agents that target components of the this compound signaling pathway.

Core Principles

The study of this compound signaling using radiolabeled precursors is based on the principle of metabolic labeling.[1][2] Cells are incubated with a radiolabeled form of myo-inositol, which is actively transported into the cell and incorporated into the cellular pool of phosphoinositides, primarily phosphatidylthis compound (PI). Upon stimulation by an agonist (e.g., a hormone, neurotransmitter, or growth factor), phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylthis compound 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and this compound 1,4,5-trisphosphate (IP3). The radiolabel is thus transferred from the lipid precursors in the membrane to the soluble this compound phosphates in the cytosol.

By separating and quantifying the different radiolabeled this compound phosphate (B84403) species, researchers can gain insights into the activity of PLC and the downstream signaling events. The most common method for separating this compound phosphates is anion-exchange chromatography, utilizing resins like Dowex AG1-X8, which separates molecules based on their net negative charge.[3][4]

Key Experimental Components and Considerations

ComponentKey ConsiderationsTypical Parameters
Radiolabeled Precursor myo-[2-3H(N)]-Inositol is the most commonly used precursor due to its high specific activity and the stability of the tritium (B154650) label.[5]Specific Activity: 20-80 Ci/mmol
Cell Culture Cells should be grown in this compound-free medium prior to and during labeling to maximize the incorporation of the radiolabeled this compound.[1]Pre-labeling incubation in this compound-free medium for at least 24 hours is recommended.[1]
Labeling Conditions The concentration of [3H]this compound and the labeling duration need to be optimized for each cell type to achieve sufficient incorporation for detection without causing cellular toxicity.[1][2]0.5 - 20 µCi/mL of [3H]this compound for 24-72 hours.[2][6]
Agonist Stimulation The choice of agonist, its concentration, and the stimulation time are critical variables that depend on the specific receptor and signaling pathway being investigated.Agonist concentrations are typically in the nanomolar to micromolar range. Stimulation times can range from seconds to minutes.[7][8]
Extraction of this compound Phosphates Acidic conditions are required to stop the enzymatic reactions and to efficiently extract the water-soluble this compound phosphates.[2]Perchloric acid or trichloroacetic acid (TCA) are commonly used.
Separation of this compound Phosphates Anion-exchange chromatography is the standard method. Stepwise elution with increasing concentrations of a salt, such as ammonium (B1175870) formate (B1220265), allows for the separation of different this compound phosphate species based on their number of phosphate groups.[3][4]Dowex AG1-X8 resin is a widely used anion-exchange resin.[3]
Quantification Liquid scintillation counting is used to measure the amount of radioactivity in each eluted fraction, which is proportional to the amount of each this compound phosphate species.[2]Data is typically expressed as counts per minute (CPM).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor GPCR / RTK Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Phosphatidylthis compound 4,5-bisphosphate) PLC->PIP2 Hydrolyzes DAG DAG (Diacylglycerol) PIP2->DAG IP3 IP3 (this compound 1,4,5-trisphosphate) PIP2->IP3 PKC_activation PKC Activation DAG->PKC_activation Activates IP2 IP2 (this compound bisphosphate) IP3->IP2 Dephosphorylation Ca_release Ca2+ Release from ER IP3->Ca_release Induces IP1 IP (this compound monophosphate) IP2->IP1 Dephosphorylation This compound This compound IP1->this compound Dephosphorylation

This compound Signaling Pathway

G cluster_prep Cell Preparation and Labeling cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture cells in this compound-free medium radiolabeling 2. Label with [3H]myo-inositol (24-72h) cell_culture->radiolabeling stimulation 3. Stimulate with agonist radiolabeling->stimulation termination 4. Terminate reaction with acid (e.g., TCA) stimulation->termination extraction 5. Extract aqueous phase containing this compound phosphates termination->extraction chromatography 6. Separate IPs by Dowex anion-exchange chromatography extraction->chromatography quantification 7. Quantify radioactivity by scintillation counting chromatography->quantification data_analysis 8. Analyze data (CPM vs. fraction) quantification->data_analysis

Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Labeling of Cells with [3H]myo-inositol

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-free cell culture medium (e.g., this compound-free DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • [3H]myo-inositol (e.g., PerkinElmer, NET114A)[5]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to approximately 80% confluency in their standard growth medium.

  • Wash the cells once with sterile PBS.

  • Replace the standard medium with this compound-free medium supplemented with dialyzed FBS. Incubate for 24 hours to deplete the intracellular pool of unlabeled this compound.[1]

  • Add [3H]myo-inositol to the this compound-free medium to a final concentration of 1-10 µCi/mL.[2]

  • Incubate the cells for 48-72 hours to allow for sufficient incorporation of the radiolabel into the phosphoinositide pool.[2]

Protocol 2: Agonist Stimulation and Extraction of this compound Phosphates

Materials:

  • Labeled cells from Protocol 1

  • Agonist of interest

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA)

  • Diethyl ether

  • Distilled water

Procedure:

  • After the labeling period, wash the cells twice with a physiological buffer (e.g., Krebs-Henseleit buffer or serum-free medium).

  • Pre-incubate the cells in the same buffer for 15-30 minutes at 37°C.

  • Add the agonist at the desired concentration and incubate for the appropriate time (e.g., 30 seconds to 30 minutes).

  • To terminate the reaction, rapidly aspirate the medium and add 1 mL of ice-cold 10% TCA to each well or plate.

  • Incubate on ice for 20 minutes.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at 2000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the water-soluble this compound phosphates.

  • Wash the supernatant four times with an equal volume of water-saturated diethyl ether to remove the TCA. Discard the upper ether phase after each wash.

  • The resulting aqueous phase contains the radiolabeled this compound phosphates and is ready for chromatographic separation.

Protocol 3: Separation of this compound Phosphates by Dowex Anion-Exchange Chromatography

Materials:

  • Dowex AG1-X8 resin (formate form), 100-200 mesh

  • Chromatography columns (e.g., Bio-Rad Poly-Prep columns)

  • Elution buffers (see table below)

  • Scintillation vials

  • Scintillation cocktail

Elution Buffers:

Elution StepElution BufferThis compound Phosphate Eluted
Wash 1 10 mL of distilled waterFree [3H]this compound
Wash 2 10 mL of 60 mM ammonium formate / 5 mM sodium tetraborateGlycerophosphothis compound (B231547)
Elution 1 10 mL of 0.2 M ammonium formate / 0.1 M formic acidThis compound monophosphates (IP)
Elution 2 10 mL of 0.4 M ammonium formate / 0.1 M formic acidThis compound bisphosphates (IP2)
Elution 3 10 mL of 1.0 M ammonium formate / 0.1 M formic acidThis compound trisphosphates (IP3)
Elution 4 10 mL of 2.0 M ammonium formate / 0.1 M formic acidThis compound tetrakisphosphates (IP4)

Procedure:

  • Prepare a 1 mL packed column of Dowex AG1-X8 resin for each sample.

  • Wash the column extensively with distilled water.

  • Apply the aqueous extract from Protocol 2 to the column.

  • Perform the stepwise elution as detailed in the table above. Collect each 10 mL fraction into a separate scintillation vial.

  • Add an appropriate volume of scintillation cocktail to each vial.

  • Quantify the radioactivity in each fraction using a liquid scintillation counter.

Data Presentation and Interpretation

The results are typically presented as the total radioactivity (in CPM) for each this compound phosphate fraction. A significant increase in the CPM of a particular this compound phosphate species (most notably IP3) in agonist-stimulated cells compared to unstimulated (basal) cells indicates activation of the phosphoinositide signaling pathway.

Representative Quantitative Data:

The following table provides a hypothetical example of data obtained from an experiment investigating the effect of a Gq-coupled receptor agonist on this compound phosphate accumulation.

ConditionThis compound (CPM)Glycerophosphothis compound (CPM)IP (CPM)IP2 (CPM)IP3 (CPM)IP4 (CPM)Total IPs (CPM)
Basal (Unstimulated) 1,520,345125,6781,2344562891232,102
Agonist (1 µM, 5 min) 1,518,765126,1232,5671,8763,4563458,244
Fold Increase over Basal --2.084.1111.962.803.92

Interpretation of Representative Data:

In this example, the agonist stimulation led to a nearly 12-fold increase in the accumulation of IP3, indicating a robust activation of phospholipase C. The increases in IP, IP2, and IP4 are also indicative of the metabolic cascade that follows the initial production of IP3. The total this compound phosphate pool shows a significant increase, reflecting the overall activation of the signaling pathway. The CPM for free this compound and glycerophosphothis compound should remain relatively constant between conditions, serving as a control for equal loading of the columns.

Conclusion

The use of radiolabeled precursors, particularly [3H]myo-inositol, remains a powerful and reliable method for the quantitative analysis of this compound phosphate signaling. The protocols and guidelines presented here provide a comprehensive framework for researchers and drug development professionals to investigate the intricacies of this vital signaling pathway. Careful optimization of experimental conditions for specific cell types and receptor systems will ensure the generation of high-quality, reproducible data, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutics.

References

Protocol for Assessing Myo-Inositol Stability in Human Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myo-inositol, a carbocyclic sugar, is a vital component of structural lipids and a precursor for numerous signaling molecules, including inositol (B14025) phosphates.[1][2] Its accurate quantification in plasma is crucial for various research areas, including metabolic studies, neurological disorders, and therapeutic drug monitoring.[3][4] The stability of myo-inositol in plasma samples is a critical pre-analytical factor that can significantly impact the reliability of these measurements. This document provides a detailed protocol for assessing the stability of myo-inositol in human plasma samples under various storage conditions.

Data Presentation

Table 1: Stability of Myo-Inositol in Human Plasma at Different Temperatures

Storage DurationMyo-Inositol Concentration (μM) at Room Temperature (~21°C)Myo-Inositol Concentration (μM) at Refrigeration (4°C)
Day 0 507.3 ± 7.4502.6 ± 9.8
Day 7 499.9 ± 8.0508.8 ± 17.2
Day 14 499.9 ± 1.6492.8 ± 27.6

Data represents mean ± standard deviation. Initial spiked concentration was 500 μM. Data adapted from a study by Ward et al.[5]

Table 2: Effect of Whole and Lysed Blood on Plasma Myo-Inositol Concentration

ConditionMyo-Inositol Concentration (μM)Percent Change from Baseline
Baseline (Immediately separated plasma) 1000 (spiked)N/A
1 hour at Room Temperature in Whole Blood Not significantly different from baseline-
24 hours at Room Temperature in Whole Blood Not significantly different from baseline-
24 hours at Room Temperature in Lysed Blood Increased concentration+11.5%

Data adapted from a study by Ward et al.[5][6]

Experimental Protocols

Blood Sample Collection and Processing

This protocol outlines the steps for collecting and processing blood to obtain plasma for myo-inositol stability assessment.

Materials:

  • Vacutainer tubes with anticoagulant (e.g., EDTA, Heparin)

  • Centrifuge

  • Pipettes and sterile pipette tips

  • Microcentrifuge tubes

Procedure:

  • Collect whole blood from subjects into vacutainer tubes containing an appropriate anticoagulant. Studies have shown that common anticoagulants do not interfere with myo-inositol measurement by HPLC.[5][7]

  • To obtain plasma, centrifuge the whole blood samples at 3,000 rpm for 10-15 minutes at 4°C.[8]

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean, labeled microcentrifuge tubes.

  • Proceed with the stability assessment protocol or store the plasma samples at -80°C for long-term storage.

This compound Stability Assessment Protocol

This protocol describes the methodology to evaluate the stability of endogenous or spiked myo-inositol in plasma under different storage conditions.

Materials:

  • Human plasma

  • Myo-inositol standard solution

  • Microcentrifuge tubes

  • Incubators or temperature-controlled environments (Room temperature ~21°C, 4°C, -20°C, -80°C)

Procedure:

  • Pool human plasma from multiple donors to create a homogenous sample matrix.

  • If assessing the stability of a specific concentration, spike the plasma with a known concentration of myo-inositol (e.g., 500 μM).[5]

  • Aliquot the plasma into multiple microcentrifuge tubes for each storage condition and time point to be tested.

  • Storage Conditions:

    • Room Temperature: Store a set of aliquots at approximately 21°C.

    • Refrigeration: Store a set of aliquots at 4°C.[5]

    • Freezing: Store sets of aliquots at -20°C and -80°C.

  • Time Points: At designated time points (e.g., Day 0, Day 7, Day 14), retrieve aliquots from each storage condition for analysis.[5]

  • For the frozen samples, thaw them at room temperature before proceeding with sample preparation for analysis.[9]

  • Prepare the plasma samples for analysis as described in the analytical method protocol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general overview of an HPLC method for the quantification of myo-inositol in plasma.

Materials:

  • Acetonitrile

  • Deionized water

  • HPLC system with a suitable column (e.g., lead-form resin-based column)[8]

  • Detector (e.g., pulsed amperometric detector or mass spectrometer)

Sample Preparation (Protein Precipitation):

  • To 1 volume of plasma, add 2 volumes of ice-cold acetonitrile.[8] This step precipitates the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Lyophilize the supernatant to dryness.

  • Reconstitute the dried extract in a suitable volume of HPLC-grade water or mobile phase for injection into the HPLC system.[8]

Chromatographic Conditions (Example):

  • Column: SUPELCOGEL Pb (300 x 7.8 mm; 5 μm)[8]

  • Mobile Phase: Isocratic elution with 95% deionized water: 5% acetonitrile[8]

  • Flow Rate: 0.5 mL/min[8]

  • Column Temperature: 60°C[8]

  • Injection Volume: 40 μL[8]

  • Detection: Mass spectrometry (MS/MS) is a common and sensitive method.[3][8]

Visualizations

Experimental Workflow

G cluster_0 Sample Collection & Processing cluster_1 Stability Experiment Setup cluster_2 Sample Analysis cluster_3 Data Interpretation Blood_Collection Whole Blood Collection (EDTA or Heparin) Centrifugation Centrifugation (3000 rpm, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Spiking Spike with Myo-Inositol (Optional) Plasma_Separation->Spiking Aliquoting Aliquot Plasma Spiking->Aliquoting Storage Store at Different Conditions (RT, 4°C, -20°C, -80°C) Aliquoting->Storage Time_Points Retrieve Samples at Time Points Storage->Time_Points Protein_Precipitation Protein Precipitation (Acetonitrile) Time_Points->Protein_Precipitation Analysis HPLC or LC-MS/MS Analysis Protein_Precipitation->Analysis Quantification Data Quantification Analysis->Quantification Data_Comparison Compare Concentrations Quantification->Data_Comparison Stability_Assessment Assess Stability Data_Comparison->Stability_Assessment

Caption: Workflow for assessing this compound stability in plasma.

This compound Signaling Pathway

G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 (Phosphatidylthis compound 4,5-bisphosphate) PLC->PIP2 hydrolyzes IP3 IP3 (this compound 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on This compound Myo-Inositol IP3->this compound dephosphorylation PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response PI Phosphatidylthis compound (PI) This compound->PI synthesis of PI->PIP2 phosphorylation

Caption: Simplified overview of the phosphoinositide signaling pathway.

Summary and Conclusions

The stability of myo-inositol in plasma is crucial for accurate biomedical research. The provided data indicates that myo-inositol is stable in human plasma for up to 14 days when stored at room temperature or under refrigeration.[5][7] However, storage of plasma in contact with lysed red blood cells can lead to a significant increase in myo-inositol concentration and should be avoided.[5][6] For long-term storage, freezing at -80°C is recommended. The detailed protocols in this document provide a framework for researchers to conduct their own stability studies and ensure the integrity of their samples for myo-insoitol analysis.

References

Application of Myo-Inositol in Tissue Culture Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Myo-inositol, a carbocyclic sugar, is a vital component in tissue culture media for both plant and animal cells. Often referred to as vitamin B8, it is not a true vitamin for humans as it can be synthesized by the body. However, in the context of in vitro cell cultures, its supplementation is frequently crucial for optimal growth, proliferation, and function.[1][2] Myo-inositol serves as a precursor for the synthesis of phosphoinositides, which are key components of cellular membranes and are involved in various signal transduction pathways that regulate critical cellular processes.[1][3]

Role in Plant Tissue Culture

In plant tissue culture, myo-inositol is considered an essential growth factor that stimulates cell division and regeneration.[1][4] Its primary functions include:

  • Cell Wall Biosynthesis: Myo-inositol is a precursor for uronic acids and pentoses, which are integral components of cell wall polysaccharides.[1]

  • Phosphate (B84403) Storage: In the form of inositol (B14025) hexaphosphate (phytic acid), it serves as a major phosphate reserve in plant cells.[1]

  • Signal Transduction: It is a key component of the phosphatidylthis compound (PI) signaling pathway in plants, involved in cell-to-cell communication.[1]

  • Hormone Transport and Storage: Myo-inositol is involved in the storage and transport of the plant hormone auxin (IAA).[1]

  • Stress Response: It plays a role in protecting plants from salt stress.[1]

Role in Animal and Human Cell Culture

In animal and human cell culture, myo-inositol is a fundamental supplement that supports cell viability, proliferation, and specialized cellular functions. Its key roles include:

  • Precursor for Signaling Molecules: Myo-inositol is the precursor for this compound phosphates, most notably this compound 1,4,5-trisphosphate (IP3). IP3 is a ubiquitous second messenger that mediates the release of intracellular calcium, which in turn regulates a multitude of cellular processes including cell proliferation, apoptosis, and metabolism.[1][5][6]

  • Component of Phospholipids: As a component of phosphatidylthis compound and its phosphorylated derivatives (phosphoinositides), myo-inositol is crucial for the structural integrity of cellular membranes.

  • Cell Growth and Proliferation: Numerous studies have demonstrated that myo-inositol supplementation can enhance the proliferation of various cell types, including human endothelial cells. Conversely, in some cancer cell lines, this compound and its derivatives like this compound hexaphosphate (IP6) have been shown to inhibit proliferation and induce apoptosis.[7][8][9]

  • Embryonic Development: Myo-inositol is important for the in vitro development of embryos. For instance, its addition to culture media has been shown to improve the morula and blastocyst rates in bovine embryos.[10]

  • Recombinant Protein Production: In biopharmaceutical production, particularly in Chinese Hamster Ovary (CHO) cell cultures, the optimization of media components, including vitamins like myo-inositol, can enhance cell growth and monoclonal antibody production.[11][12][13][14]

Quantitative Data Summary

The optimal concentration of myo-inositol can vary significantly depending on the cell type and the specific application. The following tables summarize some of the quantitative data available in the literature.

Table 1: Effect of Myo-Inositol on Bovine Embryo Development in vitro

Myo-Inositol Concentration (g/L)Cleavage Rate (%)Morula and Blastocyst Rate (%)
0 (Control)Not significantly affected32.19
0.02Not significantly affected36.36
0.03Not significantly affected37.33
0.04Not significantly affected46.94

Data adapted from a study on the effect of myo-inositol in the fertilization medium on subsequent bovine embryonic development.[10]

Table 2: Anti-proliferative Effects of this compound Hexaphosphate (IP6) on Bladder Cancer Cell Lines

Cell LineIP6 Concentration (mM)Inhibition of Proliferation after 72 hours (%)
TCCSUP0.326.2
0.692.3
0.992.9
T240.3Significant reduction
0.6Significant reduction
0.9Significant reduction

Data adapted from a study on the in vitro regulation of cell growth by IP6 in bladder cancer.[7]

Table 3: Dose-Dependent Inhibition of HT-29 Human Colon Carcinoma Cell Growth by this compound Hexaphosphate (IP6)

IP6 Concentration (mmol/L)Inhibition of Cell Growth
1.8Dose- and time-dependent inhibition
3.3Dose- and time-dependent inhibition
5.0Dose- and time-dependent inhibition
8.0Dose- and time-dependent inhibition
13.0Dose- and time-dependent inhibition

Data adapted from a study on the effects of IP6 on the proliferation of HT-29 cells.[8]

Experimental Protocols

Protocol 1: Preparation of Myo-Inositol Stock Solution for Cell Culture

Objective: To prepare a sterile, concentrated stock solution of myo-inositol for supplementation of tissue culture media.

Materials:

  • Myo-inositol powder (cell culture grade)

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Analytical balance and weighing paper

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Determine the desired concentration and volume of the stock solution. A common stock concentration is 100 mg/mL.

  • In a beaker, dissolve the calculated amount of myo-inositol powder in nuclease-free water with the aid of a magnetic stirrer. Myo-inositol is soluble in water.

  • Once fully dissolved, transfer the solution to a sterile conical tube.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and potential contamination.

  • Label the aliquots with the name of the compound, concentration, and date of preparation.

  • Store the stock solution at -20°C.

Protocol 2: Assessment of Cell Viability and Proliferation using MTT Assay

Objective: To determine the effect of myo-inositol on the viability and proliferation of cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Myo-inositol stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[15]

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of myo-inositol. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, if any) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark for at least 2 hours at room temperature, with gentle shaking, to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

Objective: To investigate the effect of myo-inositol on the activation of the PI3K/Akt signaling pathway by assessing the phosphorylation status of Akt.

Materials:

  • Cells of interest

  • Cell culture plates (6-well)

  • Myo-inositol stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of myo-inositol for the specified time.

  • Lyse the cells on ice with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[4]

Visualizations

Signaling Pathway Diagram

Phosphatidylinositol_Signaling_Pathway cluster_membrane Plasma Membrane extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds pi3k PI3K receptor->pi3k Activates plc PLC receptor->plc Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates PI3K ip3 IP3 pip2->ip3 Hydrolyzes PLC dag DAG pip2->dag Hydrolyzes PLC pdk1 PDK1 pip3->pdk1 Recruits akt Akt (PKB) pip3->akt Recruits pdk1->akt Phosphorylates p_akt p-Akt (Active) akt->p_akt Activation cellular_responses Cellular Responses (Growth, Proliferation, Survival) p_akt->cellular_responses Promotes myo_this compound Myo-Inositol myo_this compound->pip2 Precursor er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates downstream_effectors Downstream Effectors pkc->downstream_effectors Phosphorylates

Caption: The Phosphatidylthis compound Signaling Pathway.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_this compound Add varying concentrations of myo-inositol incubate_overnight->add_this compound incubate_treatment Incubate for desired treatment period add_this compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (37°C, 5% CO2) add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent incubate_dark Incubate in the dark with shaking add_solvent->incubate_dark read_absorbance Read absorbance at 570 nm incubate_dark->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT Cell Viability Assay.

Logical Relationship Diagram

Inositol_Concentration_Optimization define_objective Define Objective (e.g., maximize proliferation, maximize protein production) lit_review Literature Review for starting concentration range define_objective->lit_review dose_response Perform Dose-Response Experiment lit_review->dose_response measure_endpoint Measure Desired Endpoint (e.g., cell number, protein titer) dose_response->measure_endpoint analyze_results Analyze Results and Determine Optimal Concentration measure_endpoint->analyze_results is_optimal Is the response optimal? analyze_results->is_optimal refine_range Refine Concentration Range and Repeat Experiment is_optimal->refine_range No validate_concentration Validate Optimal Concentration in larger scale culture is_optimal->validate_concentration Yes refine_range->dose_response implement_protocol Implement in Standard Protocol validate_concentration->implement_protocol

Caption: this compound Concentration Optimization Workflow.

References

Application Notes and Protocols for the Quantification of Myo-Inositol in Infant Formula using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar, is a vital nutrient for infant development, playing a crucial role in various biological processes, including cell signaling and membrane formation.[1] Its presence in infant formula is often required and regulated to ensure adequate nutritional value, as milk-based formulas may contain only 20% of the myo-inositol found in human breast milk.[1] The U.S. Food and Drug Administration mandates the addition of myo-inositol to non-milk-based formulas at a minimum concentration of 4 mg/100 kcal.[1] Consequently, accurate and robust analytical methods for the quantification of myo-inositol in infant formula matrices are essential for quality control and regulatory compliance. This document provides a detailed protocol for the determination of myo-inositol in infant formula using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[2][3]

Principle of the Method

This method employs a simple extraction procedure to isolate myo-inositol from the complex infant formula matrix. The extract is then subjected to liquid chromatography to separate myo-inositol from other components. Detection and quantification are achieved using a tandem mass spectrometer operating in negative ion mode, which offers high specificity and sensitivity.[4][5]

Experimental Protocols

Materials and Reagents
  • Standards: Myo-inositol (≥99% purity)[6]

  • Reagents:

  • Infant Formula Samples: Commercial infant formula powder or ready-to-feed liquid.

  • Standard Reference Material (SRM): SRM 1849a Infant/Adult Nutritional Formula[2][3]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of myo-inositol in ultrapure water.[1][6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 to 50 ng/mL.[2][6]

Sample Preparation
  • Weigh 1 g of infant formula powder into a 100 mL volumetric flask.[2]

  • Add 15 mL of distilled water and 1 mL of 0.1 M HCl.[2]

  • Agitate the mixture for 5 minutes to dissolve the sample.[2]

  • Add 10 mL of chloroform to the flask for lipid removal.[2]

  • Vortex the mixture vigorously for 1 minute at maximum speed.[2]

  • Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C.[2]

  • Collect the upper aqueous layer and filter it through a 0.2 µm nylon syringe filter.[2]

  • The filtered sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: An Agilent 1200 HPLC system or equivalent.[2]

  • Column: Prevail Carbohydrate ES column (4.6 mm × 250 mm, 5 µm) or a similar amide-based column.[2][4]

  • Mass Spectrometer (MS): A 6410 triple quadrupole LC/MS tandem MS system or a comparable instrument.[2]

Table 1: LC-MS/MS Instrumental Parameters

ParameterValueReference
LC Parameters
Mobile Phase5 mM Ammonium Acetate (25%) and Acetonitrile (75%)[2]
Flow Rate1.0 mL/min[2]
Column Temperature30°C[2]
Injection Volume10 µL[2]
MS Parameters
Ionization ModeElectrospray Ionization (ESI), Negative Mode[2][4]
Capillary Voltage3.0 - 3.2 kV[4][5]
Source Temperature100 - 150°C[4][5]
Desolvation Temperature250 - 350°C[4][5]
Cone Gas Flow90 L/h[4]
Desolvation Gas Flow900 L/h[4]
MRM Transitions
Precursor Ion (m/z)179.2 [M-H]⁻[2]
Product Ion (Quantitative)86.9[2]
Product Ion (Qualitative)98.8[2]

Data Presentation

The analytical method was validated to ensure its accuracy, precision, and sensitivity. The following table summarizes the quantitative performance of the described LC-MS/MS method for myo-inositol analysis in infant formula.

Table 2: Summary of Quantitative Data

ParameterResultReference
Linearity (r²)0.9993[2]
Linear Range1 - 50 µg/L[6]
Limit of Detection (LOD)0.05 mg/L[2][3]
Limit of Quantitation (LOQ)0.17 mg/L[2][3]
Method Detection Limit (MDL)17 mg/kg[2][3]
Recovery98.07 - 98.43%[2][3]
Relative Standard Deviation (RSD)1.93 - 2.74%[2][3]
SRM 1849a Measured Value401.84 mg/kg[2][3]
SRM 1849a Certified Value409 mg/kg[2]
SRM 1849a Recovery98.25%[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1g Infant Formula dissolve Add Water & 0.1M HCl sample->dissolve agitate Agitate 5 min dissolve->agitate lipid_removal Add Chloroform agitate->lipid_removal vortex Vortex 1 min lipid_removal->vortex centrifuge Centrifuge @ 4000rpm vortex->centrifuge collect Collect Aqueous Layer centrifuge->collect filter Filter (0.2µm) collect->filter lc_separation LC Separation filter->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for myo-inositol analysis.

lcmsms_principle cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry mixture Sample Extract lc_column LC Column mixture->lc_column separated Separated Myo-Inositol lc_column->separated esi ESI Source (Negative Ionization) separated->esi q1 Q1: Precursor Ion Selection (m/z 179.2) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (m/z 86.9, 98.8) q2->q3 detector Detector q3->detector

Caption: Principle of LC-MS/MS detection.

References

Application Note: Enzymatic Assay for Myo-inositol in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myo-inositol, a carbocyclic sugar, is a vital component of eukaryotic cell membranes and a precursor for numerous signaling molecules, including inositol (B14025) phosphates and phosphatidylinositides.[1][2] It plays a crucial role in insulin (B600854) signal transduction, osmoregulation, and is a key component of the phosphatidylthis compound (PI) signaling pathway.[3][4][5] Altered myo-inositol levels in tissues have been linked to various pathological conditions, including diabetes mellitus, polycystic ovary syndrome (PCOS), and neurological disorders.[6][7] Therefore, accurate quantification of myo-inositol in tissue samples is essential for both basic research and clinical drug development.

This application note provides a detailed protocol for the enzymatic determination of myo-inositol in tissue samples. The assay is based on the oxidation of myo-inositol by myo-inositol dehydrogenase (MIDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting NADH is then measured, which is directly proportional to the myo-inositol concentration.[8] To enhance specificity, particularly in samples with high glucose content, an initial glucose removal step using hexokinase is incorporated.[2][8]

Assay Principle

The enzymatic assay for myo-inositol involves a two-step reaction:

  • Oxidation of myo-inositol: Myo-inositol dehydrogenase (EC 1.1.1.18) catalyzes the oxidation of myo-inositol to scyllo-inosose, with the concomitant reduction of NAD+ to NADH.

    • myo-Inositol + NAD+ ⇌ scyllo-Inosose + NADH + H+

  • Detection of NADH: The amount of NADH produced is determined spectrophotometrically by measuring the increase in absorbance at 340 nm. Alternatively, for enhanced sensitivity, a colorimetric method can be employed where NADH reduces a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product in the presence of diaphorase, which can be measured at a higher wavelength (e.g., 492 nm).[2][8]

    • NADH + INT (colorless) + H+ ---(Diaphorase)--> NAD+ + INT-formazan (colored)

Experimental Protocols

I. Materials and Reagents

  • Equipment:

    • Homogenizer (e.g., Dounce or Potter-Elvehjem)

    • Microcentrifuge

    • Spectrophotometer or microplate reader capable of reading at 340 nm or 492 nm

    • Vortex mixer

    • Ice bath

    • 10 kD Molecular Weight Cut-Off (MWCO) spin filters

  • Reagents:

    • Myo-inositol Dehydrogenase (MIDH) (e.g., from Bacillus subtilis)[9]

    • Nicotinamide Adenine Dinucleotide (NAD+)

    • Hexokinase (HK)

    • Adenosine Triphosphate (ATP)

    • Diaphorase

    • Iodonitrotetrazolium chloride (INT)

    • Myo-inositol standard solution (e.g., 1 mg/mL)

    • Perchloric acid (PCA), ~1 M, ice-cold

    • Potassium hydroxide (B78521) (KOH), 1 M

    • Assay Buffer: 100 mM Sodium Pyrophosphate buffer, pH 9.0

    • Deionized water

II. Sample Preparation Protocol

  • Tissue Homogenization:

    • Accurately weigh approximately 10-20 mg of frozen tissue.

    • On ice, homogenize the tissue in 5-10 volumes of ice-cold deionized water or a suitable buffer.

    • Ensure complete homogenization.

  • Deproteinization:

    • Add an equal volume of ice-cold 1 M perchloric acid to the homogenate.[2]

    • Vortex thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[2]

  • Neutralization:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding 1 M KOH dropwise until the pH is between 7.0 and 8.0. Use pH paper for monitoring.

    • The potassium perchlorate (B79767) precipitate will form. Centrifuge at 1,500 g for 10 minutes to remove the precipitate.[2]

  • Sample Clean-up (Glucose Removal):

    • To remove interfering glucose, incubate the neutralized supernatant with hexokinase and ATP.[2][8] This step converts glucose to glucose-6-phosphate, which does not react with myo-inositol dehydrogenase.

    • Alternatively, some commercial kits provide a "Sample Clean-Up Mix" for this purpose.[10]

    • For samples with high glucose, it is recommended to filter the sample through a 10 kD MWCO spin column after the clean-up step to remove enzymes.[10]

  • Dilution:

    • The final supernatant contains the extracted myo-inositol. Dilute the sample with Assay Buffer to ensure the myo-inositol concentration falls within the linear range of the assay.[2] A typical linear range is between 2 and 35 µg of myo-inositol per assay.[2][11]

III. Assay Procedure

This protocol is adapted for a 96-well plate format for higher throughput.

  • Standard Curve Preparation:

    • Prepare a series of myo-inositol standards by diluting the stock solution in Assay Buffer. A typical concentration range would be 0, 5, 10, 15, 20, 25, and 30 µ g/well .

    • Add 50 µL of each standard dilution to duplicate wells of a 96-well plate.

  • Sample Addition:

    • Add 2-20 µL of the prepared tissue extract filtrate to duplicate wells.[10]

    • Adjust the final volume in each well to 50 µL with Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master reaction mix containing NAD+, INT, diaphorase, and myo-inositol dehydrogenase in Assay Buffer. The exact concentrations may vary based on the enzyme activity and supplier recommendations.

    • For a background control, prepare a similar mix without the myo-inositol dehydrogenase.

  • Initiation of Reaction:

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Add 50 µL of the Background Control Mix to a separate set of wells for each sample.

    • Mix the contents of the wells thoroughly, avoiding bubbles.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[10]

    • Measure the absorbance at 492 nm (for the colorimetric method) or 340 nm (for the direct NADH method) using a microplate reader.

IV. Calculation of Results

  • Correct for Background: Subtract the absorbance of the background control from the absorbance of the corresponding sample wells.

  • Generate Standard Curve: Plot the net absorbance of the standards against their known concentrations (in µ g/well ).

  • Determine Sample Concentration: Use the equation of the linear regression from the standard curve to calculate the amount of myo-inositol in each sample well.

  • Calculate Tissue Concentration: Account for all dilution factors during sample preparation to express the final concentration as µg or nmol of myo-inositol per mg of tissue.

Data Presentation

Table 1: Performance Characteristics of the Enzymatic Myo-inositol Assay

ParameterTypical ValueReference
Linearity Range2 - 35 µ g/assay [2][11]
Limit of Detection (LOD)0.82 mg/L[2][11]
Limit of Quantification (LOQ)0.573 mg/L[11]
Within-run CV (%)0.6 - 2.1%[12]
Between-run CV (%)1.1 - 3.0%[12]
Analytical Recovery (%)98 - 105%[12]

Table 2: Reported Myo-inositol Concentrations in Various Tissues

TissueSpeciesConcentration (µmol/g wet weight)Reference
BrainHumanHigh (10-15x blood levels)[4]
Sciatic NerveRat (Diabetic)Reduced levels[8]
LensRat (Diabetic)Reduced levels[8]
Placenta (Term)Human~3.5 µmol/g (Total)[13]
KidneysHuman/MammalsHigh (major site of synthesis)[4][6]
OvariesHumanHigh[4]

Mandatory Visualizations

G cluster_sample_prep Tissue Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Tissue 1. Tissue Homogenization Deproteinization 2. Deproteinization (PCA) Tissue->Deproteinization Neutralization 3. Neutralization (KOH) Deproteinization->Neutralization Cleanup 4. Glucose Removal (Optional) Neutralization->Cleanup Extract Final Tissue Extract Cleanup->Extract Samples Prepare Samples Extract->Samples Standards Prepare Standards Reaction Add Reaction Mix Standards->Reaction Samples->Reaction Incubate Incubate at 37°C Reaction->Incubate Measure Measure Absorbance Incubate->Measure Curve Generate Standard Curve Measure->Curve Calculate Calculate Concentration Curve->Calculate

Caption: Experimental workflow for myo-inositol quantification in tissue.

PI_Signaling_Pathway Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Signal PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 (Phosphatidylthis compound 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (this compound 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG Ca2_Channel IP3-gated Ca2+ Channel IP3->Ca2_Channel Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2 Ca2+ Release Ca2_Channel->Ca2 Opens Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Proliferation, Metabolism) Ca2->Cellular_Response PKC->Cellular_Response

Caption: The Phosphatidylthis compound (PI) signaling pathway.[3][14][15]

References

Application Notes and Protocols: Inositol as a Biomarker for Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025), a carbocyclic sugar, is emerging as a promising biomarker for various forms of kidney disease, including Acute Kidney Injury (AKI), Chronic Kidney Disease (CKD), and Diabetic Kidney Disease (DKD). Unlike traditional biomarkers such as creatinine (B1669602), which can be influenced by muscle mass, age, and sex, myo-inositol levels in plasma and urine appear to be more specific to renal function and may provide earlier and more sensitive detection of kidney damage.[1][2] This document provides a comprehensive overview of the application of this compound as a renal biomarker, including quantitative data from recent studies, detailed experimental protocols for its measurement, and insights into the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data on myo-inositol concentrations in different patient cohorts from various studies.

Table 1: Plasma Myo-Inositol Concentrations in Healthy Individuals and Patients with Kidney Disease

Patient CohortMyo-Inositol Concentration (µM)Key Findings & ComparisonReference
Healthy Adults16.6 - 44.2 (Median: 27.7)Central 95th percentile distribution. Minimal influence from age, ethnicity, and sex.[2][3]
Healthy Controls5.6 (Mean)[4]
Chronic Kidney Disease (CKD)51.2 - 309.1 (Median: 104.1)Significantly higher than healthy individuals (p < 0.0001).[2][2][3]
CKD (Median)102.4Patients not on dialysis.[3]
Acute Kidney Injury (AKI) (Median)71.1Plasma myo-inositol increased approximately 33 hours before creatinine.[3][3]
Renal Failure28.6 (Mean)[4]
Kidney Transplant Recipients73 (Median)Significantly higher than non-transplant patients with similar GFR.[5]

Table 2: Urinary Myo-Inositol in Diabetic Kidney Disease (DKD)

Patient CohortKey FindingsReference
DKD Stages 1-5Urinary myo-inositol levels tend to increase with advancing DKD stage.[6][7]
DKD Progression to ESRDElevated urinary myo-inositol is associated with an increased risk of progression to End-Stage Renal Disease (ESRD).[6][7]
DKD vs. Healthy ControlsUrinary myo-inositol is significantly higher in DKD patients.[6][7]
Predictive PowerUrinary myo-inositol showed additive predictive power for ESRD progression when combined with serum creatinine and Urine Protein-to-Creatinine Ratio (UPCR).[6][7][8] For 1-year ESRD prediction, myo-inositol was more predictive than UPCR.[6][7][6][7][8]

Signaling Pathways and Mechanisms

The role of this compound in kidney disease is multifaceted, involving cellular signaling, osmoregulation, and metabolic pathways.

Myo-Inositol Oxygenase (MIOX) Pathway in Kidney Injury

Myo-inositol oxygenase (MIOX) is an enzyme predominantly expressed in the renal proximal tubules that catabolizes myo-inositol.[2][9] In the context of kidney injury, alterations in MIOX activity are thought to play a crucial role. The prevailing hypothesis is that proximal tubular damage in AKI and CKD leads to decreased MIOX activity, resulting in the accumulation of myo-inositol in the plasma.[3] This elevation in plasma myo-inositol precedes the rise in serum creatinine, offering a potential window for earlier diagnosis.[1][3]

MIOX_Pathway cluster_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream Myo-Inositol Myo-Inositol MIOX MIOX (Myo-Inositol Oxygenase) Myo-Inositol->MIOX Catabolized by Plasma Myo-Inositol Plasma Myo-Inositol Myo-Inositol->Plasma Myo-Inositol Enters bloodstream (Reduced catabolism) Glucuronic Acid Glucuronic Acid MIOX->Glucuronic Acid Converts to Accumulation Increased Plasma Myo-Inositol Kidney Injury Kidney Injury Decreased MIOX Activity Decreased MIOX Activity Kidney Injury->Decreased MIOX Activity Decreased MIOX Activity->MIOX Inhibits

Diagram 1: Role of MIOX in Myo-Inositol Accumulation during Kidney Injury.

This compound and Renal Fibrosis

Myo-inositol has also been implicated in the pathological process of renal interstitial fibrosis, a hallmark of progressive CKD. Studies have shown that myo-inositol treatment can attenuate renal fibrosis by inhibiting the PI3K/AKT signaling pathway.[10] This suggests a potential therapeutic role for myo-inositol in addition to its function as a biomarker.

Renal_Fibrosis_Pathway TGFB1 TGF-β1 PI3K_AKT PI3K/AKT Pathway TGFB1->PI3K_AKT Activates Fibrosis Renal Interstitial Fibrosis (Expression of α-SMA, Collagen I, Fibronectin) PI3K_AKT->Fibrosis Promotes Myothis compound Myo-Inositol Myothis compound->PI3K_AKT Inhibits

Diagram 2: Myo-Inositol's Inhibitory Effect on the PI3K/AKT Pathway in Renal Fibrosis.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological matrices is critical for its validation and clinical application as a biomarker. Below are detailed protocols for the analysis of myo-inositol in plasma and urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Quantification of Myo-Inositol in Human Plasma and Urine by HPLC-MS/MS

This method allows for the sensitive and specific quantification of myo-inositol, separating it from other isomers and interfering substances like glucose.[11]

HPLC_Workflow Start Start: Plasma or Urine Sample SamplePrep Sample Preparation: - Thaw sample - Centrifuge - Dilute with internal standard ([2H6]-myo-inositol) Start->SamplePrep HPLC HPLC Separation: - Column: SUPELCOGEL Pb - Isocratic elution - Column Temperature: 60°C SamplePrep->HPLC MSMS Tandem Mass Spectrometry (MS/MS): - Electrospray Ionization (ESI) - Multiple Reaction Monitoring (MRM) - Monitor transitions for myo-inositol and internal standard HPLC->MSMS DataAnalysis Data Analysis: - Integrate peak areas - Calculate concentration using calibration curve MSMS->DataAnalysis End Result: Myo-Inositol Concentration DataAnalysis->End

Diagram 3: Experimental Workflow for Myo-Inositol Quantification by HPLC-MS/MS.

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • Centrifuge samples to pellet any precipitates.

    • Prepare a working solution of the internal standard, [2H6]-myo-inositol, in water.

    • Dilute a known volume of the sample supernatant with the internal standard solution. For urine samples, normalization to creatinine concentration is recommended.[11]

  • HPLC Separation:

    • HPLC System: A high-performance liquid chromatography system with a column oven.

    • Column: SUPELCOGEL Pb column (300 x 7.8 mm; 5 µm).[11]

    • Mobile Phase: Isocratic elution with a mixture of deionized water and acetonitrile (B52724) (e.g., 95:5 v/v).[11]

    • Flow Rate: 0.5 mL/min.[11]

    • Column Temperature: 60°C.[11]

    • Injection Volume: 40 µL.[11]

    • A divert valve can be used to direct the initial eluent to waste to prevent contamination of the mass spectrometer source.[11]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for myo-inositol and the [2H6]-myo-inositol internal standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas for myo-inositol and the internal standard.

    • Generate a calibration curve using standards of known myo-inositol concentrations spiked into a similar matrix (e.g., water or control urine).[11]

    • Calculate the concentration of myo-inositol in the samples by interpolating their peak area ratios against the calibration curve.

Protocol 2: Targeted Metabolomics of Urinary Myo-Inositol by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy offers a robust platform for targeted metabolomics, allowing for the simultaneous quantification of multiple metabolites, including myo-inositol, in urine.[6][7]

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Centrifuge the samples to remove any sediment.

    • Mix a portion of the urine supernatant with a phosphate (B84403) buffer (pH 7.4) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, DSS-d4). The buffer helps to maintain a consistent pH for reproducible spectral acquisition.

  • NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 800 MHz).[12]

    • Probe: A cryoprobe is recommended for enhanced sensitivity.

    • Pulse Sequence: A standard one-dimensional 1H NMR pulse sequence with water suppression (e.g., NOESYPR1D).

    • Acquisition Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • Data Processing and Analysis:

    • Apply standard NMR data processing steps, including Fourier transformation, phase correction, and baseline correction, using appropriate software (e.g., TopSpin, MestReNova).

    • Identify the resonance signals for myo-inositol and other target metabolites based on their characteristic chemical shifts.

    • Quantify the concentration of myo-inositol by integrating the area of its specific resonance peak(s) relative to the known concentration of the internal standard.

    • Normalize the urinary metabolite concentrations to the urinary creatinine concentration, which can also be quantified from the same NMR spectrum.

Conclusion and Future Perspectives

This compound, particularly myo-inositol, holds significant promise as a non-invasive biomarker for the early detection, monitoring, and prognostication of kidney disease. Its levels in plasma and urine are altered in AKI, CKD, and DKD, often preceding changes in traditional markers.[1][3] The detailed protocols provided here for HPLC-MS/MS and NMR analysis offer robust methods for its quantification in a research setting.

Further research is warranted to validate the clinical utility of this compound in larger, diverse patient cohorts and to fully elucidate its role in the pathophysiology of renal disease. The potential therapeutic application of myo-inositol in mitigating renal fibrosis also presents an exciting avenue for future investigation.[10] The continued development and standardization of analytical methods will be crucial for the translation of this compound from a research tool to a clinically actionable biomarker in nephrology.

References

Inducing Inositol Depletion in HEK293T Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025) and its phosphorylated derivatives, phosphoinositides, are crucial players in a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeleton organization. The depletion of cellular this compound has been linked to various physiological and pathological conditions, making it a key area of investigation for understanding disease mechanisms and for therapeutic development. This document provides a detailed protocol for inducing this compound depletion in Human Embryonic Kidney 293T (HEK293T) cells, a widely used cell line in biomedical research. The primary method described herein involves the use of a genetically modified HEK293T cell line deficient in de novo this compound synthesis, coupled with cultivation in a specially formulated this compound-free medium.

Principle

The protocol is based on the use of a HEK293T cell line in which the ISYNA1 gene has been knocked out (ISYNA1-KO).[1][2][3][4][5] The ISYNA1 gene encodes for myo-inositol-3-phosphate synthase (MIPS), the enzyme responsible for the first and rate-limiting step in the de novo synthesis of this compound from glucose-6-phosphate.[3][6] By culturing these ISYNA1-KO cells in a medium lacking this compound, cellular stores of this compound and its derivatives can be effectively depleted, leading to a state of "this compound-less death".[1][2][3][4][5] This cellular model provides a robust system to study the downstream consequences of this compound depletion on various signaling pathways and cellular functions.

Signaling Pathways and Experimental Workflow

The depletion of this compound in ISYNA1-KO HEK293T cells has been shown to significantly impact several key signaling pathways and cellular processes. Notably, it leads to the downregulation of phosphatidylthis compound (PI) and its phosphorylated derivatives, affecting pathways reliant on these signaling molecules.[1][3][4] Furthermore, this compound deprivation activates stress signaling pathways, including the extracellular signal-regulated kinase (ERK) and activating transcription factor 4 (ATF4) pathways, and upregulates autophagy.[3][5]

Inositol_Depletion_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol & Nucleus G6P Glucose-6-Phosphate ISYNA1 ISYNA1 (MIPS) G6P->ISYNA1 This compound Myo-Inositol ISYNA1->this compound PI Phosphatidylthis compound (PI) This compound->PI PI_Signaling Phosphoinositide Signaling PI->PI_Signaling Stress Cellular Stress ERK_Pathway ERK Pathway Activation Stress->ERK_Pathway ATF4_Pathway ATF4 Pathway Activation Stress->ATF4_Pathway Autophagy Autophagy Upregulation Stress->Autophagy Inositol_Depletion This compound Depletion (ISYNA1-KO + this compound-Free Medium) Inositol_Depletion->this compound | Inositol_Depletion->Stress Experimental_Workflow Start Start Generate_KO Generate ISYNA1-KO HEK293T Cells (CRISPR/Cas9) Start->Generate_KO Culture_WT_KO Culture WT and ISYNA1-KO Cells in this compound-Replete Medium Generate_KO->Culture_WT_KO Induce_Depletion Induce this compound Depletion: Culture ISYNA1-KO in this compound-Free Medium Culture_WT_KO->Induce_Depletion Analysis Analysis Induce_Depletion->Analysis Viability Cell Viability Assay Analysis->Viability Lipidomics Lipidomic Analysis (Phosphoinositides) Analysis->Lipidomics Transcriptomics Transcriptomic Analysis (RNA-Seq) Analysis->Transcriptomics Western_Blot Western Blot (Signaling Proteins) Analysis->Western_Blot End End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Myo-Inositol Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of myo-inositol using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying myo-inositol challenging?

A1: Myo-inositol quantification presents several challenges. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase chromatography columns. It also has eight other stereoisomers, such as D-chiro-inositol and scyllo-inositol, which can be difficult to separate chromatographically but are crucial for accurate quantification.[1][2] Furthermore, myo-inositol lacks a strong chromophore, making UV detection problematic and necessitating alternative methods like mass spectrometry or derivatization.[2][3] In biological samples, high concentrations of glucose, an isomer of inositol (B14025), can co-elute and cause ion suppression in the mass spectrometer, leading to inaccurate results.[1][4]

Q2: What are the common analytical techniques for myo-inositol quantification?

A2: Several methods are used, each with its own advantages and limitations. Gas chromatography-mass spectrometry (GC-MS) is a common technique but requires a derivatization step to make the analyte volatile.[1][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred as it can be performed without derivatization, offering high sensitivity and specificity.[1][4] Other methods include enzymatic assays, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) with refractive index (RI) or evaporative light scattering detection (ELSD).[1][2]

Q3: Is derivatization necessary for LC-MS/MS analysis of myo-inositol?

A3: While not strictly necessary, derivatization can be beneficial.[1] For GC-MS, it is an essential step.[5][6] For LC-MS, derivatization can improve chromatographic peak shape and retention on reversed-phase columns. A common method involves a Schotten-Baumann reaction with benzoyl chloride to increase the hydrophobicity of myo-inositol.[3] However, direct analysis of underivatized myo-inositol is possible and often preferred to reduce sample preparation complexity, typically using Hydrophilic Interaction Liquid Chromatography (HILIC).[2][7]

Q4: How can I separate myo-inositol from its isomers?

A4: The separation of this compound isomers is critical for accurate quantification and can be achieved using specific HPLC columns.[2] HILIC columns are highly effective for retaining and separating these polar compounds.[2] Amine-propyl (NH2) columns are also commonly used for carbohydrate analysis and show good selectivity for this compound isomers.[2] Ion-exclusion columns, such as those with lead or calcium forms, offer unique selectivity based on ligand-exchange interactions and are well-suited for separating sugar alcohols.[1]

Q5: What is the most appropriate internal standard for myo-inositol quantification?

A5: A stable isotope-labeled internal standard is highly recommended for accurate quantification by mass spectrometry. [2H6]-myo-inositol is a commonly used internal standard as it co-elutes with myo-inositol and can correct for variations in ionization at the mass spectrometer source.[1][8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Column Chemistry: The stationary phase may not be suitable for retaining and separating a polar analyte like myo-inositol. 2. Mobile Phase Mismatch: The pH or organic content of the mobile phase may not be optimal. 3. Sample Solvent Effects: The sample may be dissolved in a solvent stronger than the mobile phase, causing peak distortion.1. Column Selection: Consider using a HILIC, amine-propyl, or ion-exclusion column specifically designed for polar analytes.[2] 2. Mobile Phase Optimization: For HILIC, systematically vary the percentage of the organic solvent (e.g., acetonitrile). Adjusting the pH and buffer concentration of the aqueous portion can also improve peak shape.[9] 3. Sample Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. This is particularly important in HILIC, where the injection solvent should have a high organic content.[2]
Low Signal Intensity / Poor Sensitivity 1. Poor Ionization Efficiency: Myo-inositol may not ionize well under the chosen ESI conditions. 2. Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix (e.g., glucose, salts) can interfere with the ionization of myo-inositol.[1] 3. Suboptimal MS/MS Transition: The selected precursor-to-product ion transition (MRM) may not be the most intense or specific.1. Optimize ESI Source Parameters: Experiment with both positive and negative ionization modes; negative mode often yields a better signal-to-noise ratio for myo-inositol.[8][10] Optimize source temperature, gas flows, and capillary voltage. 2. Improve Chromatographic Separation: Enhance the separation of myo-inositol from interfering matrix components. A lead-form resin-based column has been shown to effectively separate this compound from hexose (B10828440) monosaccharides.[1] Diluting the sample can also mitigate matrix effects.[8] 3. Optimize MRM Transitions: Infuse a standard solution of myo-inositol and perform a product ion scan to identify the most abundant and specific fragment ions. The m/z 179 → 87 transition is commonly used and has been shown to be more specific than the m/z 179 → 161 (water loss) transition.[8][11]
Inability to Resolve Isomers 1. Insufficient Chromatographic Resolution: The chosen column and mobile phase are not providing adequate separation of myo-inositol from its stereoisomers.1. Specialized Columns: Employ columns known for isomer separation, such as HILIC or ion-exclusion columns. A lead-based resin column can resolve myo-inositol from scyllo- and muco-inositol, with partial overlap with chiro-inositols.[1] 2. Optimize HPLC Conditions: Adjusting the mobile phase composition and temperature can improve resolution. Lowering the column temperature in HILIC mode can increase retention and resolution.[2]
High Variability / Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization can lead to inconsistent results. 2. Lack of an Appropriate Internal Standard: Without an internal standard, variations in sample injection volume and instrument response cannot be corrected.1. Standardize Protocols: Ensure consistent and validated protocols for sample extraction and preparation. 2. Use a Stable Isotope-Labeled Internal Standard: Incorporate a stable isotope-labeled internal standard, such as [2H6]-myo-inositol, early in the sample preparation process to account for analytical variability.[1][8]

Experimental Protocols & Data

Table 1: LC-MS/MS Parameters for Myo-Inositol Quantification
ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Negative[1][8]
Precursor Ion (m/z) 179.0[8][11]
Product Ion (m/z) 87.0[8][11]
Internal Standard [2H6]-myo-inositol[1][8]
IS Precursor Ion (m/z) 185.0[8]
IS Product Ion (m/z) 167.0 or 88.5[1][8]
Column Type HILIC or Lead-Form Resin[1][2]
Mobile Phase Acetonitrile (B52724)/Ammonium Acetate Buffer[8][10]
Protocol: Myo-Inositol Extraction from Plasma

This protocol is a generalized procedure and may require optimization for specific applications.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking:

    • Spike the plasma sample with a known concentration of [2H6]-myo-inositol internal standard solution.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile in water).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for myo-inositol quantification.

signaling_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 (Phosphatidylthis compound 4,5-bisphosphate) plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 This compound 1,4,5- trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor on response Cellular Responses pkc->response ca2 Ca²⁺ Release er->ca2 ca2->response

Caption: The Phosphatidylthis compound Signaling Pathway.

troubleshooting_logic start Poor Peak Shape? cause1 Check Sample Solvent start->cause1 Yes cause2 Optimize Mobile Phase start->cause2 No, solvent is matched solution1 Dissolve sample in initial mobile phase cause1->solution1 end Improved Peak Shape solution1->end solution2 Adjust % Organic / pH cause2->solution2 cause3 Evaluate Column Chemistry cause2->cause3 No improvement solution2->end solution3 Switch to HILIC or Ion-Exclusion Column cause3->solution3 solution3->end

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Technical Support Center: Chromatographic Separation of Inositol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of inositol (B14025) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in chromatographically separating this compound isomers?

A1: The main challenges in separating this compound isomers stem from their inherent physicochemical properties:

  • Stereoisomerism: this compound isomers, such as myo-inositol and D-chiro-inositol, are stereoisomers. This means they have the same chemical formula and connectivity but differ in the spatial arrangement of their hydroxyl groups. This results in very similar physical and chemical properties, making them difficult to resolve using standard chromatographic techniques.[1]

  • High Polarity: Inositols are highly polar molecules, which leads to poor retention on traditional reversed-phase (RP) HPLC columns like C18.

  • Lack of a UV Chromophore: Inositols do not possess a UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging. This necessitates the use of alternative detection methods.[1]

Q2: What are the most effective chromatographic techniques for separating this compound isomers?

A2: Several techniques have proven effective for the separation of this compound isomers:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds like inositols. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[1]

  • Ion-Exchange Chromatography (IEC): This technique, particularly high-performance anion-exchange chromatography (HPAEC), is powerful for separating inositols, especially when coupled with pulsed amperometric detection (PAD). HPAEC can effectively separate isomers based on the weak acidic nature of their hydroxyl groups at high pH.

  • Ion-Pair Chromatography: This method can be an alternative to ion-exchange chromatography, offering good resolution for this compound phosphates.

Q3: What detection methods are suitable for this compound isomers?

A3: Due to the lack of a UV chromophore, the following detection methods are commonly employed:

  • Pulsed Amperometric Detection (PAD): PAD is a highly sensitive and selective method for electroactive compounds like carbohydrates and polyalcohols, including inositols. It is often used with HPAEC.[2][3]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is more sensitive than Refractive Index (RI) detection and is compatible with gradient elution.[1]

  • Refractive Index (RI) Detection: RI is a universal detector but is generally less sensitive and not compatible with gradient elution.[1]

  • Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity, and can aid in the identification of isomers.[4][5][6]

  • Pre-column Derivatization: Inositols can be chemically modified with a UV-active label before injection, allowing for detection with a standard UV detector. However, this adds an extra step to sample preparation.[1]

Troubleshooting Guides

Poor Resolution or Peak Co-elution
Potential CauseRecommended Solution
Inappropriate Column Chemistry The stationary phase may not be providing sufficient selectivity. Consider switching to a different type of column. For example, if you are using a C18 column with poor results, try a HILIC or an ion-exchange column specifically designed for carbohydrate analysis.
Mobile Phase Composition The mobile phase may be too strong, causing the isomers to elute too quickly without proper interaction with the stationary phase. For HILIC, increase the organic solvent (e.g., acetonitrile) percentage to increase retention. For ion-exchange, optimize the eluent concentration and pH.
Flow Rate A high flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.
Column Temperature Temperature can affect selectivity. Experiment with different column temperatures. Sometimes, a lower temperature can improve resolution in HILIC separations.[1]
Sample Overload Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the injection volume or dilute the sample.
Peak Tailing or Fronting
Potential CauseRecommended Solution
Secondary Interactions (Tailing) Unwanted interactions between the analytes and the stationary phase (e.g., silanol (B1196071) groups on silica-based columns) can cause peak tailing. Ensure proper mobile phase pH and consider using a column with end-capping. For HILIC, increasing the buffer concentration in the mobile phase can sometimes mitigate these interactions.
Sample Solvent Mismatch (Fronting) If the sample is dissolved in a solvent that is much stronger than the mobile phase, peak fronting can occur. This is particularly critical in HILIC, where the sample should be dissolved in a solvent with a high organic content, similar to the mobile phase.[1]
Column Overload (Tailing or Fronting) Injecting too high a concentration or volume of the sample can lead to distorted peak shapes. Reduce the amount of sample injected onto the column.
Irreproducible Retention Times
Potential CauseRecommended Solution
Inadequate Column Equilibration HILIC and ion-exchange columns often require longer equilibration times between injections compared to reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10-15 column volumes).[1]
Mobile Phase Instability The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents. Prepare fresh mobile phase daily and keep the solvent bottles capped.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and stable temperature.[1]
Pump Performance Inconsistent flow from the pump can lead to variable retention times. Ensure the pump is properly maintained and primed.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on the chromatographic separation of this compound isomers.

Table 1: HILIC Method Performance for this compound Isomer Separation

Analyte PairColumnMobile PhaseTemperatureResolution (Rs)
myo-inositol / allo-inositolDIOL80% Acetonitrile / 20% Water10°C12.3[7]
myo-inositol / D-chiro-inositolDIOL80% Acetonitrile / 20% Water10°C5.2[7]
myo-inositol / D-chiro-inositolHector-M NH275% Acetonitrile / 25% Water55°C>1.5

Table 2: HPAEC-PAD Method Performance for myo-inositol and D-chiro-inositol

Parametermyo-inositolD-chiro-inositol
ColumnDionex™ CarboPac™ MA1Dionex™ CarboPac™ MA1
Linearity (R²)>0.999>0.999
LOD0.5 mg/kg[8]0.5 mg/kg[8]
LOQ1.5 mg/kg[8]1.5 mg/kg[8]

Table 3: Retention Times of this compound Isomers on an Aminex HPX-87C Column [9]

IsomerRetention Time (min) at 50°C
scyllo-inositol12.8
myo-inositol13.9
D-chiro-inositol15.2
neo-inositol16.5
allo-inositol18.0
epi-inositol19.5
cis-inositol21.2
muco-inositol22.8

Experimental Protocols

Protocol 1: HILIC-ELSD Method for this compound Isomer Separation

This protocol is suitable for the separation of various this compound isomers.

1. Instrumentation and Columns:

  • HPLC system with a gradient or isocratic pump.

  • Evaporative Light Scattering Detector (ELSD).

  • HILIC column (e.g., a DIOL or amide-based column).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Mobile Phase: 80-90% Acetonitrile / 10-20% Water (v/v). The exact ratio may need to be optimized for specific isomers and columns.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Column Temperature: 25 - 40°C.

  • Injection Volume: 5 - 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30-50°C

    • Evaporator Temperature: 50-70°C

    • Gas Flow Rate: 1.5 - 2.0 L/min

4. Sample Preparation:

  • Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength (i.e., high organic content).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: HPAEC-PAD Method for myo-inositol and D-chiro-inositol

This protocol is a highly sensitive method for the quantification of myo-inositol and D-chiro-inositol.[8]

1. Instrumentation and Columns:

  • Ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Anion-exchange column (e.g., Dionex™ CarboPac™ MA1, 4 x 250 mm).

2. Reagents and Mobile Phase:

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 50 mM and 1 M), prepared from high-purity reagents and deionized water.

  • Deionized water (18.2 MΩ·cm).

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 - 25 µL.

  • Gradient Elution: A gradient of NaOH is typically used to achieve separation. An example gradient could be:

    • 0-10 min: Isocratic with 50 mM NaOH

    • 10-20 min: Linear gradient to a higher NaOH concentration.

    • Followed by a wash and re-equilibration step.

  • PAD Waveform: A standard quadruple-potential waveform for carbohydrates should be used.

4. Sample Preparation:

  • For solid samples, dissolve in deionized water, sonicate, and centrifuge to remove particulates.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Visualizations

Signaling Pathways and Experimental Workflows

Inositol_Phosphate_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone) gpc_receptor G-Protein Coupled Receptor (GPCR) extracellular_signal->gpc_receptor Binds g_protein G-Protein gpc_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates dag DAG (Diacylglycerol) plc->dag ip3 IP3 (this compound 1,4,5- trisphosphate) plc->ip3 pip2 PIP2 (Phosphatidylthis compound 4,5-bisphosphate) pip2->plc pkc Protein Kinase C (PKC) dag->pkc Activates ip3_receptor IP3 Receptor ip3->ip3_receptor Binds er Endoplasmic Reticulum (ER) er->ip3_receptor ca2_release Ca²⁺ Release ip3_receptor->ca2_release Opens channel ca2_release->pkc Co-activates cellular_response Cellular Response ca2_release->cellular_response Initiates pkc->cellular_response Phosphorylates targets

Caption: The Phosphatidylthis compound Signaling Pathway.

Troubleshooting_Workflow start Poor Chromatographic Performance check_resolution Poor Resolution / Co-elution? start->check_resolution check_peak_shape Abnormal Peak Shape? check_resolution->check_peak_shape No res_column Switch Column Chemistry (e.g., C18 -> HILIC) check_resolution->res_column Yes check_retention Irreproducible Retention? check_peak_shape->check_retention No shape_tailing Tailing? Check for secondary interactions check_peak_shape->shape_tailing Yes ret_equilibration Increase Column Equilibration Time check_retention->ret_equilibration Yes end Improved Separation check_retention->end No res_mobile_phase Optimize Mobile Phase (e.g., % Organic, pH) res_column->res_mobile_phase res_flow_temp Adjust Flow Rate and Temperature res_mobile_phase->res_flow_temp res_flow_temp->end shape_fronting Fronting? Check for - Sample solvent mismatch - Overload shape_tailing->shape_fronting shape_fronting->end ret_mobile_phase Prepare Fresh Mobile Phase ret_equilibration->ret_mobile_phase ret_temp Use Column Oven ret_mobile_phase->ret_temp ret_temp->end

Caption: A logical workflow for troubleshooting common issues.

References

improving sensitivity of myo-inositol detection in LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of myo-inositol using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode offers better sensitivity for myo-inositol, positive or negative?

A1: Negative ion mode is consistently reported to provide a greater signal-to-noise ratio for myo-inositol detection compared to positive ion mode.[1][2][3] Therefore, methods are typically optimized for the deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of approximately 179.[2][3][4]

Q2: Is derivatization necessary for myo-inositol analysis by LC/MS/MS?

A2: While Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step to make myo-inositol volatile[5][6][7], LC/MS/MS methods can be developed without derivatization.[1][8] Direct analysis of underivatized myo-inositol simplifies sample preparation and avoids potential variability from the derivatization reaction. However, derivatization with agents like benzoyl chloride can be used if detection by other means (e.g., UV) is also desired.[9]

Q3: What is the most significant source of interference in myo-inositol analysis?

A3: The most significant source of interference is the co-elution of isobaric compounds, particularly glucose.[1][8] Glucose has the same molecular weight as myo-inositol and can cause significant ion suppression, leading to inaccurate quantification, especially in biological matrices like plasma and urine where it is abundant.[1] Chromatographic separation of myo-inositol from glucose and other hexose (B10828440) monosaccharides is crucial for accurate results.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Low Signal Intensity or Poor Signal-to-Noise (S/N)

This is one of the most common challenges. The following workflow can help diagnose and resolve the issue.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Myo-Inositol Signal ion_suppression Ion Suppression (e.g., from Glucose, Salts) start->ion_suppression Is chromatography poor? poor_ionization Suboptimal Ionization start->poor_ionization Are MS settings optimized? sample_loss Sample Loss During Prep start->sample_loss Is recovery low? bad_fragmentation Inefficient Fragmentation start->bad_fragmentation Is S/N poor for product ion? sol_chromatography Improve Chromatographic Separation ion_suppression->sol_chromatography sol_sample_prep Optimize Sample Cleanup ion_suppression->sol_sample_prep sol_ms_params Optimize MS Parameters poor_ionization->sol_ms_params sol_ionization_mode Verify Negative Ion Mode poor_ionization->sol_ionization_mode sample_loss->sol_sample_prep sol_mrm Select Optimal MRM Transition bad_fragmentation->sol_mrm

Caption: Troubleshooting workflow for low myo-inositol signal intensity.

1. Issue: Ion Suppression due to Co-eluting Interferences

  • Symptoms: Low myo-inositol signal, poor peak shape, and high variability, particularly in complex matrices like plasma or urine. Co-elution of glucose is a primary cause of signal suppression.[1]

  • Solution 1: Improve Chromatographic Separation. Employ a column capable of separating myo-inositol from isobaric sugars. A lead-form resin-based column has been shown to effectively separate myo-inositol from glucose, galactose, mannose, and fructose.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is another approach for analyzing hydrophilic analytes like myo-inositol.[10]

  • Solution 2: Optimize Sample Preparation. For complex samples, incorporate a cleanup step. For infant formula, a lipid removal step with chloroform (B151607) followed by protein precipitation with acid can be effective.[4] For plasma or tissue, simple dilution with water followed by centrifugation may be sufficient if the chromatography is robust.[1][2] Matrix effects can be quantitatively assessed by comparing the response of an analyte spiked post-extraction into a blank matrix with the response in a neat solution.[11]

2. Issue: Suboptimal Mass Spectrometry Parameters

  • Symptoms: Overall weak signal for both the precursor and product ions, even with clean standards.

  • Solution 1: Confirm Negative Ionization Mode. As established, negative mode ESI provides a much better signal for the [M-H]⁻ precursor ion (m/z 179).[2][3][4]

  • Solution 2: Optimize Cone/Capillary Voltage and Collision Energy. These parameters are instrument-dependent but crucial for sensitivity. Direct infusion of a myo-inositol standard can be used to maximize the ion intensity for the chosen precursor-to-product ion transition.[2]

  • Solution 3: Select the Most Sensitive and Specific MRM Transition. The fragmentation of the m/z 179 precursor ion produces several product ions. While the transition m/z 179 → 161 (loss of water) can be abundant, it is often considered nonspecific.[2][3] The transitions m/z 179 → 87 and m/z 179 → 86.9 are frequently chosen for their high signal, specificity, and reproducibility in biological samples.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for myo-inositol analysis.

Table 1: Comparison of LC/MS/MS Method Parameters and Sensitivity

ParameterMethod 1 (Urine/Plasma)[1]Method 2 (Brain Tissue)[2][3]Method 3 (Infant Formula)[4]
Ionization Mode NegativeNegativeNegative
Precursor Ion (m/z) 178.8179179.2
Product Ion (m/z) 86.48786.9 (Quantitative)
Internal Standard [²H₆]-myo-inositol[²H₆]-myo-inositolNot specified
Linear Range 2.5 - 50 µM0.1 - 100 µg/mLNot specified
Limit of Detection (LOD) Not specified30 ng/mL0.05 mg/L
Limit of Quantitation (LOQ) Not specified100 ng/mL (0.1 µg/mL)0.17 mg/L

Table 2: Selected MRM Transitions for Myo-Inositol

Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)NotesReference
17987Chosen for specificity over m/z 161 (water loss).[2][3]
178.886.4Provided better peak shape and reproducibility in urine than 178.8 → 160.8.[1]
179.286.9Selected as the quantitative ion due to highest sensitivity.[4]
179.298.8Selected as a qualitative confirmation ion.[4]

Experimental Protocols

Protocol 1: Sample Preparation from Urine

This protocol is adapted from a method requiring minimal sample preparation.[1]

  • Spike Internal Standard: Add [²H₆]-myo-inositol to a neat urine sample to a final concentration of 10 µM.

  • Dilute: Dilute the spiked sample with an equal volume of HPLC-grade water.

  • Centrifuge: Centrifuge the sample in a microfuge at maximum speed for 5 minutes.

  • Collect Supernatant: Transfer the supernatant to an autosampler vial for LC/MS/MS analysis.

Protocol 2: Sample Preparation from Brain Tissue

This protocol minimizes extraction steps to preserve myo-inositol integrity.[2][3]

  • Homogenization: Homogenize snap-frozen brain tissue in distilled water (approx. 20-fold dilution, w/v).

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 5 minutes at 4°C.

  • Collection: Collect the supernatant for analysis. The supernatant can be stored at -80°C.

  • Final Preparation: Prior to injection, mix the supernatant, internal standard ([²H₆]-myo-inositol), and water as required for the desired final concentration.

Protocol 3: LC/MS/MS System Parameters (General Example)

These parameters are a starting point and should be optimized for your specific system.

  • LC System:

    • Column: A column capable of separating polar isomers, such as a lead-form resin-based column[1] or a Metachem Polaris C18-A column.[2]

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) is common.[2][12] An isocratic mobile phase of 85% acetonitrile and 15% 5 mM ammonium acetate has been used.[2]

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[1][2]

    • Injection Volume: 3 - 20 µL.[1][2]

  • MS/MS System (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI), operated in Negative Ion Mode .

    • Capillary Voltage: ~3.0 - 3.2 kV.[1][2]

    • Source Temperature: ~100 - 150°C.[1][2]

    • Desolvation Temperature: ~250 - 350°C.[1][2]

    • MRM Transitions: Monitor the transition m/z 179 → 87 (or similar, see Table 2).

    • Internal Standard Transition: For [²H₆]-myo-inositol, monitor m/z 185 → 88.5 or m/z 185 → 167.[1][2]

Myo-Inositol's Role in Cellular Signaling

Understanding the biological context of myo-inositol is crucial for many research applications. It is a key component of the phosphatidylinositol (PI) signaling pathway, which regulates numerous cellular processes.

cluster_membrane Cell Membrane MI Myo-Inositol PI Phosphatidylthis compound (PI) MI->PI Synthesis PIP PIP PI->PIP Kinases PIP2 PIP2 PIP->PIP2 Kinases DAG Diacylglycerol (DAG) PIP2->DAG Cleavage IP3 This compound Trisphosphate (IP3) PIP2->IP3 Cleavage PLC Phospholipase C (PLC) PLC->PIP2

Caption: Simplified overview of the Phosphatidylthis compound (PI) signaling pathway.

References

Technical Support Center: Inositol Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of inositol (B14025) and its phosphorylated derivatives in frozen biological samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is myo-inositol in frozen plasma and serum samples?

A1: Myo-inositol is generally considered stable in plasma and serum samples when stored frozen. Studies have shown that myo-inositol in human plasma remains stable for up to 14 days when stored at -80°C.[1] Long-term storage at -70°C or lower is recommended for maintaining the integrity of many biomarkers, including this compound.

Q2: What is the effect of multiple freeze-thaw cycles on myo-inositol concentrations in plasma?

A2: Repeated freeze-thaw cycles can affect the integrity of biological samples. While some studies on various analytes suggest that a limited number of freeze-thaw cycles (e.g., up to three) may not significantly impact concentrations, it is best practice to minimize these cycles. For this compound analysis, it is recommended to aliquot samples into single-use vials before freezing to avoid repeated thawing and freezing of the entire sample.

Q3: Is this compound stable in frozen urine samples?

A3: Yes, myo-inositol is reportedly a very stable molecule in urine. One study assessing the stability of this compound in urine samples stored at room temperature for up to 142 hours prior to freezing at -20°C found no significant changes in myo-inositol abundance over 48 hours at room temperature.[2] For long-term storage, freezing at -80°C is the recommended condition.

Q4: What about the stability of this compound phosphates (e.g., IP3, IP6) in frozen tissues?

A4: The stability of this compound phosphates in tissue samples is more critical than that of myo-inositol due to the presence of phosphatases that can rapidly dephosphorylate them. Post-mortem changes in phosphoinositide levels in brain tissue can occur quickly, highlighting the need for rapid sample processing and freezing.[3][4] To minimize degradation, it is crucial to snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until analysis. While specific long-term quantitative degradation rates at -80°C are not extensively documented in readily available literature, immediate freezing and minimizing storage time are paramount for accurate quantification of this compound phosphates.

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of myo-inositol in various biological matrices under different storage conditions.

Table 1: Stability of Myo-Inositol in Human Plasma

Storage TemperatureDurationAnalyteMatrixStability AssessmentReference
-80°C14 daysmyo-InositolHuman PlasmaStable[1]
4°C (Refrigerated)14 daysmyo-InositolHuman PlasmaStable[1]
21°C (Room Temp)14 daysmyo-InositolHuman PlasmaStable[1]

Table 2: Stability of Myo-Inositol in Human Urine

Pre-Freezing ConditionStorage TemperatureAnalyteMatrixStability AssessmentReference
Up to 48 hours at Room Temp-20°Cmyo-InositolHuman UrineNo significant change[2]

Note: Data on the quantitative long-term stability of specific this compound phosphates in frozen tissue homogenates is limited. Researchers should empirically determine stability for their specific tissue type and storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its phosphates in biological samples.

Issue Potential Cause(s) Recommended Solution(s)
Low or no this compound detected Degradation during sample handling: Delayed freezing, slow freezing rate, or multiple freeze-thaw cycles.Snap-freeze samples in liquid nitrogen immediately after collection. Store at -80°C. Aliquot samples to avoid multiple freeze-thaw cycles.
Inefficient extraction: The chosen extraction method may not be suitable for the sample type or target analyte.For myo-inositol, simple protein precipitation may suffice. For this compound phosphates, a more rigorous acid extraction is typically required.
High variability between replicates Inconsistent sample processing: Variations in thawing time, extraction procedure, or analytical instrument performance.Standardize all sample handling and processing steps. Ensure consistent timing for each step. Regularly calibrate and maintain analytical instruments.
Matrix effects: Other components in the biological sample can interfere with the analysis, especially in mass spectrometry.Optimize the chromatographic separation to resolve this compound from interfering substances. Use a stable isotope-labeled internal standard to correct for matrix effects.
Interference from other compounds Co-elution of similar molecules: Sugars like glucose can co-elute with this compound in some chromatographic methods, leading to inaccurate quantification.[2]Use a chromatographic column and mobile phase specifically designed for carbohydrate analysis to achieve better separation. For LC-MS/MS, ensure that the selected precursor and product ions are specific to this compound.
Poor recovery of this compound phosphates Enzymatic degradation: Phosphatases in the sample can rapidly degrade this compound phosphates upon thawing.Keep samples on ice at all times during processing. Use phosphatase inhibitors in your extraction buffer.
Loss during extraction: this compound phosphates can adhere to labware or be lost during phase separations.Use low-binding tubes and pipette tips. Optimize the extraction protocol to ensure efficient recovery.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound and its phosphates.

Protocol 1: HPLC Analysis of Myo-Inositol in Plasma

This protocol is adapted from a validated method for the quantification of myo-inositol in human plasma.[1]

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add a known concentration of an internal standard (e.g., xylitol).

  • Precipitate proteins by adding a suitable agent (e.g., acetonitrile (B52724) or by using Ba(OH)2/ZnSO4).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

2. HPLC Conditions:

  • Column: A column suitable for carbohydrate analysis (e.g., a resin-based column).

  • Mobile Phase: An isocratic mobile phase, for example, 0.02 M H₂SO₄.[1]

  • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

  • Detection: Refractive index (RI) detection is commonly used for this compound analysis.

  • Quantification: Create a standard curve using known concentrations of myo-inositol and the internal standard to quantify the analyte in the samples.

Protocol 2: LC-MS/MS Analysis of Myo-Inositol in Urine and Plasma

This protocol is based on a method that allows for the separation and selective detection of myo-inositol.[2]

1. Sample Preparation:

  • Urine: Dilute neat urine with an equal volume of HPLC-grade water. Spike with a stable isotope-labeled internal standard (e.g., [²H₆]-myo-inositol). Centrifuge to remove any particulates.[2]

  • Plasma: Obtain plasma by centrifuging whole blood collected in EDTA tubes. Spike with a stable isotope-labeled internal standard.[2]

2. LC-MS/MS Conditions:

  • LC Column: A lead-form resin-based column (e.g., SUPELCOGEL Pb) is effective for separating myo-inositol from other hexose (B10828440) monosaccharides.[2]

  • Mobile Phase: An isocratic mobile phase of 95% dH₂O: 5% acetonitrile can be used.[2]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for myo-inositol and the internal standard (e.g., for myo-inositol: 179.3 > 87.1).

  • Quantification: Generate a standard curve by analyzing known concentrations of myo-inositol with the internal standard.

Protocol 3: Extraction and Analysis of this compound Phosphates from Tissues

This protocol outlines a general workflow for the extraction and analysis of this compound phosphates from tissue samples.

1. Tissue Homogenization and Extraction:

  • Weigh the frozen tissue sample.

  • Immediately homogenize the tissue in an ice-cold acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and inhibit phosphatase activity.

  • Keep the homogenate on ice for a defined period (e.g., 20-30 minutes) to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet the precipitated material.

  • Carefully collect the supernatant containing the soluble this compound phosphates.

2. This compound Phosphate (B84403) Analysis (SAX-HPLC):

  • Neutralization: Neutralize the acidic extract with a suitable base (e.g., KOH) on ice. Centrifuge to remove the resulting precipitate.

  • HPLC System: Use a strong anion-exchange (SAX) column.

  • Mobile Phase: Employ a gradient of a high-salt buffer (e.g., ammonium (B1175870) phosphate or ammonium formate) to elute the this compound phosphates based on their charge.

  • Detection: If samples are radiolabeled (e.g., with [³H]-inositol), fractions can be collected and analyzed by scintillation counting. For non-radioactive detection, methods such as post-column derivatization or mass spectrometry can be used.

Visualizations

This compound Signaling Pathway

Caption: Overview of the canonical phosphatidylthis compound signaling pathway.

Experimental Workflow for this compound Stability Testing

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Collect Collect Biological Sample (e.g., Plasma, Urine, Tissue) Spike Spike with this compound (if necessary) Collect->Spike Aliquot Aliquot into multiple tubes Spike->Aliquot T0 Time 0 (Immediate Analysis) Aliquot->T0 1 aliquot Frozen_20 Store at -20°C Aliquot->Frozen_20 set of aliquots Frozen_80 Store at -80°C Aliquot->Frozen_80 set of aliquots FT_Cycle Freeze-Thaw Cycles Aliquot->FT_Cycle set of aliquots Extract Extract this compound T0->Extract Frozen_20->Extract at various time points Frozen_80->Extract at various time points FT_Cycle->Extract after n cycles Quantify Quantify using HPLC or LC-MS/MS Extract->Quantify Compare Compare results to Time 0 Quantify->Compare

Caption: A general workflow for assessing the stability of this compound in biological samples.

This technical support center provides a foundation for understanding and addressing the stability of this compound in frozen biological samples. For specific applications, it is always recommended to perform validation experiments to confirm stability under your unique laboratory conditions.

References

Technical Support Center: High-Dose D-chiro-inositol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose D-chiro-inositol (DCI) in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a higher-than-expected incidence of menstrual irregularities (oligomenorrhea, amenorrhea) in our female subjects receiving high-dose DCI. Is this a known side effect?

A1: Yes, long-term administration of high-dose D-chiro-inositol has been clinically demonstrated to predispose women to hormonal and menstrual abnormalities.[1][2] A retrospective study involving women taking 1200 mg/day of DCI for 6 months reported that 80% of patients experienced oligomenorrhea and amenorrhea.[1] This is considered an adverse effect of the treatment.[1]

Troubleshooting Steps:

  • Verify Dosage and Duration: Confirm that the administered dose and duration of treatment align with your experimental protocol. Be aware that dosages above 600-1200 mg/day and treatment durations exceeding 3 months are considered high and long-term, respectively.

  • Monitor Menstrual Cycles: Implement a robust system for tracking menstrual cycle length and regularity for all female subjects. Standardized questionnaires or daily diaries can be effective tools.

  • Hormonal Assessment: Conduct baseline and periodic hormonal assessments, including serum levels of Luteinizing Hormone (LH), testosterone (B1683101), and estradiol (B170435), to monitor for changes.

  • Consider a Washout Period: If significant menstrual disturbances are observed, consider implementing a washout period to see if normal cyclicity returns.

Q2: Our study involves both male and female subjects. Are there any reported side effects of high-dose DCI in males?

A2: In a pilot study on male volunteers, oral administration of 1 g/day of D-chiro-inositol for one month did not cause any noticeable adverse effects.[3] In fact, the study observed an increase in serum testosterone and dehydroepiandrosterone (B1670201) (DHEA) levels, with a concurrent reduction in estrone (B1671321) and estradiol.[3]

Q3: We have observed an unexpected increase in serum testosterone levels in some of our female subjects. What is the potential mechanism behind this?

A3: The increase in testosterone levels is a documented effect of high-dose D-chiro-inositol.[1][2] The proposed mechanism is the downregulation of the aromatase enzyme by DCI.[3][4][5][6] Aromatase is responsible for the conversion of androgens (like testosterone) to estrogens. By inhibiting this enzyme, DCI can lead to an accumulation of androgens.[3][4][5]

Q4: Are there any other biomarkers we should be monitoring in our high-dose DCI studies?

A4: One study reported a significant increase in serum asprosin levels in healthy women treated with high-dose DCI.[1][2] Asprosin is a hormone involved in glucose metabolism. Monitoring asprosin could provide additional insights into the metabolic effects of high-dose DCI.

Q5: What are the common mild side effects associated with inositol (B14025) supplementation in general?

A5: While high-dose DCI has specific effects on the reproductive system, very high doses of inositols (typically 12 grams per day or more) can be associated with mild gastrointestinal side effects such as nausea and stomach pain. Other reported mild side effects at these high dosages include headache, dizziness, and tiredness.

Data Presentation: Effects of High-Dose D-chiro-inositol

The following table summarizes the quantitative data from a retrospective study on women who received 1200 mg/day of D-chiro-inositol for 6 months.

ParameterBaseline (Mean ± SD or Median [IQR])After 6 Months of Treatment (Mean ± SD or Median [IQR])p-value
Body Mass Index (BMI) ( kg/m ²) 28.10 [26.25–30.00]26.85 [25.00–28.00]0.00008
Glycemia (mg/dL) 105.00 [103.50–107.25]94.50 [91.75–96.00]< 0.00001
Insulinemia (µIU/mL) 21.00 [18.00–24.25]15.50 [13.00–18.25]0.00008
HOMA-IR 5.50 [4.61–6.43]3.65 [3.08–4.28]< 0.00001
Luteinizing Hormone (LH) (mIU/L) 7.80 [5.68–10.08]5.80 [4.90–7.43]0.01596
Total Testosterone (ng/dL) 55.00 [45.00–65.00]45.00 [35.00–55.00]0.00133
DHEAS (µg/dL) 96.50 [74.25–166.75]79.50 [57.75–126.25]0.00024
Estradiol (pg/mL) 45.00 [35.00–55.00]65.00 [55.00–75.00]0.00008

Data adapted from Nordio et al., 2023.

Experimental Protocols

Protocol for Assessment of Menstrual Cycle Abnormalities
  • Subject Recruitment: Recruit female subjects of reproductive age with regular menstrual cycles at baseline.

  • Menstrual Cycle Tracking:

    • Instruct subjects to maintain a daily menstrual diary for the duration of the study.

    • The diary should record the start and end dates of menstruation, and any instances of spotting.

    • Collect diaries at each study visit.

  • Data Analysis:

    • Calculate menstrual cycle length (number of days from the first day of one period to the first day of the next).

    • Define and record instances of:

      • Oligomenorrhea: Menstrual cycle length > 35 days.

      • Amenorrhea: Absence of menstruation for 3 or more consecutive months.

  • Hormonal Correlation: Correlate the incidence of menstrual abnormalities with changes in serum hormone levels (LH, FSH, estradiol, testosterone).

Protocol for Measurement of Serum Hormones
  • Sample Collection:

    • Collect venous blood samples from subjects at baseline and at predefined intervals throughout the study.

    • For female subjects, standardize the timing of blood collection in relation to their menstrual cycle (e.g., early follicular phase).

  • Sample Processing:

    • Separate serum by centrifugation.

    • Store serum samples at -80°C until analysis.

  • Hormone Analysis:

    • Measure serum levels of total testosterone, LH, FSH, DHEAS, and estradiol using validated immunoassays or mass spectrometry.

    • Measure serum asprosin levels using a commercially available ELISA kit.

  • Quality Control: Include internal and external quality control samples in each assay run to ensure accuracy and precision.

Visualizations

G cluster_0 High-Dose D-chiro-inositol Administration cluster_1 Cellular and Hormonal Effects cluster_2 Physiological Outcomes in Females DCI High-Dose DCI Aromatase Downregulation of Aromatase Expression DCI->Aromatase Androgens Increased Androgen Levels (e.g., Testosterone) Aromatase->Androgens Reduced Conversion Estrogens Decreased Estrogen Levels Aromatase->Estrogens Reduced Production Menstrual Menstrual Irregularities (Oligomenorrhea, Amenorrhea) Androgens->Menstrual

Caption: Signaling pathway of high-dose D-chiro-inositol leading to menstrual irregularities.

G cluster_0 Phase 1: Screening and Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Monitoring and Follow-up cluster_3 Phase 4: Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection - Menstrual History - Hormonal Profile Screening->Baseline Randomization Randomization Baseline->Randomization Treatment High-Dose DCI (e.g., 1200 mg/day) Randomization->Treatment Placebo Placebo Randomization->Placebo Monitoring Ongoing Monitoring - Menstrual Diaries - Adverse Event Reporting Treatment->Monitoring Placebo->Monitoring FollowUp Follow-up Visits - Hormonal Profile - Assessment of Side Effects Monitoring->FollowUp Analysis Statistical Analysis - Incidence of Side Effects - Changes in Hormonal Parameters FollowUp->Analysis

Caption: Experimental workflow for a clinical trial investigating DCI side effects.

References

Technical Support Center: Inositol Clinical Trials in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in clinical trials of inositol (B14025) for neurological disorders.

Frequently Asked Questions (FAQs)

Q1: Why are high doses of this compound typically required in clinical trials for neurological disorders?

A1: High doses of this compound, often in the range of 12-18 grams per day for psychiatric conditions, are necessary primarily due to its hydrophilic nature and inefficient transport across the blood-brain barrier (BBB).[1] Myo-inositol, the most common isomer, is transported across the BBB by a low-capacity, saturable system.[2] Therefore, high plasma concentrations are required to achieve therapeutic levels in the central nervous system (CNS).

Q2: What are the most common side effects observed with high-dose this compound supplementation?

A2: this compound is generally well-tolerated, even at high doses.[3] The most commonly reported side effects are mild gastrointestinal issues such as nausea, flatulence, and diarrhea, particularly at doses of 12 g/day or higher.[3] These side effects are often transient and can be managed by starting with a lower dose and gradually increasing it.

Q3: What is the rationale for using a specific ratio of myo-inositol (MI) to D-chiro-inositol (DCI)?

A3: Research, particularly in the context of metabolic disorders like Polycystic Ovary Syndrome (PCOS), suggests that a 40:1 ratio of MI to DCI mirrors the physiological balance in plasma and may offer the most effective therapeutic outcomes.[3] While the optimal ratio for neurological disorders is still under investigation, this physiological ratio is often considered in trial designs to maximize potential efficacy by targeting different aspects of this compound's signaling pathways.[3]

Q4: Why have some clinical trials of this compound for neurological disorders yielded inconclusive results?

A4: Several factors contribute to inconclusive findings in this compound clinical trials. Many existing studies have been limited by small sample sizes and short durations, which can lack the statistical power to detect significant effects.[3] Furthermore, the efficacy of this compound may be condition-specific, with more promising results seen in disorders like panic disorder and obsessive-compulsive disorder, while trials for conditions such as schizophrenia and Alzheimer's disease have been less successful.[3][4]

Troubleshooting Guides

Problem 1: Poor Bioavailability and Inconsistent CNS Penetration

Symptoms:

  • High variability in patient response despite standardized dosing.

  • Plasma this compound levels do not correlate well with clinical outcomes.

  • Requirement for very high oral doses, leading to tolerability issues.

Possible Causes:

  • Blood-Brain Barrier Transport: this compound's transport across the BBB is saturable and can be inhibited by other substances like glucose.[2][5]

  • Gastrointestinal Absorption: Individual differences in intestinal absorption can affect bioavailability.[3]

  • Drug Formulation: The physical form of the this compound supplement (e.g., powder vs. capsule) might influence dissolution and absorption rates.

Solutions:

  • Optimize Dosing Strategy:

    • Dose Titration: Begin with a lower dose and gradually increase to the target dose over several weeks to improve gastrointestinal tolerance.

    • Divided Doses: Administer the total daily dose in two or three divided doses to maintain more stable plasma levels and reduce gastrointestinal side effects.

  • Consider Formulation:

    • Powdered Form: Using a powdered form of this compound dissolved in water may enhance absorption compared to solid tablets or capsules.

  • Monitor and Control for Competitive Inhibitors:

    • Dietary Considerations: Advise participants to take this compound separately from high-sugar meals, as glucose can competitively inhibit its transport.[5]

  • Measure this compound Levels:

    • CSF Sampling: In a subset of participants, measuring myo-inositol concentrations in cerebrospinal fluid (CSF) can provide a direct assessment of CNS penetration and help correlate central this compound levels with clinical outcomes.[6][7]

Problem 2: High Placebo Response and Subjectivity in Outcome Measures

Symptoms:

  • Lack of significant difference between the this compound and placebo groups on primary efficacy endpoints.

  • High variability in scores on subjective, patient-reported outcome measures.

Possible Causes:

  • Subjective Nature of Psychiatric Scales: Many neurological and psychiatric rating scales rely on subjective reporting from patients and clinicians, which can be influenced by expectation bias.

  • Natural Fluctuation of Symptoms: The symptoms of many neurological disorders can fluctuate naturally over time, contributing to a high placebo response rate.

Solutions:

  • Incorporate Objective Biomarkers:

    • Magnetic Resonance Spectroscopy (MRS): Use MRS to measure brain this compound levels non-invasively, providing an objective measure of the biochemical target engagement.[7]

    • Serum Biomarkers: Investigate potential peripheral biomarkers that may correlate with disease severity and treatment response. For example, serum myo-inositol levels have been studied as a predictor of clinical outcome in aneurysmal subarachnoid hemorrhage.[8]

  • Refine Outcome Measures:

    • Clinician-Rated and Patient-Reported Outcomes: Use a combination of clinician-administered scales (e.g., Hamilton Depression Rating Scale - HDRS) and patient-reported outcomes to get a comprehensive view of the treatment effect.

    • Rater Training and Blinding: Ensure all clinical raters are thoroughly trained and regularly assessed for inter-rater reliability. Maintain strict blinding of both participants and raters.

  • Study Design Considerations:

    • Crossover Design: For stable conditions, a crossover design where each patient serves as their own control can help reduce inter-individual variability.[9]

    • Washout Period: Ensure an adequate washout period in crossover trials to minimize carryover effects.

Quantitative Data from this compound Clinical Trials

Disorder Dosage Duration Key Findings Reference
Obsessive-Compulsive Disorder 18 g/day of myo-inositol6 weeksSignificant reduction in OCD symptoms compared to placebo.[3][[“]]
Panic Disorder Up to 18 g/day of myo-inositol4 weeksThis compound was as effective as fluvoxamine (B1237835) in reducing the number of panic attacks.[9]
Depression 12 g/day of myo-inositol4 weeksSome studies show improvement in depression scores, but results are inconsistent, especially as an add-on therapy.[4][11]
Bipolar Disorder 12 g/day of myo-inositol4-6 weeksMixed results; some studies suggest a reduction in depressive symptoms, but not manic symptoms.[4]
Alzheimer's Disease (scyllo-inositol) 250 mg, 1000 mg, 2000 mg twice daily78 weeksNo significant clinical benefit on primary endpoints (NTB and ADCS-ADL). Higher doses were associated with safety concerns.[6][7]
Schizophrenia 6-12 g/day of myo-inositol4 weeksNo significant improvement in symptoms compared to placebo.[4]

Experimental Protocols

Protocol: Administration of High-Dose Myo-Inositol
  • Material: Myo-inositol powder, USP grade.

  • Preparation: The daily dose (e.g., 18 grams) is measured using a calibrated scale.

  • Administration Schedule:

    • Week 1 (Titration): 6 grams per day, administered as 3 grams in the morning and 3 grams in the evening.

    • Week 2 (Titration): 12 grams per day, administered as 6 grams in the morning and 6 grams in the evening.

    • Weeks 3-6 (Maintenance): 18 grams per day, administered as 9 grams in the morning and 9 grams in the evening.

  • Instructions for Participants:

    • Dissolve the prescribed amount of myo-inositol powder in a glass of water or juice.

    • Consume the solution within 30 minutes of preparation.

    • To minimize potential gastrointestinal side effects, take the supplement with a small meal or snack, but avoid co-administration with high-sugar foods or beverages.

    • Report any adverse effects to the study coordinator immediately.

Protocol: Assessment of Panic Disorder Symptoms
  • Primary Outcome Measure: Change from baseline in the number of panic attacks per week as recorded in a daily patient diary.

  • Secondary Outcome Measures:

    • Hamilton Anxiety Rating Scale (HARS): A 14-item clinician-rated scale to assess the severity of anxiety symptoms.

    • Clinical Global Impression (CGI) Scale: A 3-item clinician-rated scale to assess the overall severity of illness and change over time.

    • Agoraphobia Scale: A patient-rated scale to assess the fear and avoidance of specific situations.

  • Assessment Schedule: All scales are administered at baseline, and at weeks 1, 2, 3, and 4 of the treatment period.

  • Procedure:

    • All raters must be trained on the administration and scoring of the scales to ensure consistency.

    • Assessments should be conducted in a quiet, private setting.

    • The patient diary for recording panic attacks should be reviewed with the participant at each visit to ensure accurate reporting.

Visualizations

Inositol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol PIP2 PIP2 (Phosphatidylthis compound 4,5-bisphosphate) PLC PLC (Phospholipase C) DAG DAG (Diacylglycerol) PLC->DAG IP3 IP3 (this compound 1,4,5-trisphosphate) PLC->IP3 Generates PKC PKC (Protein Kinase C) DAG->PKC Activates Cell_Response Cellular Response (e.g., Neurotransmitter release) PKC->Cell_Response Leads to Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers Recycling Recycling Pathway IP3->Recycling Ca_ER->Cell_Response Leads to This compound This compound This compound->PIP2 Precursor for PIP2 synthesis Recycling->this compound Extracellular Extracellular Signal (e.g., Neurotransmitter) Receptor Gq-Protein Coupled Receptor Extracellular->Receptor Receptor->PLC Activates

Caption: this compound's role in the Phosphatidylthis compound signaling pathway.

Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Development - Define Endpoints - Select Dosage IRB IRB/Ethics Committee Approval Protocol->IRB Site Site Selection & Qualification IRB->Site Recruitment Patient Recruitment & Screening Site->Recruitment Consent Informed Consent Recruitment->Consent Challenge1 Recruitment Challenges Recruitment->Challenge1 Randomization Randomization (this compound vs. Placebo) Consent->Randomization Treatment Treatment Period - Drug Administration - Adherence Monitoring Randomization->Treatment Data Data Collection - Efficacy Measures - Safety Monitoring Treatment->Data DB_Lock Database Lock Data->DB_Lock Challenge2 High Placebo Response Data->Challenge2 Challenge3 Data Quality Issues Data->Challenge3 Analysis Statistical Analysis DB_Lock->Analysis Report Clinical Study Report (CSR) Analysis->Report Publication Publication Report->Publication

Caption: A typical workflow for an this compound clinical trial, highlighting common challenges.

Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Solutions Problem Problem: Inconsistent Clinical Response Cause1 Poor CNS Penetration Problem->Cause1 Cause2 Variable GI Absorption Problem->Cause2 Cause3 High Placebo Effect Problem->Cause3 Sol1a Optimize Dose (Titration, Divided) Cause1->Sol1a Sol1b Measure CSF This compound Levels Cause1->Sol1b Sol2 Control Diet (e.g., sugar intake) Cause2->Sol2 Sol3a Use Objective Biomarkers (MRS) Cause3->Sol3a Sol3b Improve Rater Training Cause3->Sol3b

Caption: Troubleshooting logic for addressing inconsistent responses in this compound trials.

References

Technical Support Center: Enhancing Oral Inositol Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of oral inositol (B14025) supplements.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the oral bioavailability of myo-inositol?

A1: The oral bioavailability of myo-inositol is influenced by several key factors:

  • Intestinal Transport: Myo-inositol is absorbed in the gut primarily through sodium-dependent myo-inositol transporters (SMIT1 and SMIT2) and a lower-affinity H+/myo-inositol transporter (HMIT).[1][2] At high concentrations, absorption can also occur via passive diffusion.[1]

  • Competition with Glucose: High glucose levels can competitively inhibit myo-inositol uptake by the intestinal transporters, thereby reducing its absorption.[3][4][5]

  • Competition with other this compound Isomers: D-chiro-inositol (DCI) can compete with myo-inositol for the same intestinal transporters, potentially reducing myo-inositol absorption if co-administered at high concentrations.[1][6][7]

  • Food Matrix: The presence of phytates (this compound hexaphosphate or IP6) in high-fiber foods like cereals and legumes can be a source of myo-inositol, but its release depends on enzymatic hydrolysis.[1][8][9][10]

  • Formulation: The delivery form of the supplement can impact bioavailability. For instance, soft gel capsules have been shown to increase the oral availability of myo-inositol.[3] Liposomal formulations also aim to enhance absorption.[11]

  • Gastrointestinal Health: Conditions like gut dysbiosis and intestinal inflammation can lead to malabsorption of micronutrients, including this compound.[1]

Q2: How can the intestinal absorption of this compound be enhanced in experimental settings?

A2: Several strategies can be employed to improve this compound absorption:

  • Administration Timing: Administering this compound supplements far from meals can help avoid the competitive inhibition of its intestinal transporters by high glucose levels.[1]

  • Co-administration with Alpha-Lactalbumin: Studies have shown that co-administration of alpha-lactalbumin with myo-inositol can significantly improve its intestinal absorption and bioavailability.[7][12] This protein may modulate paracellular permeability.[12]

  • Optimized Formulations: Utilizing advanced formulations such as soft gel capsules or liposomal delivery systems can enhance the bioavailability of this compound.[3][11]

  • Appropriate Isomer Ratios: When studying the combined effects of myo-inositol and D-chiro-inositol, using a physiological ratio, such as 40:1, is considered optimal for therapeutic efficacy and may avoid issues of competitive inhibition at the transporter level.[1][7]

Q3: What are the recommended analytical methods for quantifying this compound levels in plasma?

A3: Several robust analytical methods are available for the accurate quantification of this compound in plasma:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive and reliable method for detecting myo-inositol in plasma, often requiring a derivatization step.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection after a pre-column derivatization (e.g., with benzoyl chloride), can be used to measure this compound concentrations.[14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying myo-inositol in biological fluids like plasma and urine.[15]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This advanced method allows for the robust quantification and resolution of multiple this compound isomers in plasma and urine.[16]

Q4: Are there any known side effects of high-dose this compound supplementation in clinical trials?

A4: Myo-inositol is generally well-tolerated. The most commonly reported side effects are mild gastrointestinal symptoms, such as nausea, flatus, and diarrhea.[17][18] These effects are typically observed at high doses of 12 g/day or more.[17][18] The standard clinical dosage of 4 g/day is generally considered free of side effects.[1][17]

Troubleshooting Guides

Problem 1: High variability in plasma this compound concentrations observed between subjects in a clinical study.

Potential Cause Troubleshooting Step
Dietary Intake Variation Standardize the diet of study participants, particularly concerning the intake of carbohydrates and phytate-rich foods (cereals, legumes).[1][9]
Timing of Supplementation and Meals Ensure strict adherence to the protocol regarding the timing of this compound administration relative to meals to minimize glucose competition.[1]
"this compound Resistance" A subset of individuals may exhibit poor intestinal absorption of this compound.[1][19] Consider stratifying data based on response or investigating factors like gut microbiome composition.
Sample Handling and Storage This compound levels in plasma can be affected by storage conditions. Ensure consistent and appropriate sample handling, including immediate processing and storage at -80°C.[20]

Problem 2: Lower than expected plasma this compound levels after oral administration.

Potential Cause Troubleshooting Step
Competitive Inhibition Review the study protocol to ensure this compound is not co-administered with high levels of glucose, other sugars (like sorbitol or maltodextrin), or D-chiro-inositol in non-physiological ratios.[5][6][7]
Inhibitory Compounds Avoid co-administration with known inhibitors of glucose transporters, such as phlorizin, which can also block this compound absorption.[7]
Poor Formulation Bioavailability Consider testing alternative formulations, such as soft gels or liposomal preparations, which may offer enhanced absorption.[3][11]
Analytical Issues Verify the accuracy and precision of the analytical method used for quantification. Check for matrix effects and ensure proper sample preparation.[14][20]

Problem 3: Inconsistent results in cell culture experiments investigating this compound uptake.

Potential Cause Troubleshooting Step
Glucose Competition in Media Be aware of the glucose concentration in the cell culture media, as it can competitively inhibit this compound uptake. Consider using media with physiological glucose levels or performing uptake assays in a glucose-free buffer.[3][4]
Transporter Saturation At high concentrations, this compound transporters can become saturated. Perform dose-response experiments to determine the optimal concentration range for your experiments.[1]
Cell Line Variability Different cell lines may express varying levels of this compound transporters (SMIT1, SMIT2, HMIT). Characterize the expression of these transporters in your chosen cell model.

Data Presentation

Table 1: Pharmacokinetic Parameters of Myo-Inositol After Oral Administration of Different Formulations.

FormulationCmax (µmol/L)Tmax (min)AUC (0-540 min) (µmol·min/L)Reference
Myo-Inositol (MI) alone135.5 ± 25.418043740 ± 8226[6]
MI + D-Chiro-Inositol98.2 ± 20.118035388 ± 7092[6]
MI + Apple PCQ & Sugars79.8 ± 15.724029832 ± 5940[6]

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantification of Myo-Inositol in Human Plasma using HPLC with Pre-Column Derivatization

1. Principle: This method involves the derivatization of myo-inositol with benzoyl chloride to form a chromophoric compound that can be detected by UV spectrophotometry following separation by reverse-phase HPLC.[14]

2. Materials:

  • Human plasma collected in EDTA-vacutainers.

  • Acetonitrile (B52724).

  • Benzoyl chloride.

  • Myo-inositol standard.

  • Internal standard (e.g., [2H6]-myo-inositol).

  • HPLC system with a UV detector and a C18 reverse-phase column.

3. Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and lyophilize.

    • Reconstitute the dried extract in HPLC-grade water.

  • Derivatization:

    • Add benzoyl chloride to the reconstituted sample.

    • Incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 4 hours) to allow for complete benzoylation.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water.

    • Detect the benzoylated derivatives at a wavelength of 231 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of myo-inositol standard.

    • Calculate the concentration of myo-inositol in the plasma samples based on the peak area ratio to the internal standard.

Protocol 2: In Vitro Intestinal Absorption of this compound using Caco-2 Cell Monolayers

1. Principle: The Caco-2 cell line, when grown on permeable supports, differentiates into a monolayer of polarized enterocytes that serves as an in vitro model of the intestinal barrier. This model can be used to assess the transport of this compound and the effect of potential absorption enhancers.[12]

2. Materials:

  • Caco-2 cells.

  • Transwell® permeable supports.

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

  • This compound solution (e.g., D-chiro-inositol or myo-inositol).

  • Test compounds (e.g., alpha-lactalbumin digest).

  • Hanks' Balanced Salt Solution (HBSS).

  • Analytical method for this compound quantification (e.g., LC-MS/MS).

3. Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells on Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation into a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound solution, with or without the test compound, to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C in a 5% CO2 incubator.

    • At specified time points, collect samples from the basolateral chamber.

  • Analysis:

    • Quantify the concentration of this compound in the basolateral samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Visualizations

Inositol_Absorption_Pathway cluster_enterocyte Intestinal Epithelial Cell Lumen Intestinal Lumen (Oral this compound) SMIT1 SMIT1 Lumen->SMIT1 Myo-Inositol SMIT2 SMIT2 Lumen->SMIT2 Myo-Inositol HMIT HMIT Lumen->HMIT Myo-Inositol Diffusion Passive Diffusion Lumen->Diffusion Myo-Inositol (High Conc.) Enterocyte Enterocyte Blood Bloodstream SMIT1->Blood SMIT2->Blood HMIT->Blood Diffusion->Blood Glucose Glucose Glucose->SMIT1 Competes Glucose->SMIT2 Competes DCI D-chiro-inositol DCI->SMIT2 Competes Inhibitors Inhibitors (e.g., Phlorizin) Inhibitors->SMIT2 Inhibits

Caption: Intestinal absorption pathway of myo-inositol and key competitive inhibitors.

Experimental_Workflow_Bioavailability start Start: In Vivo Bioavailability Study protocol Subject Recruitment & Protocol Design start->protocol admin Oral Administration of This compound Formulation protocol->admin sampling Timed Blood Sampling admin->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis Quantification of this compound (e.g., LC-MS/MS) processing->analysis pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk end End: Bioavailability Assessment pk->end

Caption: Experimental workflow for an in vivo this compound bioavailability study.

Troubleshooting_Logic issue Issue: Low this compound Bioavailability cause1 Potential Cause: Competitive Inhibition? issue->cause1 cause2 Potential Cause: Poor Formulation? issue->cause2 cause3 Potential Cause: Analytical Error? issue->cause3 solution1 Solution: Administer away from meals. Avoid co-administration with sugars/inhibitors. cause1->solution1 solution2 Solution: Test alternative formulations (e.g., soft gel, liposomal). cause2->solution2 solution3 Solution: Validate analytical method. Check for matrix effects. cause3->solution3

Caption: Troubleshooting logic for low this compound bioavailability in experiments.

References

interference of glucose in myo-inositol assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for myo-inositol assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the interference of glucose in myo-inositol quantification.

Frequently Asked Questions (FAQs)

Q1: Why is glucose a common interference in myo-inositol assays?

Glucose is a six-carbon sugar alcohol, structurally similar to myo-inositol, which is a six-carbon cyclitol. This similarity can lead to cross-reactivity in certain assay types. In enzymatic assays, the dehydrogenase enzymes used may not be entirely specific to myo-inositol and can react with glucose, leading to falsely elevated results. In chromatographic methods like HPLC-MS/MS, glucose and myo-inositol have similar molecular weights and can co-elute, causing ion suppression of the myo-inositol signal and leading to inaccurate quantification.[1]

Q2: What are the primary methods for measuring myo-inositol, and how is glucose interference addressed in each?

There are two primary methods for myo-inositol quantification:

  • Enzymatic Assays: These methods typically use myo-inositol dehydrogenase. To mitigate glucose interference, a preliminary step is often introduced where hexokinase is used to phosphorylate glucose, converting it to glucose-6-phosphate, which is not reactive with the dehydrogenase enzyme.[2][3]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method separates myo-inositol from other molecules before detection. To overcome glucose interference, specialized chromatographic columns, such as lead-form resin-based columns, are used to achieve separation of myo-inositol from glucose and other hexose (B10828440) monosaccharides.[1]

Q3: Can high glucose levels in biological samples affect myo-inositol levels in vivo?

Yes, high glucose levels can impact cellular myo-inositol concentrations. Hyperglycemia can competitively inhibit the cellular uptake of myo-inositol because they share common transporter systems.[4] Additionally, high glucose can activate the polyol pathway, leading to an increase in sorbitol, which in turn can cause the extrusion of myo-inositol from cells.[4] This is an important consideration when interpreting myo-inositol levels in samples from subjects with metabolic disorders like diabetes.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during myo-inositol assays, with a focus on problems related to glucose interference.

Problem Potential Cause Recommended Solution
Artificially high myo-inositol readings in enzymatic assays Glucose in the sample is cross-reacting with the myo-inositol dehydrogenase enzyme.1. Incorporate a pre-incubation step with hexokinase and ATP to convert glucose to non-reactive glucose-6-phosphate.[2][3] 2. Confirm the specificity of the myo-inositol dehydrogenase enzyme used. 3. Consider using an alternative method such as HPLC-MS/MS for samples with high glucose content.
Low or no detectable myo-inositol signal in HPLC-MS/MS Co-elution of high concentrations of glucose is causing ion suppression of the myo-inositol signal.[1]1. Optimize the chromatographic separation to resolve myo-inositol from glucose. This may involve using a different column (e.g., a lead-form resin-based column) or adjusting the mobile phase composition and gradient.[1] 2. Dilute the sample to reduce the concentration of glucose, ensuring the myo-inositol concentration remains within the detection limits of the instrument.
High background signal in enzymatic assays This can be caused by several factors, including non-specific binding of antibodies (if using an ELISA-based method) or endogenous enzyme activity in the sample.[6]1. If applicable, ensure proper blocking steps are included in the protocol.[6] 2. Run a sample blank that has not been treated with the myo-inositol dehydrogenase to assess background from other sample components. 3. If high concentrations of the secondary antibody are being used, this can sometimes increase background. Try decreasing the concentration of the secondary antibody.[6]
Poor recovery of myo-inositol spike-in Issues with sample preparation, such as inefficient extraction or degradation of myo-inositol.1. Review and optimize the sample extraction procedure. 2. Ensure the stability of myo-inositol in the sample storage and processing conditions. Myo-inositol is generally stable, but this should be verified.[7][8] 3. For enzymatic assays, interfering substances in the sample can sometimes be identified by including an internal standard.[3]

Experimental Protocols

Key Experiment 1: Enzymatic Assay for Myo-Inositol with Glucose Removal

This protocol is based on the principle of oxidizing myo-inositol with NAD+-dependent myo-inositol dehydrogenase and removing glucose interference with hexokinase.[2]

Materials:

  • Sample (e.g., tissue homogenate, serum)

  • Hexokinase

  • ATP (Adenosine triphosphate)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Myo-inositol dehydrogenase

  • Diaphorase

  • Iodonitrotetrazolium chloride (INT)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare the biological sample as required (e.g., deproteinization).

  • Glucose Removal:

    • To the sample, add hexokinase and ATP.

    • Incubate to allow for the complete phosphorylation of glucose to glucose-6-phosphate.

  • Myo-Inositol Reaction:

    • Add NAD+, myo-inositol dehydrogenase, diaphorase, and INT to the reaction mixture.

    • This initiates the oxidation of myo-inositol by myo-inositol dehydrogenase, which reduces NAD+ to NADH.

    • Diaphorase then catalyzes the reduction of INT by NADH to form a formazan (B1609692) dye.

  • Detection:

    • Measure the absorbance of the formazan product spectrophotometrically. The absorbance is proportional to the concentration of myo-inositol in the sample.

Key Experiment 2: HPLC-MS/MS for Myo-Inositol Quantification

This protocol outlines a general procedure for the separation and detection of myo-inositol while avoiding glucose interference.[1]

Materials:

  • Sample (e.g., urine, plasma)

  • HPLC system with a triple quadrupole tandem mass spectrometer

  • SUPELCOGEL Pb column (or equivalent lead-form resin-based column)[1]

  • Mobile phase: e.g., 95% deionized water: 5% acetonitrile (B52724) (isocratic)[1]

  • Myo-inositol standard

Procedure:

  • Sample Preparation: Minimal sample preparation is typically required. For complex matrices, protein precipitation or filtration may be necessary.

  • Chromatographic Separation:

    • Inject the sample onto the HPLC system.

    • Use a lead-form resin-based column (e.g., SUPELCOGEL Pb) to separate myo-inositol from glucose and other isomers.[1]

    • An isocratic mobile phase is often sufficient.[1]

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Detect myo-inositol using tandem mass spectrometry (MS/MS) for high specificity.

    • Quantify the amount of myo-inositol by comparing the signal to a standard curve.

Data Presentation

Table 1: Performance Characteristics of an Enzymatic Myo-Inositol Assay Kit
ParameterValueReference
Working Range2 - 35 µg per assay[3]
Limit of Detection (LOD)0.164 mg/L[3]
Limit of Quantification (LOQ)0.573 mg/L[3]
Reproducibility (%CV)1.06[3]
Table 2: Performance Characteristics of an HPLC-MS/MS Method for Myo-Inositol
ParameterValueReference
Inter-assay CV (urine)3.5%[1]
Intra-assay CV (urine)3.6%[1]
Limit of Detection (LOD)0.05 mg/L[9]
Limit of Quantification (LOQ)0.17 mg/L[9]
Recovery98.07 - 98.43%[9]

Visualizations

EnzymaticAssayWorkflow cluster_sample_prep Sample Preparation cluster_glucose_removal Glucose Removal cluster_myo_inositol_reaction Myo-Inositol Reaction cluster_detection Detection Sample Biological Sample (e.g., serum, tissue) PreparedSample Prepared Sample (e.g., deproteinized) Sample->PreparedSample Glucose Glucose MyoInositol Myo-Inositol Glucose6P Glucose-6-Phosphate (Non-reactive) Glucose->Glucose6P Phosphorylation Hexokinase Hexokinase + ATP NADH NADH Myothis compound->NADH Oxidation MI_Dehydrogenase Myo-Inositol Dehydrogenase NAD NAD+ Formazan Formazan (Colored Product) NADH->Formazan Reduction INT INT Spectrophotometer Spectrophotometric Measurement Formazan->Spectrophotometer Diaphorase Diaphorase

Caption: Workflow for an enzymatic myo-inositol assay with glucose removal.

HPLC_MSMS_Workflow cluster_sample_injection Sample Injection cluster_chromatography Chromatographic Separation cluster_detection_ms Mass Spectrometry Detection Sample Sample (Myo-Inositol + Glucose) Injector HPLC Injector Sample->Injector Column Specialized Column (e.g., Lead-Form Resin) Injector->Column Separated_MI Separated Myo-Inositol Column->Separated_MI Elution at Time T1 Separated_Glucose Separated Glucose Column->Separated_Glucose Elution at Time T2 MassSpec Tandem Mass Spectrometer (MS/MS) Separated_MI->MassSpec Quantification Quantification MassSpec->Quantification

Caption: Workflow for HPLC-MS/MS analysis of myo-inositol.

TroubleshootingLogic Start Inaccurate Myo-Inositol Measurement AssayType Which assay type? Start->AssayType Enzymatic Enzymatic Assay AssayType->Enzymatic Enzymatic HPLC HPLC-MS/MS AssayType->HPLC HPLC-MS/MS HighReading Artificially High Reading? Enzymatic->HighReading LowSignal Low or No Signal? HPLC->LowSignal GlucoseInterference Probable Glucose Interference HighReading->GlucoseInterference Yes IonSuppression Probable Ion Suppression by Glucose LowSignal->IonSuppression Yes AddHexokinase Solution: Add Hexokinase Step GlucoseInterference->AddHexokinase OptimizeChromo Solution: Optimize Chromatography IonSuppression->OptimizeChromo

Caption: Troubleshooting logic for glucose interference in myo-inositol assays.

References

Technical Support Center: Optimizing Inositol Extraction from Rice Bran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of inositol (B14025) from rice bran.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound from rice bran, categorized by the extraction method.

Acid Hydrolysis

Issue 1: Low this compound Yield

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis of Phytic Acid - Optimize Acid Concentration: Ensure the hydrochloric acid (HCl) concentration is within the optimal range (typically 1%-2%).[1] - Verify Reaction Time and Temperature: The hydrolysis of phytate to this compound is time and temperature-dependent. A common protocol involves heating at 150-160°C under pressure for 11-16 hours.[1] Insufficient time or temperature will lead to incomplete hydrolysis. - Ensure Proper Mixing: Continuous stirring during hydrolysis is crucial for uniform heat distribution and contact between the acid and the substrate.
Loss of this compound during Purification - Check pH during Neutralization: Carefully adjust the pH to 8.5-9 with a calcium hydroxide (B78521) solution after hydrolysis.[1] Improper pH can lead to the loss of this compound. - Optimize Ion-Exchange Chromatography: Ensure the correct type of cation and anion exchange resins are used to remove inorganic ions. The hydrolysate should be passed through the columns at the recommended flow rate.[1] - Monitor Crystallization Conditions: Suboptimal temperature and solvent composition during crystallization can lead to significant losses in the mother liquor.
Poor Quality of Rice Bran - Source and Storage of Rice Bran: The this compound content can vary between different rice varieties.[2] Improper storage of rice bran can lead to degradation of phytic acid.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Incomplete Removal of Proteins and Fats - Pre-treatment of Rice Bran: Defatting the rice bran with a solvent like hexane (B92381) prior to acid hydrolysis is a crucial step to remove lipids that can interfere with the extraction and purification process.[2] - Protein Precipitation: During the initial acid extraction of phytin (B1216650), proteins may co-precipitate. Ensure complete separation of the supernatant containing the phytin extract.
Inorganic Salts - Thorough Washing of Precipitate: After precipitating phytin, ensure it is thoroughly washed to remove any entrained inorganic salts. - Effective Ion-Exchange Chromatography: Use a combination of cation and anion exchange resins to effectively remove ions such as calcium, magnesium, chloride, and sulfate (B86663) from the hydrolysate before crystallization.[1]
Colored Impurities - Activated Carbon Treatment: After neutralization and before crystallization, treat the this compound solution with activated carbon to adsorb colored impurities.[1] The amount of activated carbon and the treatment time should be optimized.

Issue 3: Difficulty in Crystallization

Potential Cause Troubleshooting Steps
Supersaturation Not Reached - Concentrate the Solution: The this compound solution needs to be sufficiently concentrated before cooling to induce crystallization. A relative density of 1.18-1.28 is often targeted.[1]
Presence of Impurities Inhibiting Crystal Growth - Improve Purification: Ensure that the pre-crystallization purification steps (ion-exchange, activated carbon treatment) have been effectively carried out. Impurities can significantly hinder crystal formation.
Inappropriate Cooling Rate - Controlled Cooling: Allow the concentrated solution to cool slowly. Rapid cooling can lead to the formation of a syrup or very small crystals that are difficult to filter.
Solvent Issues - Use of Alcohol: Adding a small amount of alcohol (e.g., ethanol) to the concentrated aqueous solution can aid in the crystallization of this compound.[1]
Microwave-Assisted Extraction (MAE)

Issue 1: Low this compound Yield

Potential Cause Troubleshooting Steps
Suboptimal Microwave Parameters - Optimize Power and Time: Microwave power and extraction time are critical parameters. One study found that a significantly higher yield was achieved in just 5 minutes using microwave assistance.[3] Experiment with different power levels and extraction times to find the optimum for your specific setup.
Improper Solvent Choice - Solvent Polarity: The choice of solvent is crucial. The efficiency of microwave heating depends on the dielectric properties of the solvent.
Uneven Heating - Ensure Homogeneous Mixture: Ensure the rice bran and solvent are well-mixed to allow for uniform microwave heating. Using a rotating microwave cavity can also help.
Enzymatic Hydrolysis

Issue 1: Incomplete Hydrolysis of Phytate

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity - Check pH and Temperature: Phytase activity is highly dependent on pH and temperature. Ensure the reaction is carried out at the optimal conditions for the specific phytase being used. - Enzyme Concentration: Use an adequate concentration of phytase. Insufficient enzyme will lead to incomplete hydrolysis.
Presence of Enzyme Inhibitors - Analyze Rice Bran Composition: Certain compounds in the rice bran extract may inhibit phytase activity. Pre-treatment of the extract may be necessary.
Substrate Concentration - Optimize Phytate Concentration: Very high concentrations of phytate can sometimes lead to substrate inhibition.

Issue 2: Low this compound Purity

Potential Cause Troubleshooting Steps
Presence of Unhydrolyzed Phytate and Intermediates - Monitor Reaction Progress: Use analytical techniques like HPLC to monitor the hydrolysis process and ensure the complete conversion of phytate to this compound.
Contamination from Enzyme Preparation - Use Purified Enzyme: Ensure the phytase preparation used is of high purity to avoid introducing contaminants into the final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound from rice bran?

The yield of this compound from rice bran can vary depending on the extraction method and the quality of the rice bran. With traditional acid hydrolysis methods, the yield can be around 0.6% to 0.8% of the rice bran weight.[1] However, optimized processes claim yields as high as 1.14%.[1] Microwave-assisted extraction has been reported to provide a significantly higher yield in a much shorter time.[3]

Q2: What are the main advantages of microwave-assisted extraction (MAE) over conventional acid hydrolysis?

The main advantages of MAE include a much shorter extraction time (minutes versus hours) and potentially higher yields.[3] It is also considered a more environmentally friendly "green" process.[4]

Q3: What is the role of defatting the rice bran before this compound extraction?

Defatting the rice bran, typically with a solvent like hexane, is a critical pre-treatment step to remove oils.[2] These oils can interfere with the subsequent extraction and purification steps, leading to a lower yield and purity of the final this compound product.

Q4: How can I monitor the purity of my this compound extract?

Several analytical techniques can be used to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound and detecting impurities.[5] Differential Scanning Calorimetry (DSC) can also be used to determine the purity of crystalline this compound.

Q5: What are the common impurities found in crude this compound extracts from rice bran?

Common impurities include inorganic salts (calcium, magnesium, chlorides, sulfates), residual proteins, fats, and colored compounds.[1] If enzymatic hydrolysis is used, unhydrolyzed phytic acid and its phosphate (B84403) intermediates can also be present.

Q6: Can I use enzymes to produce this compound from rice bran?

Yes, enzymatic hydrolysis using phytase is a viable method. This approach avoids the harsh conditions of acid hydrolysis. The process involves using phytase to break down phytic acid (this compound hexaphosphate) into this compound and inorganic phosphate.

Data Presentation

Table 1: Comparison of this compound (as Phytic Acid) Yield from Rice Bran using Different Extraction Solvents (Acid Hydrolysis)

Extracting SolventpHExtraction Time (min)Phytic Acid Yield (%)
10% Trichloroacetic Acid (TCA)0.630~1.8
3% Hydrochloric Acid (HCl)0.630~2.0
5% Sulfuric Acid (H₂SO₄)0.630~2.2

Data adapted from a study on optimizing phytic acid extraction.

Table 2: Optimized Conditions for this compound Extraction using Response Surface Methodology

ParameterOptimal Value
Temperature80 °C
Time2 hours
Solute Concentration (Rice Bran:Water)1:10

This conventional heating method was compared with microwave-assisted extraction which yielded a significantly higher amount of this compound in just 5 minutes.[3]

Experimental Protocols

Protocol 1: Detailed Methodology for Acid Hydrolysis Extraction of this compound

This protocol is based on a traditional method for extracting this compound from rice bran.[1]

1. Preparation of Crude Phytate: a. Soaking: Soak the rice bran in a 1%-2% dilute hydrochloric acid solution at a ratio of 6-7 parts acid to 1 part rice bran for 2-3 hours. b. Filtration: Filter the mixture to remove impurities and collect the mother liquor. c. Precipitation: Transfer the mother liquor to a reaction kettle and add a 15%-20% sodium hydroxide solution to adjust the pH to 11-13, causing the phytate to precipitate. d. Collection: Use a plate and frame filter press to collect the filter cake. Dissolve the filter cake in 10-15 times its weight of clean water and heat to boiling. Centrifuge to obtain the dry crude phytate.

2. Hydrolysis of Phytate to this compound: a. Hydrolysis: Add the dry crude phytate to a pressurized hydrolysis kettle with water at a solid/liquid ratio of 1:15-25. Heat to 150-160°C under a pressure of 0.5-1 MPa and maintain for 11-16 hours with stirring. b. Neutralization: Transfer the hydrolyzed solution to a neutralization tank and add a 25%-30% calcium hydroxide solution to adjust the pH to 8.5-9.

3. Purification of this compound: a. Decolorization: Filter the neutralized solution and treat it with activated carbon (0.6%-1% of the liquid volume) by boiling for 1-2 hours to remove color. b. Ion Exchange: After preliminary decolorization, adjust the pH to 6-7 and pass the solution through cation and anion exchange columns to remove inorganic ions. c. Concentration: Combine the eluent and concentrate it until the relative density reaches 1.18-1.28. d. Crystallization: Cool the concentrated solution to induce crystallization. e. Refining: Collect the crude this compound crystals and redissolve them in deionized water. Treat with activated carbon again, and use barium hydroxide and ammonium (B1175870) carbonate to remove any remaining sulfate and calcium ions. Filter and cool the filtrate to recrystallize. Wash the final crystals with distilled water and a small amount of alcohol, then dry at 70-80°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This is a general protocol based on the principles of MAE. Optimal parameters should be determined experimentally.

1. Sample Preparation: a. Defat rice bran with hexane. b. Mix the defatted rice bran with the chosen extraction solvent (e.g., water or a dilute acid solution) in a microwave-safe vessel.

2. Microwave Extraction: a. Place the vessel in a microwave extractor. b. Set the desired microwave power and extraction time (e.g., 5 minutes as a starting point based on literature).[3] c. Monitor the temperature and pressure during the extraction.

3. Downstream Processing: a. After extraction, filter the mixture to separate the solid residue from the liquid extract. b. The liquid extract, containing this compound, can then be purified using the methods described in the acid hydrolysis protocol (ion exchange, decolorization, crystallization).

Mandatory Visualizations

Experimental_Workflow_Acid_Hydrolysis cluster_pretreatment Pre-treatment cluster_extraction Phytin Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification RiceBran Rice Bran Defatting Defatting (Hexane) RiceBran->Defatting AcidSoaking Acid Soaking (1-2% HCl) Defatting->AcidSoaking Filtration1 Filtration AcidSoaking->Filtration1 Precipitation Precipitation (NaOH, pH 11-13) Filtration1->Precipitation Filtration2 Filtration Precipitation->Filtration2 CrudePhytate Crude Phytate Filtration2->CrudePhytate PressurizedHydrolysis Pressurized Hydrolysis (150-160°C) CrudePhytate->PressurizedHydrolysis Neutralization Neutralization (Ca(OH)₂, pH 8.5-9) PressurizedHydrolysis->Neutralization Decolorization1 Decolorization (Activated Carbon) Neutralization->Decolorization1 IonExchange Ion Exchange Chromatography Decolorization1->IonExchange Concentration Concentration IonExchange->Concentration Crystallization Crystallization Concentration->Crystallization Refining Refining & Recrystallization Crystallization->Refining Purethis compound Pure this compound Refining->Purethis compound

Caption: Workflow for this compound Extraction via Acid Hydrolysis.

Inositol_Signaling_Pathway ExtracellularSignal Extracellular Signal (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) ExtracellularSignal->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ (Phosphatidylthis compound 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP₃ (this compound 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Ca2_Release Ca²⁺ Release ER->Ca2_Release

Caption: Simplified this compound Phosphate Signaling Pathway.

References

Technical Support Center: D-chiro-inositol (DCI) Long-Term Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of D-chiro-inositol (DCI) therapy.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for potential issues with long-term, high-dose DCI therapy?

A1: Long-term, high-dose D-chiro-inositol (DCI) therapy can lead to a phenomenon known as the "DCI paradox," particularly in ovarian function. While DCI is an insulin (B600854) sensitizer, high levels can disrupt the physiological myo-inositol (MI) to DCI ratio.[1][2] This is critical because MI is essential for follicle-stimulating hormone (FSH) signaling, and an altered ratio can impair ovarian function.[1][3] Furthermore, DCI has been shown to inhibit the transcription of aromatase, the enzyme that converts androgens to estrogens, potentially leading to an accumulation of androgens.[1][4][5]

Q2: What are the observed clinical and preclinical adverse effects of long-term high-dose DCI administration?

A2: Clinical studies have shown that long-term treatment with high doses of DCI (e.g., 1200 mg/day for 6 months) can lead to menstrual abnormalities, including oligomenorrhea and amenorrhea.[1][5][6] Paradoxically, while initially decreasing testosterone (B1683101) in insulin-resistant women, prolonged high-dose DCI has been associated with an increase in serum total testosterone in healthy women.[1][7] Preclinical studies in mice have shown that high DCI doses can result in cystic follicles and a depletion of oocytes, resembling features of Polycystic Ovary Syndrome (PCOS).[1][4] Effects on non-reproductive tissues have also been noted, with an increase in asprosin levels, a hormone involved in glucose metabolism.[1][5]

Q3: What is the proposed mechanism behind DCI's paradoxical effects on ovarian function?

A3: The paradoxical effects of high-dose DCI on the ovaries are primarily attributed to two mechanisms. Firstly, DCI downregulates the expression of aromatase (CYP19A1), leading to a decrease in the conversion of androgens to estrogens and subsequent hyperandrogenism.[4][7] Secondly, an excess of DCI can alter the crucial myo-inositol to DCI ratio within the ovary.[1] Since MI is a key second messenger for FSH signaling, a depletion of MI relative to DCI can lead to FSH resistance, impairing follicular development and oocyte quality.[1][8][9]

Q4: Are there recommended dosage and duration limits for DCI in research and clinical settings to avoid these adverse effects?

A4: Yes, based on clinical observations, a tiered approach to DCI dosage and duration has been suggested to mitigate the risk of adverse effects. High doses (>1200 mg/day) are recommended for short durations, typically not exceeding 30 days.[4][7] For longer-term studies, lower doses are advised.

Troubleshooting Guides

Problem 1: Unexpected Increase in Androgen Levels in an Animal Model Treated with DCI.

  • Possible Cause 1: DCI Dosage is too High.

    • Troubleshooting Step: Review the administered dose. High doses of DCI can inhibit aromatase, leading to androgen accumulation.[1][5]

    • Recommendation: Perform a dose-response study to determine the optimal therapeutic window for your model. Consider lowering the DCI concentration.

  • Possible Cause 2: Altered Myo-inositol/DCI Ratio.

    • Troubleshooting Step: Measure the levels of both myo-inositol and D-chiro-inositol in the relevant tissues (e.g., ovaries, plasma). An imbalance in this ratio can affect steroidogenesis.[1]

    • Recommendation: Consider co-administering myo-inositol with DCI to maintain a physiological ratio (e.g., 40:1 MI:DCI), which has shown better clinical outcomes in some cases.[2][9]

  • Possible Cause 3: Direct Effect on Steroidogenic Enzymes.

    • Troubleshooting Step: Analyze the expression and activity of key steroidogenic enzymes, such as aromatase, 17α-hydroxylase, and 3β-hydroxysteroid dehydrogenase, in your model's tissues.[10][11]

    • Recommendation: Perform in vitro experiments on relevant cell lines (e.g., granulosa cells, theca cells) to isolate the direct effects of DCI on steroidogenesis.

Problem 2: Impaired Follicular Development or Poor Oocyte Quality in DCI-Treated Animals.

  • Possible Cause 1: Follicle-Stimulating Hormone (FSH) Resistance.

    • Troubleshooting Step: Assess the ovarian response to exogenous FSH stimulation in your DCI-treated animals. Measure serum FSH levels and downstream signaling molecules.

    • Recommendation: Investigate the myo-inositol levels in the ovaries, as MI is crucial for FSH signaling.[1] Consider supplementation with myo-inositol.

  • Possible Cause 2: DCI-induced Ovarian "Paradox".

    • Troubleshooting Step: Histologically examine the ovaries for the presence of cystic follicles and oocyte depletion, which have been observed in mice treated with high doses of DCI.[1][4]

    • Recommendation: Reduce the DCI dosage and/or the duration of the treatment. Evaluate if a combination therapy with myo-inositol ameliorates these effects.

Data Presentation

Table 1: Recommended D-chiro-inositol Dosages and Durations

Dose CategoryDaily Dosage (mg/day)Recommended Duration
Very Low0–30012+ months
Low300–6006 months
Medium600–12003 months
High>120030 days

Data adapted from Nordio et al. (2023)[4][7]

Table 2: Effects of High-Dose DCI Therapy (1200 mg/day for 6 months) in Insulin-Resistant Women (Retrospective Study)

ParameterBaseline (Mean ± SD)After 6 Months (Mean ± SD)p-value
BMI ( kg/m ²)28.4 ± 2.126.9 ± 2.0< 0.05
Glycemia (mg/dL)105.3 ± 10.295.1 ± 8.7< 0.001
Insulinemia (µU/mL)18.2 ± 3.513.1 ± 2.9< 0.001
HOMA-IR4.7 ± 1.13.1 ± 0.8< 0.001
LH (mIU/mL)8.9 ± 2.57.1 ± 2.2< 0.05
Total Testosterone (ng/dL)55.3 ± 12.145.8 ± 10.9< 0.05
DHEAS (µg/dL)210.5 ± 45.3180.2 ± 38.7< 0.05
Estradiol (pg/mL)45.2 ± 10.858.9 ± 13.5< 0.05

Data summarized from a study by Nordio et al. (2023).[1][5][6] Note: 80% of patients reported menstrual abnormalities (oligomenorrhea or amenorrhea) after 6 months.[1]

Table 3: Effects of High-Dose DCI Therapy (1200 mg/day for 30 days) in Healthy Women (Prospective Pilot Study)

ParameterBaseline (Mean ± SD)After 30 Days (Mean ± SD)p-value
Total Testosterone (ng/dL)38.6 ± 8.949.2 ± 10.1< 0.01
Asprosin (ng/mL)5.8 ± 1.28.1 ± 1.5< 0.01

Data summarized from a study by Nordio et al. (2023).[1][5]

Experimental Protocols

Protocol 1: Assessment of Hormonal and Metabolic Parameters in a Rodent Model Following Long-Term DCI Administration

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).

  • Grouping: Randomly assign animals to experimental groups (e.g., control group receiving vehicle, and DCI-treated groups at various doses).

  • DCI Administration: Prepare DCI solution in a suitable vehicle (e.g., sterile water). Administer DCI daily via oral gavage for the specified duration (e.g., 30 days for high-dose studies, or several months for chronic studies).

  • Monitoring: Monitor body weight, food and water intake, and estrous cyclicity (via vaginal smears) throughout the study.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect relevant tissues (e.g., ovaries, liver, adipose tissue).

  • Biochemical Analysis:

    • Use commercially available ELISA kits to measure serum levels of insulin, LH, FSH, testosterone, estradiol, and asprosin.

    • Measure blood glucose using a standard glucometer.

    • Calculate HOMA-IR as an index of insulin resistance.

  • Histological Analysis:

    • Fix ovarian tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine ovarian morphology, follicular development stages, and the presence of any abnormalities.

  • Gene Expression Analysis:

    • Extract RNA from ovarian tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in steroidogenesis (e.g., Cyp19a1 for aromatase).

  • Statistical Analysis: Analyze data using appropriate statistical tests (e.g., t-test or ANOVA) to compare between groups.

Mandatory Visualizations

DCI_Signaling_Pathway cluster_insulin Insulin Signaling cluster_steroidogenesis Ovarian Steroidogenesis Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor IRS IRS-2 Insulin_Receptor->IRS DCI D-chiro-inositol Insulin_Receptor->DCI epimerase activation PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GSK3b GSK3β (inactive) AKT->GSK3b inhibition Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthase Glycogen Synthase (active) DCI->Glycogen_Synthase Androgens Androgens Estrogens Estrogens Androgens->Estrogens conversion Aromatase Aromatase (CYP19A1) Aromatase->Estrogens High_DCI High-Dose DCI High_DCI->Aromatase transcriptional inhibition

Caption: DCI's dual role in insulin signaling and steroidogenesis.

DCI_Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., Increased Androgens) Check_Dose 1. Verify DCI Dose and Duration Start->Check_Dose Dose_High Is the dose high (>1200 mg/day equivalent)? Check_Dose->Dose_High Reduce_Dose Action: Reduce DCI dose or shorten duration Dose_High->Reduce_Dose Yes Measure_Inositols 2. Measure Myo-inositol and DCI Levels in Tissue Dose_High->Measure_Inositols No Reduce_Dose->Measure_Inositols Ratio_Altered Is the MI/DCI ratio significantly altered? Measure_Inositols->Ratio_Altered Coadminister_MI Action: Co-administer Myo-inositol (e.g., 40:1) Ratio_Altered->Coadminister_MI Yes Analyze_Genes 3. Analyze Steroidogenic Gene Expression (e.g., Aromatase) Ratio_Altered->Analyze_Genes No Coadminister_MI->Analyze_Genes Aromatase_Down Is Aromatase expression significantly decreased? Analyze_Genes->Aromatase_Down Conclusion Conclusion: High DCI is likely a direct cause of the observed effect. Aromatase_Down->Conclusion Yes Aromatase_Down->Conclusion No, investigate alternative pathways

References

Technical Support Center: Inositol Resistance in PCOS Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating inositol (B14025) resistance in the treatment of Polycystic Ovary Syndrome (PCOS).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in patient response to this compound supplementation in our PCOS clinical trial. What are the potential underlying causes for this "this compound resistance"?

A1: this compound resistance in PCOS is a multifactorial issue. Several factors can contribute to the variable efficacy of this compound supplementation:

  • PCOS Phenotype Heterogeneity: PCOS is not a monolithic disorder. The Rotterdam criteria define four distinct phenotypes (A, B, C, and D) based on the presence of hyperandrogenism, oligo-anovulation, and polycystic ovarian morphology.[1][2] Patients with hyperandrogenic phenotypes (A, B, and C) tend to show a more significant improvement in metabolic and hormonal parameters with myo-inositol (MI) treatment compared to non-hyperandrogenic phenotypes (D).[2] This suggests that the underlying pathophysiology of the specific PCOS subtype dictates the response to this compound.

  • Impaired this compound Metabolism: The conversion of myo-inositol (MI) to D-chiro-inositol (DCI) is a critical step in insulin (B600854) signaling.[3][4] In PCOS, there can be impaired activity of the enzyme epimerase, which is responsible for this conversion.[5] This impairment can be tissue-specific, leading to an altered MI/DCI ratio. For instance, in the ovaries of women with PCOS, there may be an overactivity of epimerase, leading to a depletion of MI and an excess of DCI, which can negatively impact oocyte quality.[6][7]

  • Genetic Factors: Genetic variations in genes involved in this compound synthesis, transport, and signaling pathways may contribute to resistance.[8][9]

  • Gastrointestinal Absorption: The bioavailability of inositols can be influenced by factors affecting intestinal absorption. Co-administration of certain substances, like α-lactalbumin, has been shown to improve the intestinal absorption of myo-inositol.[10] Conversely, some supplement additives like maltodextrin (B1146171) may reduce absorption.[11]

  • Drug Interactions: Certain medications, such as lithium and anticonvulsants, can interfere with this compound metabolism and lead to its depletion.[8]

Q2: Our research group is planning a study on this compound treatment for PCOS. What is the optimal ratio of myo-inositol (MI) to D-chiro-inositol (DCI) we should use?

A2: The physiological plasma ratio of MI to DCI in healthy individuals is approximately 40:1.[12][13] Clinical studies suggest that a combination therapy reproducing this physiological ratio is more effective for improving both metabolic and reproductive outcomes in PCOS than either isomer alone.[1][12] High doses of DCI alone have been shown to negatively affect oocyte quality and may even worsen some PCOS symptoms.[4][10] Therefore, a 40:1 MI to DCI ratio is the most commonly recommended formulation for clinical trials.

Q3: We are not observing the expected improvements in insulin sensitivity in our cell culture model of PCOS after this compound treatment. What could be the issue?

A3: Several factors could contribute to a lack of response in an in-vitro model:

  • Cell Line Specificity: The choice of cell line is crucial. Theca and granulosa cells from PCOS patients exhibit altered steroidogenesis and insulin signaling compared to healthy controls.[4][14] Using a cell line that does not accurately reflect the pathophysiology of PCOS may lead to misleading results.

  • This compound Concentrations: The concentrations of MI and DCI used in the culture medium should be physiologically relevant. It is important to consider the altered MI/DCI ratio observed in the follicular fluid of PCOS patients.[6]

  • Culture Conditions: The overall culture environment, including the presence of other hormones and growth factors, can influence the cellular response to inositols.

  • Molecular Mechanisms: Myo-inositol is known to improve glucose and lipid metabolism through the 5′-adenosine monophosphate-activated protein kinase (AMPK)–glucose transporter type 4 (GLUT4) pathway.[15] Ensure your experimental design allows for the assessment of these key signaling molecules.

Troubleshooting Guides

Problem 1: Inconsistent HOMA-IR results in our clinical trial participants despite standardized this compound supplementation.

  • Possible Cause: Variability in fasting times, dietary intake prior to blood draw, or underlying differences in insulin clearance.

  • Troubleshooting Steps:

    • Strict Protocol Adherence: Re-enforce the importance of a standardized fasting period (8-12 hours) before blood collection for all participants.

    • Dietary Control: If feasible, provide a standardized evening meal before the fasting blood draw to minimize dietary-induced variations.

    • Data Stratification: Analyze the data by stratifying participants based on their PCOS phenotype, BMI, and baseline insulin resistance levels. This may reveal that this compound is more effective in specific subgroups.[2][16]

Problem 2: Our experimental results show that high-dose D-chiro-inositol is worsening hyperandrogenism in our animal model of PCOS.

  • Possible Cause: This is a known paradoxical effect. High concentrations of DCI can impair oocyte quality and increase testosterone (B1683101) levels in theca cells.[4][10] This is thought to be due to the "DCI paradox," where the ovary remains sensitive to insulin's androgen-promoting effects even in the presence of systemic insulin resistance.[7]

  • Troubleshooting Steps:

    • Re-evaluate Dosage: Switch to a combination of MI and DCI in a 40:1 ratio, which has been shown to be more effective and safer.[12][17]

    • Investigate Ovarian Steroidogenesis: Analyze the expression of key steroidogenic enzymes, such as aromatase (CYP19A1), in the ovarian tissue of your animal model to understand the molecular basis of the observed hyperandrogenism.[4][14]

Quantitative Data Summary

Table 1: Effects of Myo-Inositol (MI) Supplementation on Metabolic and Hormonal Parameters in PCOS

ParameterDosageDurationChange from BaselineReference
Fasting Insulin4g MI + 400µg Folic Acid/day12 weeksSignificant decrease[18]
HOMA-IR4g MI + 400µg Folic Acid/day12 weeksSignificant improvement[18]
Total Testosterone4g MI/day6 monthsSignificant decrease[2]
SHBG4g MI/day6 monthsSignificant increase[2]
Menstrual Cycle Regularity4g MI/day12 weeksRestored in all amenorrheic and oligomenorrheic subjects[18]

Table 2: Comparison of Different this compound Formulations in Clinical Trials

FormulationDosageDurationKey FindingsReference
MI alone2g twice daily6 monthsSignificant decrease in hirsutism, total androgens, FSH, LH, and LDL cholesterol.[19]
MI + Folic Acid vs. Metformin (B114582)4g MI + Folic Acid vs. 1500mg Metformin/dayN/ASpontaneous ovulation restored in 50% of metformin group; pregnancy in 36.6% of those. MI showed comparable results in improving insulin resistance.[6]
MI + DCI (40:1 ratio)2000mg MI + 50mg DCI twice daily3 monthsAims to reduce hyperandrogenism (primary outcome).[20][21]
DCI alone1200mg/day6-8 weeksImproved insulin sensitivity and decreased free testosterone. Ovulation in 86% of the DCI group vs. 27% in placebo.[13]

Experimental Protocols

1. Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

  • Objective: To quantify insulin resistance.

  • Procedure:

    • Collect fasting blood samples from participants after an 8-12 hour overnight fast.

    • Measure fasting plasma glucose (FPG) and fasting plasma insulin (FPI) levels.

    • Calculate HOMA-IR using the following formula:

      • HOMA-IR = (Fasting Insulin (µU/L) x Fasting Glucose (nmol/L)) / 22.5

  • Reference: [22][23]

2. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess glucose metabolism and insulin response.

  • Procedure:

    • After an overnight fast, a baseline blood sample is drawn to measure fasting glucose and insulin.

    • The participant consumes a 75g glucose solution.

    • Blood samples are collected at specific time points (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion to measure glucose and insulin levels.

    • The Area Under the Curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic response.

  • Reference: [20][21]

3. Assessment of Ovarian Steroidogenesis in Cell Culture

  • Objective: To investigate the direct effects of inositols on hormone production by ovarian cells.

  • Procedure:

    • Culture primary human theca or granulosa cells, or a suitable cell line.

    • Treat the cells with varying concentrations and ratios of MI and DCI.

    • After the treatment period, collect the cell culture medium and cell lysates.

    • Measure hormone levels (e.g., testosterone, androstenedione, estradiol) in the culture medium using ELISA or mass spectrometry.

    • Analyze the expression of key steroidogenic enzymes (e.g., CYP17A1, CYP19A1) in the cell lysates using qPCR or Western blotting.

  • Reference: [4][14]

Visualizations

Inositol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor MI_ext Myo-Inositol (MI) Inositol_Transporter This compound Transporter MI_ext->Inositol_Transporter Epimerase Epimerase Insulin_Receptor->Epimerase Activates IPGs Inositolphosphoglycans (IPGs) (Second Messengers) Insulin_Receptor->IPGs Generates MI_int Intracellular MI Inositol_Transporter->MI_int MI_int->Epimerase Substrate MI_int->IPGs DCI D-chiro-Inositol (DCI) Epimerase->DCI Converts to DCI->IPGs GLUT4 GLUT4 Vesicle IPGs->GLUT4 Promotes translocation Glycogen_Synthase Glycogen Synthase Activation IPGs->Glycogen_Synthase Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound signaling pathway in insulin-sensitive tissues.

PCOS_Ovarian_Dysfunction cluster_Systemic Systemic Factors in PCOS cluster_Ovary Ovarian Environment in PCOS cluster_Outcome Pathophysiological Outcomes Hyperinsulinemia Hyperinsulinemia (Insulin Resistance) Theca_Cell Theca Cell Hyperinsulinemia->Theca_Cell Stimulates Epimerase_Ovary Increased Epimerase Activity Hyperinsulinemia->Epimerase_Ovary Hyperandrogenism Hyperandrogenism Theca_Cell->Hyperandrogenism Increases Androgen Production Granulosa_Cell Granulosa Cell MI_depletion Myo-Inositol Depletion Epimerase_Ovary->MI_depletion DCI_excess D-chiro-Inositol Excess Epimerase_Ovary->DCI_excess Impaired_Folliculogenesis Impaired Folliculogenesis & Oocyte Quality MI_depletion->Impaired_Folliculogenesis Aromatase_inhibition Decreased Aromatase Activity DCI_excess->Aromatase_inhibition DCI_excess->Hyperandrogenism Aromatase_inhibition->Hyperandrogenism

Caption: Pathophysiology of ovarian dysfunction in PCOS.

Experimental_Workflow_PCOS_Inositol_Trial cluster_Screening Patient Recruitment & Screening cluster_Intervention Intervention Phase cluster_FollowUp Follow-up & Outcome Assessment cluster_Analysis Data Analysis Recruitment Recruit Women with PCOS (Rotterdam Criteria) Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Recruitment->Inclusion_Exclusion Baseline Baseline Assessment: - Anthropometrics - Hormonal Profile - HOMA-IR & OGTT Inclusion_Exclusion->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound (e.g., MI/DCI 40:1) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Follow_Up_Visits Follow-up Visits (e.g., 12 & 24 weeks) Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Primary_Outcome Primary Outcome Assessment (e.g., Change in HOMA-IR) Follow_Up_Visits->Primary_Outcome Secondary_Outcomes Secondary Outcome Assessment - Hormonal changes - Menstrual frequency - Adverse events Follow_Up_Visits->Secondary_Outcomes Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Primary_Outcome->Statistical_Analysis Secondary_Outcomes->Statistical_Analysis

Caption: Experimental workflow for a PCOS this compound clinical trial.

References

Technical Support Center: Standardizing Protocols for Inositol Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working with inositol (B14025). Our goal is to address common challenges and promote consistency across clinical trials.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound and its metabolites in clinical samples.

Question Answer
Why am I seeing poor peak resolution or co-elution during HPLC analysis of this compound? A common issue is the co-elution of this compound with other sugars of the same molecular weight, particularly glucose, which is often abundant in biological samples. This can lead to ion suppression in mass spectrometry. To resolve this, consider using a specialized column, such as a lead-form resin-based column, which is designed to separate this compound from other monosaccharides.[1] Optimizing the mobile phase and gradient can also improve separation.
My this compound signal is being suppressed in my LC-MS/MS analysis. What can I do? Signal suppression is often caused by co-eluting compounds, like glucose.[1] Ensure your chromatographic method effectively separates this compound from these interfering substances.[1] You can also divert the flow to waste during the elution time of highly abundant interfering compounds to prevent them from entering the mass spectrometer.[1] Using a stable isotope-labeled internal standard, such as [2H6]-myo-inositol, can help to correct for matrix effects and improve quantification accuracy.
I am observing this compound degradation in my samples. How can I prevent this? This compound can be susceptible to enzymatic and chemical degradation. To prevent enzymatic degradation, process samples quickly at low temperatures (on ice or at 4°C) and consider snap-freezing tissue samples in liquid nitrogen immediately after collection.[2] For chemical stability, avoid extreme pH conditions and prolonged exposure to high temperatures.[2] Deproteinization of the sample shortly after collection can also help to inactivate enzymes.
What are the best practices for storing biological samples for this compound analysis? For long-term storage, freezing samples at -80°C is recommended. Studies have shown that this compound in human plasma is stable for up to 14 days when stored refrigerated at 4°C or at room temperature, and is not significantly affected by the presence of common anticoagulants or red blood cells (intact or lysed).[3]

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding the design and implementation of this compound clinical trials.

Question Answer
What are the recommended dosages of this compound for clinical trials? Dosages in clinical trials vary depending on the condition being studied. For Polycystic Ovary Syndrome (PCOS), daily doses of myo-inositol often range from 2 to 4 grams.[4] Some studies use a combination of myo-inositol and D-chiro-inositol, often in a 40:1 ratio.[5] Dose-ranging studies are recommended to determine the optimal dosage for a specific indication.[6]
What are the common side effects of this compound supplementation? This compound is generally well-tolerated. At higher doses (e.g., 12 g/day ), some individuals may experience mild gastrointestinal side effects such as nausea, flatus, and diarrhea. The severity of these side effects does not typically increase with the dosage.
What is "this compound resistance" and how can it be addressed in a clinical trial? This compound resistance refers to a state where the expected therapeutic effect of this compound is diminished. This may be due to factors such as poor intestinal absorption or alterations in this compound transporters. When designing a trial, consider stratifying patients based on biomarkers that may predict response. It has been suggested that administering this compound far from meals may help to overcome competitive absorption with glucose.
How should we monitor compliance with this compound supplementation in a clinical trial? Monitoring compliance is crucial for data integrity. One approach is to measure this compound levels in urine or blood samples collected at baseline and at various time points during the study. This provides a direct measure of adherence to the supplementation protocol.[7]
What are the key outcome measures to consider in an this compound clinical trial for PCOS? Primary outcomes often focus on the reduction of hyperandrogenism, with serum testosterone (B1683101) levels being a key biomarker.[6] Secondary outcomes can include changes in Sex Hormone Binding Globulin (SHBG), the free androgen index, fasting insulin (B600854) levels, and glucose tolerance assessed by an oral glucose tolerance test (OGTT).[6] Improvements in menstrual cycle regularity are also a critical clinical endpoint.[8]

Data Presentation

The following tables summarize quantitative data from clinical trials investigating the effects of this compound supplementation, primarily in the context of Polycystic Ovary Syndrome (PCOS).

Table 1: Effect of Myo-Inositol on Hormonal and Metabolic Parameters in Women with PCOS

ParameterBaseline (Mean ± SD)After Treatment with Myo-Inositol (Mean ± SD)Placebo Group (After Treatment) (Mean ± SD)P-value
Total Testosterone (ng/dl)99.5 ± 734.8 ± 4.3109 ± 7.5P=0.003
Free Testosterone (ng/dl)0.85 ± 0.10.24 ± 0.330.85 ± 0.13P=0.01
Insulin AUC (μU/ml/min)8.54 ± 1.1495.535 ± 1.7929.1 ± 1.162P=0.03
Insulin Sensitivity Index (ISIcomp)2.80 ± 0.355.05 ± 0.592.81 ± 0.54P<0.002

Data adapted from a double-blind trial involving 42 women with PCOS.[9]

Table 2: Meta-analysis of this compound Supplementation on Metabolic and Hormonal Markers in PCOS

Outcome MeasureStandardized Mean Difference (SMD)95% Confidence Interval (CI)P-value
Fasting Insulin-1.021 µU/mL-1.791 to -0.251P = 0.009
HOMA Index-0.585-1.145 to -0.025P = 0.041
Testosterone-0.49-1.072 to 0.092P = 0.099
SHBG (treatment ≥ 24 weeks)0.425 nmol/L0.050 to 0.801P = 0.026

This meta-analysis included nine randomized controlled trials with 247 cases and 249 controls.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound clinical research.

Protocol 1: Quantification of Myo-Inositol in Human Plasma/Serum by HPLC-MS/MS

1. Sample Preparation:

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of sample, add 10 µL of an internal standard solution (e.g., 10 µM [2H6]-myo-inositol).

  • Add 100 µL of HPLC-grade water and vortex to mix.

  • For protein precipitation, add 400 µL of cold acetonitrile, vortex thoroughly, and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% dH₂O: 5% acetonitrile).[1]

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography unit with a column oven.[1]

  • Column: SUPELCOGEL Pb column (300 x 7.8 mm; 5 µm) or equivalent, maintained at 60°C.[1]

  • Mobile Phase: Isocratic elution with 95% dH₂O: 5% acetonitrile.[1]

  • Flow Rate: 0.5 ml/min.[1]

  • Injection Volume: 40 µL.[1]

  • MS/MS System: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[11]

  • MRM Transitions:

    • Myo-inositol: Precursor ion m/z 179.2 → Product ion m/z 86.9 (for quantification) and 98.8 (for qualification).[11]

    • [2H6]-myo-inositol (Internal Standard): Monitor the appropriate mass transition for the labeled standard.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of myo-inositol standards prepared in a similar matrix.

  • Quantify myo-inositol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Inositol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein receptor->g_protein 2. Activation plc Phospholipase C (PLC) g_protein->plc 3. Activation pip2 PIP2 dag Diacylglycerol (DAG) pip2->dag 4. Hydrolysis ip3 This compound Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc 5. Activation cellular_response Cellular Response (e.g., Contraction, Secretion) pkc->cellular_response 9. Phosphorylation ca_channel IP3-gated Ca2+ Channel ip3->ca_channel 6. Binding ca_ions ca_channel->ca_ions 7. Ca2+ Release ca_ions->pkc ca_ions->cellular_response 10. Signal Transduction er_lumen ER Lumen (High Ca2+) extracellular_signal Extracellular Signal (e.g., Hormone) extracellular_signal->receptor 1. Binding

Caption: The Phosphoinositide (IP3/DAG) Signaling Pathway.

Experimental_Workflow start Start: Collect Biological Sample (Plasma, Serum, Urine) sample_prep Sample Preparation - Add Internal Standard - Protein Precipitation - Evaporation & Reconstitution start->sample_prep hplc_ms HPLC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection (MRM) sample_prep->hplc_ms data_analysis Data Analysis - Peak Integration - Calibration Curve Generation - Concentration Calculation hplc_ms->data_analysis end End: Report this compound Concentration data_analysis->end

Caption: Workflow for this compound Quantification in Clinical Samples.

References

Validation & Comparative

Validating Inositol as a Biomarker for Diabetic Kidney Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of diabetic kidney disease (DKD) necessitates the discovery and validation of sensitive and specific biomarkers for early diagnosis, risk stratification, and monitoring of disease progression. While albuminuria and estimated glomerular filtration rate (eGFR) are the current standards, they have limitations, particularly in detecting early-stage disease and predicting the risk of progression to end-stage renal disease (ESRD). This guide provides a comprehensive comparison of inositol, an emerging biomarker, with established and alternative biomarkers for DKD, supported by experimental data and detailed methodologies.

Executive Summary

Myo-inositol, a carbocyclic sugar, has shown considerable promise as a non-invasive urinary biomarker for DKD. Studies indicate that urinary myo-inositol levels are correlated with the decline in eGFR and the degree of proteinuria.[1][2] Furthermore, it has been demonstrated to have an additive predictive value for the progression to ESRD when combined with traditional markers like serum creatinine (B1669602) and the urine protein-to-creatinine ratio (UPCR).[1][3][4] This guide compares the performance of myo-inositol with other key biomarkers, including Neutrophil Gelatinase-Associated Lipocalin (NGAL) and Kidney Injury Molecule-1 (KIM-1), providing a critical evaluation of their potential clinical utility.

Comparative Performance of Urinary Biomarkers for Diabetic Kidney Disease

The following table summarizes the performance of urinary myo-inositol, NGAL, and KIM-1 in predicting the progression of diabetic kidney disease. It is important to note that the data are derived from different studies with varying patient cohorts and endpoints, which may affect direct comparability.

BiomarkerParameterValuePopulationEndpointSource
Myo-inositol AUC0.78Patients with varying stages of CKDRapid CKD progression[5]
Additive Predictive ValueYes (with serum creatinine and UPCR)DKD patients stages 1 to 5ESRD progression[1][3][4]
NGAL AUC0.86Type 2 Diabetes with DKDRapid eGFR decline[6]
Sensitivity83.4%Type 2 Diabetes with DKDRapid eGFR decline (at 39.8 ng/ml)[6]
Specificity77.3%Type 2 Diabetes with DKDRapid eGFR decline (at 39.8 ng/ml)[6]
AUC0.692Type 2 Diabetes with and without nephropathyDiagnosis of diabetic nephropathy[7]
KIM-1 AUC0.85Type 2 Diabetes with normoalbuminuriaEarly detection of diabetic nephropathy[8]
AUC0.576Type 2 Diabetes with and without nephropathyDiagnosis of diabetic nephropathy[7]

Note: AUC = Area Under the Receiver Operating Characteristic Curve; CKD = Chronic Kidney Disease; DKD = Diabetic Kidney Disease; eGFR = Estimated Glomerular Filtration Rate; ESRD = End-Stage Renal Disease; NGAL = Neutrophil Gelatinase-Associated Lipocalin; KIM-1 = Kidney Injury Molecule-1; UPCR = Urine Protein-to-Creatinine Ratio. The reported values for sensitivity and specificity for NGAL are at a specific cut-off value.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the underlying biology and the process of biomarker validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G Experimental Workflow for Biomarker Validation cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_qualification Qualification Phase Discovery Patient Cohort Selection (e.g., DKD vs. Controls) SampleCollection Sample Collection (e.g., Urine, Plasma) Discovery->SampleCollection Omics High-throughput 'Omics' (e.g., Metabolomics, Proteomics) SampleCollection->Omics CandidateSelection Candidate Biomarker Selection Omics->CandidateSelection AssayDev Assay Development & Analytical Validation CandidateSelection->AssayDev ClinicalValidation Clinical Validation in Independent Cohorts AssayDev->ClinicalValidation Performance Performance Evaluation (Sensitivity, Specificity, AUC) ClinicalValidation->Performance Regulatory Regulatory Submission (e.g., FDA, EMA) Performance->Regulatory ClinicalUtility Assessment of Clinical Utility Regulatory->ClinicalUtility

References

Myo-inositol vs. D-chiro-inositol: A Comparative Guide to Improving Oocyte Quality for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Myo-inositol (MI) and D-chiro-inositol (DCI) in oocyte maturation, supported by experimental data and detailed methodologies.

The inositol (B14025) stereoisomers, myo-inositol (MI) and D-chiro-inositol (DCI), have garnered significant attention in reproductive medicine for their roles in improving oocyte quality, particularly in individuals with Polycystic Ovary Syndrome (PCOS). While both are involved in insulin (B600854) signaling, their specific functions within the ovarian microenvironment differ significantly, leading to distinct effects on oocyte development. This guide provides a comprehensive comparison of MI and DCI, presenting key experimental findings, detailed protocols, and visual representations of the underlying biological pathways to inform research and drug development.

Core Comparison: Myo-inositol Favored for Oocyte Quality

Current research strongly indicates that myo-inositol is more directly beneficial for improving oocyte quality than D-chiro-inositol.[1][2][3][4][5] High concentrations of MI in the follicular fluid are considered a biomarker for good quality oocytes.[3][6][7][8] Conversely, elevated levels of DCI in the follicular fluid have been associated with a negative impact on oocyte and blastocyst quality.[6][9]

The prevailing hypothesis centers on the "ovarian paradox," where the ovary, unlike other tissues, does not typically develop insulin resistance.[3][10] In hyperinsulinemic conditions, often seen in PCOS, the epimerase enzyme that converts MI to DCI is overstimulated in the ovary.[3][10] This leads to a local depletion of MI and an excess of DCI, which can impair FSH signaling and increase androgen synthesis, both detrimental to oocyte development.[3][10] Therefore, supplementation with MI is thought to restore the crucial MI/DCI ratio within the ovary, supporting oocyte maturation.

While some studies suggest a potential benefit of combination therapies, the consensus leans towards MI as the primary this compound for direct oocyte quality improvement. A combination of MI and DCI, often in a physiological ratio of 40:1, has been shown to be effective in improving metabolic parameters in PCOS, which can indirectly benefit reproductive outcomes.[11] Some research has also explored other ratios, such as 3.6:1 MI to DCI, with positive results on oocyte quality.[10]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical trials comparing the effects of MI and DCI on oocyte and embryo quality.

Table 1: Comparison of Myo-inositol vs. D-chiro-inositol in Euglycemic PCOS Patients Undergoing ICSI [1][4][5]

Outcome MeasureMyo-inositol Group (n=43)D-chiro-inositol Group (n=41)p-value
Dosage 2g MI, twice daily0.6g DCI, twice daily-
Total Oocytes Retrieved No significant differenceNo significant differenceNS
Number of Mature (MII) Oocytes Significantly increased-< 0.05
Number of Immature Oocytes Decreased-< 0.05
Mean Number of Top Quality Embryos Increased-< 0.05
Total Number of Pregnancies Increased-< 0.05

Table 2: Comparison of High DCI vs. Low DCI in Combination with Myo-inositol in PCOS Patients Undergoing ICSI [12][13][14]

Outcome MeasureHigh DCI Group (n=5)Low DCI Group (n=6)p-value
Dosage 550mg MI + 300mg DCI daily550mg MI + 27.6mg DCI daily-
Treatment Duration 12 weeks12 weeks-
Oocyte Cytoplasm Quality Positively influenced (β = 1.631)-0.00672
Number of MII Oocytes SimilarSimilarNS
Percentage of Good Quality Embryos SimilarSimilarNS
Pregnancy Rate 4/5 (80%)1/6 (16.7%)0.036

Experimental Protocols

Protocol 1: Myo-inositol vs. D-chiro-inositol in Euglycemic PCOS Patients[1][4][5]
  • Study Design: A prospective, controlled, randomized trial.

  • Participants: 84 euglycemic women with PCOS undergoing ovulation induction for Intracytoplasmic Sperm Injection (ICSI).

  • Intervention:

    • Group A (n=43): Received 2 grams of myo-inositol twice a day.

    • Group B (n=41): Received 0.6 grams of D-chiro-inositol twice a day.

  • Duration: Treatment was administered during the ovarian stimulation protocol.

  • Primary Outcome Measures: Number of mature oocytes, number of immature oocytes, mean number of top-quality embryos, and total number of pregnancies.

  • Ovarian Stimulation: All patients underwent a standard ovarian stimulation protocol for ICSI.

  • Data Analysis: Statistical analysis was performed to compare the outcomes between the two groups.

Protocol 2: High vs. Low Dose D-chiro-inositol with Myo-inositol[12][13][14]
  • Study Design: A controlled, randomized, double-blind, parallel-group study.

  • Participants: 11 women with PCOS undergoing ICSI, providing a total of 172 oocytes for analysis.

  • Intervention:

    • High DCI Group (n=5): Received a daily dose of 550 mg of myo-inositol and 300 mg of D-chiro-inositol.

    • Low DCI Group (n=6): Received a daily dose of 550 mg of myo-inositol and 27.6 mg of D-chiro-inositol.

  • Duration: 12 weeks.

  • Primary Outcome Measures: Oocyte quality (cytoplasm, zona pellucida, plasma membrane), number of MII oocytes, percentage of good quality embryos, and pregnancy rate.

  • Data Analysis: Multivariate analysis using linear mixed-effect models was employed to assess the influence of the different formulations on oocyte quality.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The differential effects of MI and DCI on oocyte quality can be attributed to their distinct roles in intracellular signaling pathways.

cluster_0 Myo-Inositol (MI) Pathway in the Oocyte cluster_1 D-chiro-Inositol (DCI) and Insulin Signaling in the Ovary FSH FSH FSHR FSH Receptor FSH->FSHR PLC Phospholipase C FSHR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 (from MI) PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Oocyte_Maturation Oocyte Maturation & Improved Quality Ca_release->Oocyte_Maturation promotes Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR Epimerase Epimerase InsulinR->Epimerase activates MI Myo-Inositol Epimerase->MI converts DCI D-chiro-Inositol MI->DCI Impaired_FSH_signaling Impaired FSH Signaling MI->Impaired_FSH_signaling depletion leads to Androgen_synthesis Increased Androgen Synthesis DCI->Androgen_synthesis promotes Patient_Recruitment Patient Recruitment (e.g., PCOS diagnosis) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (e.g., Myo-inositol) Randomization->Group_A Group_B Group B (e.g., D-chiro-inositol) Randomization->Group_B Placebo Control Group (Placebo) Randomization->Placebo Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Placebo->Treatment_Period Ovarian_Stimulation Ovarian Stimulation Protocol Treatment_Period->Ovarian_Stimulation Oocyte_Retrieval Oocyte Retrieval Ovarian_Stimulation->Oocyte_Retrieval ICSI ICSI/IVF Oocyte_Retrieval->ICSI Oocyte_Embryo_Assessment Oocyte & Embryo Quality Assessment ICSI->Oocyte_Embryo_Assessment Data_Analysis Data Analysis & Comparison Oocyte_Embryo_Assessment->Data_Analysis

References

A Comparative Guide to Inositol and Metformin for Polycystic Ovary Syndrome (PCOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of inositol (B14025) and metformin (B114582) in the management of Polycystic Ovary Syndrome (PCOS). It synthesizes data from multiple clinical studies to evaluate their respective impacts on hormonal, metabolic, and reproductive parameters. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.

Introduction

Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Insulin (B600854) resistance is a key pathophysiological feature in a majority of women with PCOS, contributing to both its metabolic and reproductive manifestations. Metformin, an biguanide, has long been a first-line insulin-sensitizing agent for managing PCOS. More recently, inositols, particularly myo-inositol (MI) and D-chiro-inositol (DCI), have emerged as promising therapeutic alternatives due to their role as second messengers in insulin signaling pathways. This guide offers a detailed comparative analysis of their efficacy and mechanisms of action.

Comparative Efficacy: A Quantitative Analysis

Multiple systematic reviews and meta-analyses have compared the effects of this compound and metformin on key clinical and biochemical markers of PCOS. The following tables summarize the quantitative data from these studies.

Hormonal Profile
ParameterThis compoundMetforminKey Findings
Testosterone (B1683101) Significant DecreaseSignificant DecreaseSome meta-analyses suggest myo-inositol may be more effective in reducing testosterone levels.[1]
Luteinizing Hormone (LH) DecreaseSignificant DecreaseMetformin appears to have a more pronounced effect on reducing LH levels and the LH/FSH ratio.[1]
LH/FSH Ratio DecreaseSignificant DecreaseMetformin treatment often results in a more significant reduction in the LH/FSH ratio.[2]
Sex Hormone Binding Globulin (SHBG) No Significant ChangeNo Significant ChangeNeither treatment consistently demonstrates a significant impact on SHBG levels across all studies.[1]
Dehydroepiandrosterone (DHEA) DecreaseLess Significant DecreaseMyo-inositol has been shown to be more effective in reducing DHEA levels compared to metformin.[1]
Metabolic Profile
ParameterThis compoundMetforminKey Findings
Fasting Insulin No Significant DifferenceNo Significant DifferenceBoth treatments show comparable efficacy in improving fasting insulin levels.[3]
HOMA-IR No Significant DifferenceNo Significant DifferenceBoth this compound and metformin are effective in improving insulin resistance as measured by HOMA-IR, with no significant difference between them in several meta-analyses.[3]
Fasting Blood Sugar (FBS) No Significant DifferenceNo Significant DifferenceThe effect on fasting blood sugar is comparable between the two treatments.[1][3]
Body Mass Index (BMI) No Significant DifferenceNo Significant DifferenceNeither this compound nor metformin consistently leads to a significant change in BMI when compared directly in several meta-analyses.[3]
Ovulatory Function and Reproductive Outcomes
ParameterThis compoundMetforminKey Findings
Menstrual Cycle Regularity ImprovedImprovedBoth treatments are effective in restoring menstrual regularity.[4] Some studies suggest a greater improvement with myo-inositol.
Ovulation Rate ImprovedImprovedBoth agents have been shown to improve ovulation rates in women with PCOS.
Pregnancy Rate ImprovedImprovedLimited comparative data, but both are associated with improved pregnancy rates.

Signaling Pathways and Mechanisms of Action

This compound and metformin exert their effects through distinct yet partially overlapping signaling pathways that converge on improving insulin sensitivity and modulating steroidogenesis.

This compound Signaling Pathway

Myo-inositol is a precursor for the synthesis of this compound phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade. It is also converted to D-chiro-inositol by an insulin-dependent epimerase. In PCOS, there is often a defect in this conversion, leading to an altered MI/DCI ratio in ovarian tissue. Myo-inositol primarily mediates glucose uptake and is a second messenger for follicle-stimulating hormone (FSH), while D-chiro-inositol is involved in insulin-mediated androgen synthesis.

Inositol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_this compound This compound Metabolism cluster_Signaling Downstream Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor FSH FSH FSH_Receptor FSH Receptor FSH->FSH_Receptor Epimerase Epimerase Insulin_Receptor->Epimerase FSH_Signaling FSH Signaling (Oocyte Maturation) FSH_Receptor->FSH_Signaling MI Myo-Inositol (MI) MI->Epimerase Insulin Stimulates IPG_MI IPG (from MI) MI->IPG_MI MI->FSH_Signaling Second Messenger DCI D-Chiro-Inositol (DCI) IPG_DCI IPG (from DCI) DCI->IPG_DCI Epimerase->DCI GLUT4 GLUT4 Translocation IPG_MI->GLUT4 Increases Androgen_Synth Androgen Synthesis IPG_DCI->Androgen_Synth Mediates

Caption: this compound signaling pathway in PCOS.
Metformin Signaling Pathway

Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK in the liver suppresses gluconeogenesis, while in muscle and adipose tissue, it enhances glucose uptake. In the ovary, metformin's activation of AMPK can inhibit androgen production.

Metformin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Downstream Downstream Effects Metformin_ext Metformin Metformin_int Metformin Metformin_ext->Metformin_int Mitochondria Mitochondrial Complex I Metformin_int->Mitochondria Inhibits AMP_ATP_ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Muscle Glucose Uptake AMPK->Glucose_Uptake Stimulates Androgen_Prod Ovarian Androgen Production AMPK->Androgen_Prod Inhibits

Caption: Metformin signaling pathway in PCOS.

Experimental Protocols

The following outlines a typical experimental design for a randomized controlled trial (RCT) comparing this compound and metformin in women with PCOS, based on methodologies from published studies.[5][6]

Study Population
  • Inclusion Criteria:

    • Premenopausal women aged 18-40 years.

    • Diagnosis of PCOS based on the Rotterdam criteria (at least two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound).

    • Body Mass Index (BMI) between 25 and 40 kg/m ².

  • Exclusion Criteria:

    • Pregnancy or lactation.

    • Use of hormonal contraceptives or other medications known to affect metabolic or reproductive function within the last 3 months.

    • Concomitant diseases such as Cushing's syndrome, congenital adrenal hyperplasia, and androgen-secreting tumors.

    • Diabetes mellitus.

    • Renal or hepatic impairment.

Intervention
  • Group 1 (this compound): Myo-inositol 2 grams twice daily.

  • Group 2 (Metformin): Metformin 500 mg three times daily, with a gradual dose escalation over the first two weeks to improve gastrointestinal tolerability.

  • Duration: 12 to 24 weeks.

Outcome Measures
  • Primary Outcomes:

    • Change in serum total testosterone levels.

    • Change in Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).

  • Secondary Outcomes:

    • Changes in other hormonal parameters (LH, FSH, LH/FSH ratio, SHBG, DHEA-S).

    • Changes in metabolic parameters (fasting glucose, fasting insulin, lipid profile).

    • Improvement in menstrual frequency.

    • Changes in anthropometric measures (BMI, waist-hip ratio).

    • Incidence of adverse effects.

Experimental Workflow

Experimental_Workflow Start Patient Recruitment (PCOS diagnosis based on Rotterdam criteria) Screening Screening & Informed Consent Start->Screening Baseline Baseline Assessment (Hormonal, Metabolic, Anthropometric) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: this compound (e.g., 2g BID) Randomization->GroupA GroupB Group B: Metformin (e.g., 500mg TID) Randomization->GroupB FollowUp Follow-up Assessments (e.g., at 12 and 24 weeks) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis (Statistical Comparison of Outcomes) FollowUp->DataAnalysis Conclusion Conclusion on Comparative Efficacy and Safety DataAnalysis->Conclusion

Caption: Typical experimental workflow.

Logical Framework for Comparative Efficacy

The comparison between this compound and metformin for PCOS treatment is multifaceted, considering their impact on the core features of the syndrome.

Logical_Comparison cluster_Pathophysiology Core Pathophysiology cluster_Interventions Therapeutic Interventions cluster_Comparison Comparative Efficacy Analysis PCOS Polycystic Ovary Syndrome (PCOS) IR Insulin Resistance PCOS->IR HA Hyperandrogenism PCOS->HA OD Ovulatory Dysfunction PCOS->OD Metabolic Metabolic Outcomes (HOMA-IR, Glucose) IR->Metabolic Hormonal Hormonal Outcomes (Testosterone, LH) HA->Hormonal Reproductive Reproductive Outcomes (Menstrual Regularity, Ovulation) OD->Reproductive This compound This compound This compound->IR Improves This compound->HA Reduces This compound->OD Improves Safety Safety & Tolerability This compound->Safety Favorable Metformin Metformin Metformin->IR Improves Metformin->HA Reduces Metformin->OD Improves Metformin->Safety GI Side Effects Conclusion Treatment Decision: Personalized Approach based on Patient Profile and Tolerability Metabolic->Conclusion Hormonal->Conclusion Reproductive->Conclusion Safety->Conclusion

Caption: Logical comparison framework.

Conclusion

Both this compound and metformin are effective in improving the hormonal and metabolic profiles of women with PCOS.[3] Meta-analyses suggest comparable efficacy in improving insulin resistance and restoring menstrual cyclicity.[3][4] However, some evidence indicates that myo-inositol may have a superior effect on reducing hyperandrogenism.[1] A significant advantage of this compound is its favorable safety profile, with fewer gastrointestinal side effects compared to metformin, which may lead to better patient adherence. The choice of treatment should be tailored to the individual patient's clinical presentation, metabolic and hormonal profile, and tolerability. Combination therapy with both agents may also be a viable strategy to maximize therapeutic benefits. Further large-scale, long-term randomized controlled trials are warranted to definitively establish the comparative efficacy on reproductive outcomes and to elucidate the optimal formulation and dosage of inositols for PCOS management.

References

Inositol vs. Placebo for Obsessive-Compulsive Disorder: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of inositol (B14025) and placebo for the treatment of obsessive-compulsive disorder (OCD), intended for researchers, scientists, and drug development professionals. The following analysis is based on published clinical trial data.

Efficacy of this compound in OCD: A Review of Clinical Evidence

A key study investigating the efficacy of this compound for OCD was a double-blind, controlled crossover trial conducted by Fux et al. (1996). This study demonstrated a statistically significant reduction in OCD symptoms for patients receiving this compound compared to placebo.[1][2][3] The primary measure of efficacy was the change in scores on the Yale-Brown Obsessive Compulsive Scale (Y-BOCS), a standard metric for assessing the severity of OCD symptoms.

However, a subsequent study by Fux et al. in 1999, which examined this compound as an augmenting agent to serotonin (B10506) reuptake inhibitors (SRIs), did not find a significant difference between the this compound and placebo groups.[4][5] This suggests that while this compound may have a therapeutic effect as a monotherapy, its benefit as an add-on to existing SRI treatment is not supported by this evidence.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pivotal clinical trials.

TrialTreatment GroupNMean Baseline Y-BOCS Score (± SD)Mean Y-BOCS Score after 6 Weeks (± SD)Mean Improvement in Y-BOCS Score (± SD)p-value
Fux et al. (1996) This compound (18 g/day )13Not ReportedNot Reported5.9 (± 5.0)0.04
Placebo13Not ReportedNot Reported3.5 (± 2.8)
Fux et al. (1999) This compound (18 g/day ) + SRI1027.6 (± 6)16.5 (± 10)Not ReportedNS
Placebo + SRI1027.6 (± 6)16.2 (± 9)Not Reported

Y-BOCS: Yale-Brown Obsessive Compulsive Scale; SD: Standard Deviation; NS: Not Significant.

Experimental Protocols

Fux et al. (1996): this compound Monotherapy for OCD

Objective: To evaluate the effectiveness of this compound in treating obsessive-compulsive disorder.[1][3]

Study Design: A double-blind, controlled crossover trial.[1][3] Thirteen patients with OCD completed both phases of the trial.[1][3]

Participant Population:

  • Inclusion Criteria: Patients meeting the DSM-III-R criteria for OCD.

  • Number of Participants: 13 patients completed the study.[1][3]

  • Demographics: The mean age of the participants was 33.7 years (range: 23-56), with 8 females and 5 males. The mean duration of illness was 8.1 ± 5 years.

Intervention:

  • Treatment: 18 g/day of this compound.[1][3]

  • Control: Placebo (glucose).

  • Duration: Each treatment phase lasted for 6 weeks.[1][3]

  • Washout Period: The study design was a crossover with no washout period between the two phases.

Outcome Measures:

  • Primary Outcome: The Yale-Brown Obsessive Compulsive Scale (Y-BOCS) was used to assess the severity of OCD symptoms.

Statistical Analysis: A paired t-test was used to compare the mean improvement in Y-BOCS scores between the this compound and placebo phases.

G cluster_recruitment Recruitment & Baseline cluster_crossover Crossover Design cluster_assessment Assessment cluster_analysis Data Analysis p 13 OCD Patients (DSM-III-R Criteria) baseline Baseline Assessment (Y-BOCS) p->baseline groupA Group A (n=7) This compound (18g/day) baseline->groupA groupB Group B (n=6) Placebo baseline->groupB washout groupA->washout 6 weeks groupB->washout 6 weeks groupA2 Group A Placebo washout->groupA2 groupB2 Group B This compound (18g/day) washout->groupB2 assessment1 Y-BOCS Assessment (End of Phase 1) assessment2 Y-BOCS Assessment (End of Phase 2) groupA2->assessment2 groupB2->assessment2 analysis Comparison of Y-BOCS Improvement Scores assessment2->analysis

Figure 1: Experimental workflow of the Fux et al. (1996) crossover trial.

Proposed Mechanism of Action

This compound, a naturally occurring sugar alcohol, is a precursor in the phosphatidylthis compound (PI) signaling pathway.[4] This pathway is a crucial second messenger system for several neurotransmitter receptors, including serotonin receptors, which are strongly implicated in the pathophysiology of OCD.[6][7] The therapeutic effect of this compound in OCD is hypothesized to be related to its ability to modulate serotonergic activity.[4][7] It may work by improving the signal transduction of serotonin receptors.[6][7]

G cluster_pathway Phosphatidylthis compound Signaling Pathway This compound This compound PIP2 PIP2 (Phosphatidylthis compound 4,5-bisphosphate) This compound->PIP2 Synthesis IP3 IP3 (this compound 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG PLC PLC (Phospholipase C) PLC->PIP2 Hydrolyzes Serotonin_Receptor Serotonin Receptor G_Protein G-Protein Serotonin_Receptor->G_Protein Activates G_Protein->PLC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (Modulation of Neuronal Activity) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

The Double-Edged Sword of Myo-Inositol: A Comparative Guide for its Validation in Drosophila Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the validated and potential roles of myo-inositol in Drosophila melanogaster disease models. Targeted at researchers, scientists, and drug development professionals, this document synthesizes experimental data on myo-inositol's efficacy, outlines detailed experimental protocols, and visualizes key signaling pathways. We present clear evidence for its beneficial effects in a fly model of type 2 diabetes and explore its therapeutic potential in neurodegenerative disorders, supported by indirect evidence from related compounds and pathways.

Myo-Inositol's Validated Role in a Drosophila Model of Type 2 Diabetes

Myo-inositol has been demonstrated to ameliorate key phenotypes in a Drosophila model of type 2 diabetes, a condition induced by a high-sucrose diet that leads to obesity and hyperglycemia.[1][2][3][4] Dietary supplementation with myo-inositol or genetic manipulation to increase its endogenous levels has been shown to reduce both the obese-like phenotypes and high hemolymph glucose levels in fly larvae.[1][3][4]

Quantitative Data Summary: Myo-Inositol in a Drosophila Diabetes Model

The following table summarizes the key quantitative findings from studies investigating the effects of myo-inositol on diabetes-related phenotypes in Drosophila larvae.

Phenotype AssessedExperimental ConditionControl GroupMyo-Inositol Treated/High Myo-Inositol GroupPercentage ChangeReference
Larval Obesity (Buoyancy Assay) High-Sucrose Diet~60% Floating Larvae~20% Floating Larvae~67% Reduction
Triglyceride (TAG) Levels High-Sucrose DietNormalized TAG level: ~1.8Normalized TAG level: ~1.2~33% Reduction[4]
Hemolymph Glucose High-Sucrose Diet~100 mg/dL~60 mg/dL~40% Reduction[4]
Larval Obesity (Buoyancy Assay) Standard DietVaries by genotypeReduced floating percentage in MIOX RNAi strainsVaries
Hemolymph Glucose Standard DietVaries by genotypeReduced in MIOX RNAi strainsVaries[5]

Note: The exact values can vary between studies and genetic backgrounds. The table presents representative data to illustrate the trend.

The Untapped Potential of Myo-Inositol in Drosophila Neurodegenerative Disease Models

While direct experimental validation of myo-inositol in Drosophila models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's is currently lacking, a compelling case for its therapeutic potential can be built on several lines of indirect evidence.

  • The Lithium Connection: Lithium is a well-established mood stabilizer and has shown neuroprotective effects in various models, including Drosophila models of neurodegeneration.[6][7][8][9] A primary mechanism of lithium's action is the inhibition of inositol (B14025) monophosphatase (IMPase), leading to a reduction in free myo-inositol and the modulation of the phosphoinositide (PI) signaling pathway.[10][11][12][13] This "this compound depletion hypothesis" suggests that modulating this compound signaling can have significant neuroprotective effects.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt signaling pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases.[14][15][16][17] Myo-inositol is a key precursor for the synthesis of phosphatidylthis compound (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt pathway. Therefore, myo-inositol supplementation could potentially boost this pro-survival pathway.

  • GSK-3β Inhibition: Glycogen synthase kinase-3 beta (GSK-3β) is a downstream target of the PI3K/Akt pathway and a key player in the pathology of several neurodegenerative diseases, including the hyperphosphorylation of Tau in Alzheimer's disease.[18][19][20][21][22] Lithium is a known inhibitor of GSK-3β.[18][19] By potentially modulating the PI3K/Akt pathway, myo-inositol could indirectly influence GSK-3β activity.

  • In Vitro Evidence: A recent in vitro study has shown that myo-inositol can inhibit the fibrillation of α-synuclein, the protein that aggregates in Parkinson's disease, by promoting the formation of non-toxic amorphous aggregates.[23]

Comparison with Alternatives: Lithium
FeatureMyo-InositolLithium
Mechanism of Action Precursor for PI signaling, potentially enhances PI3K/Akt pathway.Inhibits IMPase (this compound depletion), inhibits GSK-3β.[10][11][12][13]
Evidence in Drosophila Neurodegeneration Models Indirect/Hypothesized.Direct evidence of neuroprotection in models of Alzheimer's and Spinocerebellar ataxia type 3.[6][20][21]
Potential Side Effects Generally considered safe, high doses can cause developmental defects.[1][3][24]Narrow therapeutic window, potential for toxicity.

Experimental Protocols

Drosophila Diet Preparation with Myo-Inositol Supplementation
  • Standard Fly Food Preparation: Prepare standard cornmeal-yeast-agar medium. A typical recipe includes: 1L water, 100g yeast, 100g cornmeal, 10g agar, and 50g sucrose.

  • Cooling: After autoclaving, allow the food to cool to approximately 60°C.

  • Myo-Inositol Addition: Dissolve myo-inositol (Sigma-Aldrich, Cat. No. I5125) in a small amount of sterile water. Add the myo-inositol solution to the cooled food to achieve the desired final concentration (e.g., 50 µM).

  • Mixing and Dispensing: Mix the food thoroughly to ensure even distribution of myo-inositol and dispense into vials.

Lifespan Assay
  • Fly Collection: Collect newly eclosed flies (0-2 days old) and separate them by sex under light CO2 anesthesia.

  • Housing: Place 20-25 flies of the same sex into vials containing either standard food or food supplemented with myo-inositol.

  • Maintenance: Transfer flies to fresh food vials every 2-3 days.

  • Scoring: Record the number of dead flies at each transfer.

  • Data Analysis: Construct survival curves and perform statistical analysis (e.g., Log-rank test) to determine if myo-inositol supplementation significantly affects lifespan.

Climbing Assay (Negative Geotaxis)
  • Apparatus: Use a graduated cylinder or a series of connected vials.

  • Fly Transfer: Transfer a cohort of age-matched flies (e.g., 10-20 flies) into the climbing apparatus.

  • Initiation: Gently tap the apparatus on a soft surface to bring all flies to the bottom.

  • Measurement: Record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time (e.g., 10 seconds).

  • Repetition: Repeat the assay several times for each cohort of flies with a rest period in between trials.

  • Data Analysis: Calculate the average climbing index for each group and compare between control and myo-inositol-treated flies using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Myo_Inositol_Metabolism_and_Signaling cluster_synthesis Myo-Inositol Synthesis & Catabolism cluster_pi_signaling Phosphoinositide Signaling Glucose-6-Phosphate Glucose-6-Phosphate MIPS MIPS (Inos gene) Glucose-6-Phosphate->MIPS Myo-Inositol Myo-Inositol MIPS->Myo-Inositol MIOX MIOX Myo-Inositol->MIOX Catabolism PI Phosphatidylthis compound (PI) Myo-Inositol->PI Synthesis Glucuronic Acid Glucuronic Acid MIOX->Glucuronic Acid PIP2 PIP2 PI->PIP2 Phosphorylation PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream\nTargets Downstream Targets (e.g., GSK-3β inhibition, Cell Survival) Akt->Downstream\nTargets Experimental_Workflow cluster_assays Phenotypic Assays Start Start Prepare Diets Prepare Control and Myo-Inositol Supplemented Diets Start->Prepare Diets Rear Flies Rear Drosophila on Respective Diets Prepare Diets->Rear Flies Collect Flies Collect Age-Matched Adult Flies Rear Flies->Collect Flies Lifespan Assay Lifespan Assay Collect Flies->Lifespan Assay Climbing Assay Climbing Assay Collect Flies->Climbing Assay Biochemical Assays Biochemical Assays (e.g., TAG, Glucose) Collect Flies->Biochemical Assays Data Analysis Statistical Analysis and Comparison Lifespan Assay->Data Analysis Climbing Assay->Data Analysis Biochemical Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Lithium_MyoInositol_Neuroprotection cluster_inositol_cycle This compound Cycle cluster_neuroprotection Neuroprotective Pathways IP3 This compound Trisphosphate (IP3) IMPase This compound Monophosphatase (IMPase) IP3->IMPase Dephosphorylation Myo-Inositol Myo-Inositol IMPase->Myo-Inositol PIP2 PIP2 Myo-Inositol->PIP2 Recycling PI3K/Akt PI3K/Akt Pathway Myo-Inositol->PI3K/Akt Activates PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis PLC->IP3 GSK-3b GSK-3β PI3K/Akt->GSK-3b Inhibits Neuronal Survival Neuronal Survival PI3K/Akt->Neuronal Survival Promotes GSK-3b->Neuronal Survival Promotes Apoptosis Lithium Lithium Lithium->IMPase Inhibits Lithium->GSK-3b Inhibits

References

A Comparative Guide to Inositol Isomers' Effects on Ovarian Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two prominent inositol (B14025) isomers, myo-inositol (MI) and D-chiro-inositol (DCI), on ovarian steroidogenesis. The information presented is supported by experimental data from clinical, animal, and in vitro studies, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.

Introduction

This compound, a carbocyclic sugar, plays a crucial role in various cellular signaling pathways. In the context of ovarian function, the stereoisomers myo-inositol and D-chiro-inositol have emerged as significant modulators of steroid hormone production. While structurally similar, these isomers exhibit distinct and sometimes opposing effects on the hormonal balance within the ovary, particularly in conditions such as Polycystic Ovary Syndrome (PCOS). This guide will dissect their differential impacts on key aspects of ovarian steroidogenesis.

Opposing Roles in Steroid Hormone Synthesis

Myo-inositol is the most abundant this compound isomer in the follicular fluid and is considered a key mediator of follicle-stimulating hormone (FSH) signaling in granulosa cells.[1] It promotes the conversion of androgens to estrogens by enhancing the expression and activity of aromatase (CYP19A1).[1][2]

In contrast, D-chiro-inositol is synthesized from myo-inositol via an insulin-dependent epimerase and is primarily involved in insulin-mediated androgen production in theca cells.[1][2] High concentrations of DCI have been shown to stimulate testosterone (B1683101) biosynthesis while potentially inhibiting aromatase activity, thereby shifting the balance towards androgen excess.[1][3]

Data Presentation: Quantitative Comparison of this compound Isomers

The following tables summarize the quantitative data from clinical and experimental studies, highlighting the differential effects of myo-inositol and D-chiro-inositol on hormonal and metabolic parameters relevant to ovarian function.

Table 1: Clinical Trial Comparing Myo-Inositol and D-Chiro-Inositol in Women with PCOS

Data from Pizzo et al. (2014). Patients (n=25 per group) were treated for 6 months with either 4g of myo-inositol + 400mcg folic acid daily or 1g of D-chiro-inositol + 400mcg folic acid daily.

ParameterMyo-Inositol Group (Mean ± SD)D-Chiro-Inositol Group (Mean ± SD)
Baseline After 6 Months
Hormonal Parameters
LH (mIU/mL)12.8 ± 3.18.2 ± 2.1
FSH (mIU/mL)5.9 ± 1.56.1 ± 1.6
LH/FSH Ratio2.171.34
Total Testosterone (ng/mL)0.88 ± 0.210.46 ± 0.12
Free Testosterone (pg/mL)2.1 ± 0.61.1 ± 0.3
Androstenedione (ng/mL)3.9 ± 0.92.1 ± 0.5
DHEAS (μg/dL)289 ± 75210 ± 58
SHBG (nmol/L)28.1 ± 7.245.3 ± 11.1
Metabolic Parameters
Fasting Insulin (B600854) (μU/mL)18.2 ± 4.59.8 ± 2.4
HOMA Index4.1 ± 1.12.1 ± 0.5

Table 2: In Vivo Effects of Myo-Inositol/D-Chiro-Inositol (40:1) on Ovarian Gene Expression and Hormone Levels in a PCOS Mouse Model

Data from Fedeli et al. (2024). PCOS was induced in mice, followed by treatment with a 40:1 MI/DCI mixture.

ParameterControl GroupPCOS GroupPCOS + MI/DCI (40:1)
Gene Expression (Relative Units)
Aromatase (Cyp19a1)1.0 ± 0.10.4 ± 0.050.8 ± 0.1
FSH Receptor (Fshr)1.0 ± 0.120.5 ± 0.070.9 ± 0.11
Hsd3b1.0 ± 0.151.8 ± 0.21.2 ± 0.18
Serum Hormone Levels
Testosterone (ng/mL)0.5 ± 0.11.2 ± 0.20.7 ± 0.15
Estradiol (pg/mL)35 ± 515 ± 330 ± 4
Progesterone (ng/mL)4 ± 0.81.5 ± 0.33.5 ± 0.6
DHEA (ng/mL)2.0 ± 0.44.5 ± 0.72.5 ± 0.5
Indicates a statistically significant difference compared to the PCOS group.

Signaling Pathways

The differential effects of myo-inositol and D-chiro-inositol on ovarian steroidogenesis can be attributed to their distinct roles in intracellular signaling pathways.

Myo-inositol is a precursor for the second messenger this compound 1,4,5-trisphosphate (IP3), which is crucial for FSH receptor signaling in granulosa cells.[4] This pathway ultimately leads to the upregulation of aromatase and increased estrogen production.

D-chiro-inositol is generated from myo-inositol by an insulin-stimulated epimerase.[2] It is a component of this compound-phosphoglycan (IPG) mediators that are part of the insulin signaling cascade in theca cells.[5] This pathway enhances the expression of enzymes involved in androgen synthesis, such as CYP17A1.

This compound Signaling in Ovarian Steroidogenesis cluster_0 Theca Cell cluster_1 Granulosa Cell Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Epimerase Epimerase Insulin_Receptor->Epimerase activates DCI_theca D-Chiro-Inositol Epimerase->DCI_theca MI_theca Myo-Inositol MI_theca->Epimerase IPG_Mediator IPG Mediator DCI_theca->IPG_Mediator CYP17A1 CYP17A1 (Androgen Synthesis) IPG_Mediator->CYP17A1 upregulates Androgens Androgens CYP17A1->Androgens Androgens_granulosa Androgens (from Theca Cell) Androgens->Androgens_granulosa FSH FSH FSH_Receptor FSH Receptor FSH->FSH_Receptor PLC PLC FSH_Receptor->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to PIP2 PIP2 Aromatase Aromatase (CYP19A1) (Estrogen Synthesis) IP3->Aromatase upregulates MI_granulosa Myo-Inositol MI_granulosa->PIP2 Estrogens Estrogens Aromatase->Estrogens Androgens_granulosa->Aromatase DCI_granulosa D-Chiro-Inositol DCI_granulosa->Aromatase inhibits

Differential signaling of this compound isomers in ovarian theca and granulosa cells.

Experimental Protocols

This section provides a summary of the methodologies employed in the cited studies to facilitate replication and further investigation.

Clinical Trial Protocol (Adapted from Pizzo et al., 2014)
  • Patient Population: 50 women with a diagnosis of PCOS according to the Rotterdam criteria, exhibiting menstrual irregularities.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Intervention:

    • Group 1 (n=25): 4g myo-inositol + 400 mcg folic acid per day for 6 months.

    • Group 2 (n=25): 1g D-chiro-inositol + 400 mcg folic acid per day for 6 months.

  • Outcome Measures:

    • Primary: Changes in serum levels of LH, FSH, total and free testosterone, androstenedione, DHEAS, and SHBG.

    • Secondary: Changes in metabolic parameters including fasting insulin and HOMA index, and resumption of regular menstrual cycles.

  • Hormone and Metabolic Assays: Serum hormone and insulin levels were measured using specific immunoassays at baseline and after 6 months of treatment.

Animal Model Protocol (Adapted from Fedeli et al., 2024)
  • Animal Model: PCOS was induced in female CD1 mice by exposure to continuous light for 10 weeks.

  • Treatment: PCOS-induced mice were treated with a 40:1 mixture of myo-inositol and D-chiro-inositol in their drinking water.

  • In Vivo Analysis:

    • Serum was collected for the measurement of testosterone, estradiol, progesterone, and DHEA using ELISA kits.

    • Ovaries were collected for histological analysis and gene expression analysis.

  • In Vitro Analysis (Granulosa and Theca Cell Culture):

    • Granulosa and theca cells were isolated from the ovaries of control and PCOS mice.

    • Cells were cultured and treated with different ratios of myo-inositol and D-chiro-inositol.

    • Total RNA was extracted from the cells, and the expression of steroidogenic genes (Cyp19a1, Fshr, Hsd3b) was quantified using real-time PCR.

Experimental Workflow cluster_clinical Clinical Study cluster_animal Animal Study recruit Recruit PCOS Patients randomize Randomize into MI and DCI Groups recruit->randomize treat_clinical 6-Month Treatment randomize->treat_clinical assess_clinical Assess Hormonal and Metabolic Parameters treat_clinical->assess_clinical induce_pcos Induce PCOS in Mice treat_animal Treat with This compound Isomers induce_pcos->treat_animal isolate_cells Isolate Granulosa and Theca Cells induce_pcos->isolate_cells assess_animal In Vivo Analysis (Hormones, Gene Expression) treat_animal->assess_animal cell_culture In Vitro Treatment and Analysis isolate_cells->cell_culture

General experimental workflow for studying this compound isomers' effects.

Conclusion

The experimental evidence strongly indicates that myo-inositol and D-chiro-inositol have distinct and functionally important roles in regulating ovarian steroidogenesis. Myo-inositol primarily supports FSH signaling and estrogen production in granulosa cells, which is essential for follicular development. Conversely, D-chiro-inositol is a key component of insulin signaling in theca cells, promoting androgen synthesis. In pathological conditions like PCOS, an imbalance in the ovarian MI/DCI ratio, often driven by hyperinsulinemia, can contribute to hyperandrogenism and anovulation. These findings underscore the importance of considering the specific actions of each isomer in the development of therapeutic strategies for ovarian dysfunction. The presented data and protocols provide a foundation for further research into the nuanced roles of this compound isomers in reproductive health.

References

Inositol Supplementation Versus Conventional Treatment for Gestational Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inositol (B14025) supplementation and conventional treatments for the management of gestational diabetes mellitus (GDM). It synthesizes data from recent systematic reviews, meta-analyses, and randomized controlled trials to evaluate performance, supported by experimental data and detailed methodologies.

Executive Summary

Gestational diabetes mellitus (GDM) is characterized by glucose intolerance with onset or first recognition during pregnancy. Conventional management focuses on glycemic control through diet, exercise, and, when necessary, pharmacological intervention with metformin (B114582) or insulin (B600854).[1][2][3] this compound, a carbocyclic sugar alcohol, has emerged as a potential therapeutic agent due to its role as a second messenger in insulin signaling pathways.[4][5][6] Myo-inositol (MI) and D-chiro-inositol (DCI) are the most studied isomers and have been shown to improve insulin sensitivity.[5] This guide compares the efficacy of this compound supplementation, primarily as a prophylactic measure, against conventional GDM management strategies.

Data Presentation: this compound Supplementation vs. Placebo/Conventional Treatment

The following tables summarize quantitative data from multiple studies, comparing key maternal and neonatal outcomes in pregnant women receiving this compound supplementation versus a control group (placebo or standard care).

Table 1: Maternal Glycemic Control and GDM Incidence

Outcome MeasureThis compound Supplementation GroupControl/Placebo GroupRelative Risk (RR) / Mean Difference (MD) [95% CI]Citation
GDM Incidence
14.0%33.6%RR = 0.34 [0.17-0.68][7]
8%21%-[8]
--RR = 0.42 [0.26-0.67][9][10]
--RR = 0.30 [0.18-0.49] (for 4g MI/day)[11][12]
Fasting Glucose (OGTT) --MD = -4.20 mg/dL [-5.87, -2.54][11][12]
--MD = -0.17 mmol/L [-0.26, -0.09][13]
1-hour Post-OGTT Glucose --MD = -8.75 mg/dL [-12.42, -5.08][11][12]
--MD = -0.44 mmol/L [-0.74, -0.14][13]
2-hour Post-OGTT Glucose --MD = -8.59 mg/dL [-11.81, -5.83][11][12]
--MD = -0.37 mmol/L [-0.69, -0.06][13]
Insulin Resistance (HOMA-IR) -1.0 ± 3.1 (change)0.1 ± 1.8 (change)p = 0.048[7]
--SMD = -1.18 [-1.50, -0.87][14]
Need for Insulin Treatment --RR = 0.29 [0.13-0.68][9][10]
--OR = 0.24 [0.11-0.52][14]

Table 2: Maternal and Neonatal Outcomes

Outcome MeasureThis compound Supplementation GroupControl/Placebo GroupRelative Risk (RR) / Odds Ratio (OR) [95% CI]Citation
Preeclampsia / Gestational Hypertension 7%21%-[8]
--RR = 0.38 [0.20-0.71][9][10]
Preterm Birth (<37 weeks) --RR = 0.44 [0.22-0.88][9][10]
Cesarean Section --OR = 0.82 [0.46-1.47] (No significant impact)[14]
Neonatal Hypoglycemia --RR = 0.12 [0.03-0.55][9][10]
Birth Weight --SMD = -0.11 [-0.83, 0.61] g (No obvious impact)[14]

Experimental Protocols

This compound Supplementation Protocols (Prophylactic)

Most randomized controlled trials have investigated myo-inositol for the prevention of GDM in high-risk populations. A typical protocol is as follows:

  • Participants: Pregnant women with risk factors for GDM (e.g., obesity, family history of diabetes, previous GDM).[7][8]

  • Intervention: Daily oral administration of myo-inositol, typically 2 grams twice a day (total of 4g/day), often co-administered with 200-400 mcg of folic acid.[7][15]

  • Control: Placebo group receiving only folic acid (e.g., 200-400 mcg twice a day).[7][15]

  • Duration: Supplementation usually starts in the first trimester (around 12-13 weeks of gestation) and continues until delivery.[7][15]

  • Primary Outcome Assessment: Diagnosis of GDM between 24 and 28 weeks of gestation, typically via a 75g Oral Glucose Tolerance Test (OGTT).[14][15] Diagnostic criteria are often based on thresholds for fasting, 1-hour, and 2-hour plasma glucose levels.[14]

Conventional Treatment Protocols

Conventional GDM management is initiated upon diagnosis and is tailored to the individual.

  • First-Line Treatment: Medical Nutrition Therapy (MNT) and physical activity are the cornerstones of management.[2][16] MNT involves counseling by a registered dietitian to ensure adequate caloric intake while controlling carbohydrate consumption.[2][3] A minimum of 175g of carbohydrates daily is often recommended.[1] Regular moderate-intensity exercise, such as walking for 30 minutes daily, is also advised.[2]

  • Second-Line Treatment (Pharmacological): If glycemic targets (e.g., fasting glucose < 95 mg/dL, 1-hour postprandial < 140 mg/dL, or 2-hour postprandial < 120 mg/dL) are not met with lifestyle modifications, medication is initiated.[2]

    • Insulin: This is the preferred and standard of care for pharmacological treatment of GDM due to its established safety profile.[2][17] Dosing is individualized and adjusted based on self-monitoring of blood glucose.[17]

    • Metformin: An oral antihyperglycemic agent that can be used as an alternative to insulin. Patients should be counseled that it crosses the placenta and long-term data on offspring are limited.[2][3]

    • Glyburide: Its use is now discouraged as it has been associated with worse neonatal outcomes compared to insulin.[2][3]

Mandatory Visualizations

Signaling Pathways of this compound in Glucose Metabolism

This compound plays a crucial role as a precursor for second messengers in the insulin signaling cascade. Myo-inositol and D-chiro-inositol are components of this compound phosphoglycans (IPGs), which are released upon insulin receptor activation and mediate downstream effects.[4][6]

Inositol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR PLC Phospholipase C IR->PLC Activates GPI Glycosylphosphatidylthis compound (contains this compound) PLC->GPI Hydrolyzes IPG This compound Phosphoglycan (IPG) (Second Messenger) GPI->IPG Releases Enzymes Key Metabolic Enzymes (e.g., PDH Phosphatase) IPG->Enzymes Activates Glucose_Metabolism Enhanced Glucose Metabolism & Uptake Enzymes->Glucose_Metabolism Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Metabolism->Insulin_Sensitivity

Caption: this compound's role as a second messenger in the insulin signaling pathway.

Experimental Workflow: RCT for this compound in GDM Prevention

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of myo-inositol in preventing GDM.

Experimental_Workflow Start Recruitment: High-Risk Pregnant Women (1st Trimester, 11-13 weeks) Randomization Randomization Start->Randomization GroupA Intervention Group: Myo-Inositol (e.g., 4g/day) + Folic Acid Randomization->GroupA GroupB Control Group: Placebo + Folic Acid Randomization->GroupB FollowUp Follow-up until Delivery GroupA->FollowUp GroupB->FollowUp OGTT Primary Outcome Assessment: 75g OGTT at 24-28 Weeks FollowUp->OGTT SecondaryOutcomes Secondary Outcome Assessment: - Maternal Outcomes (BP, Weight) - Neonatal Outcomes (Birth weight, Hypoglycemia) FollowUp->SecondaryOutcomes Analysis Data Analysis: - GDM Incidence - Glycemic markers - Maternal/Neonatal events OGTT->Analysis SecondaryOutcomes->Analysis

Caption: Workflow of a randomized controlled trial for GDM prevention.

Conclusion

Current evidence strongly suggests that myo-inositol supplementation, when initiated in early pregnancy in high-risk women, is effective at reducing the incidence of gestational diabetes.[9][11][12] It appears to exert its effect by improving insulin sensitivity and glycemic control.[7] Compared to conventional treatment, which is reactive (initiated after a GDM diagnosis), this compound supplementation offers a proactive, preventative strategy. For women already diagnosed with GDM, myo-inositol may serve as an effective adjunct to diet and exercise, potentially reducing the need for insulin therapy.[14][18] However, conventional treatments, particularly insulin, remain the gold standard for managing hyperglycemia once GDM is established.[2][17] Further research is warranted to directly compare the efficacy of this compound with metformin or insulin as a primary treatment for GDM and to elucidate its long-term safety profile for both mother and child.

References

Inositol's Therapeutic Potential in Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inositol (B14025), a carbocyclic sugar, plays a crucial role as a second messenger in various cellular signaling pathways. Its potential therapeutic effects in a range of neurological disorders have been the subject of numerous preclinical and clinical investigations. This guide provides a comparative analysis of the existing evidence for this compound's efficacy, focusing on key experimental data and methodologies to aid in research and development efforts.

Comparative Efficacy of this compound Across Neurological Disorders

The therapeutic potential of this compound has been explored in several neurological and psychiatric conditions, with varying degrees of success. The following table summarizes the quantitative data from key clinical trials.

DisorderThis compound IsomerDosageDurationParticipants (n)Key OutcomesReference
Obsessive-Compulsive Disorder (OCD) myo-inositol18 g/day 6 weeks13Significant reduction in Yale-Brown Obsessive Compulsive Scale (Y-BOCS) scores compared to placebo.[1][2]
Panic Disorder myo-inositol12 g/day 4 weeks21Significant reduction in the frequency and severity of panic attacks compared to placebo.[3]
Depression myo-inositol12 g/day 4 weeks28Significant improvement on the Hamilton Depression Rating Scale (HDRS) compared to placebo.[3]
Alzheimer's Disease myo-inositol6 g/day 1 month11No significant overall improvement in CAMCOG scores, though language and orientation showed some improvement.[4]
Alzheimer's Disease scyllo-inositol (ELND005)250 mg twice daily78 weeks84 (treatment group)No significant differences in the Neuropsychological Test Battery (NTB) or the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale compared to placebo.[5]
Bipolar Disorder myo-inositolNot specifiedNot specifiedNot specifiedSome studies suggest potential for reducing symptoms of bipolar disorder, but more research is needed.[6]

In-Depth Look at Experimental Protocols

The validation of this compound's therapeutic effects relies on robust experimental designs. Below are the methodologies of key clinical trials cited in this guide.

Myo-inositol for Obsessive-Compulsive Disorder
  • Study Design: A double-blind, controlled, crossover trial.

  • Participants: Thirteen patients diagnosed with OCD.

  • Intervention: Participants received 18 grams per day of myo-inositol or a placebo for a duration of six weeks each.

  • Primary Outcome Measure: The severity of OCD symptoms was assessed using the Yale-Brown Obsessive Compulsive Scale (Y-BOCS).

  • Results: The study found that participants had significantly lower Y-BOCS scores while taking this compound compared to when they were on placebo.[2]

Myo-inositol for Panic Disorder
  • Study Design: A double-blind, placebo-controlled, four-week, random-assignment crossover treatment trial.

  • Participants: Twenty-one patients diagnosed with panic disorder, with or without agoraphobia.

  • Intervention: Participants were administered 12 grams of myo-inositol per day.

  • Primary Outcome Measures: The frequency and severity of panic attacks, as well as the severity of agoraphobia, were evaluated.

  • Results: this compound treatment led to a significant decline in the frequency and severity of panic attacks and the severity of agoraphobia when compared to placebo.[3]

Scyllo-inositol (ELND005) for Alzheimer's Disease
  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging phase 2 trial.

  • Participants: A total of 353 patients with mild to moderate Alzheimer's disease were randomized. The primary analysis focused on the 250 mg group (n=84) versus placebo (n=82).

  • Intervention: Participants received either ELND005 (250 mg, 1,000 mg, or 2,000 mg) or a placebo twice daily for 78 weeks. The higher dose groups were discontinued (B1498344) early due to safety concerns.

  • Primary Outcome Measures: The coprimary endpoints were the Neuropsychological Test Battery (NTB) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale.

  • Results: The 250 mg dose was found to be safe but did not show significant differences in the primary clinical efficacy outcomes compared to placebo.[5]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand this compound's role and the process of its clinical evaluation, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow.

Inositol_Signaling_Pathway extracellular Extracellular Signal (e.g., Neurotransmitter) receptor G-protein Coupled Receptor extracellular->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 (Phosphatidylthis compound 4,5-bisphosphate) plc->pip2 hydrolyzes ip3 IP3 (this compound 1,4,5-trisphosphate) pip2->ip3 dag DAG (Diacylglycerol) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response (e.g., Neurotransmission) ca2->cellular_response pkc->cellular_response

Caption: The Phosphatidylthis compound (PI) Signaling Pathway.

Clinical_Trial_Workflow start Patient Recruitment (Diagnosis of Neurological Disorder) screening Screening & Informed Consent start->screening randomization Randomization screening->randomization group_a Group A: This compound Treatment randomization->group_a Arm 1 group_b Group B: Placebo randomization->group_b Arm 2 follow_up Follow-up Assessments (e.g., Clinical Scales, Biomarkers) group_a->follow_up group_b->follow_up data_analysis Data Analysis follow_up->data_analysis results Results & Conclusion data_analysis->results

Caption: A typical double-blind, placebo-controlled clinical trial workflow.

Concluding Remarks

The available evidence suggests that myo-inositol may be an effective therapeutic agent for certain anxiety-related disorders, particularly OCD and panic disorder, when administered at high doses.[1][2][3][7] Its efficacy in depression shows promise but requires further investigation.[3][8][9] In the context of Alzheimer's disease, the results have been less conclusive. While preclinical studies with scyllo-inositol showed potential, clinical trials in humans have not yet demonstrated significant cognitive benefits.[4][5][10][11] The favorable side-effect profile of this compound makes it an attractive candidate for further research, particularly as an adjunctive therapy. Future studies should focus on larger, long-term trials to definitively establish its therapeutic role in various neurological disorders and to elucidate the underlying mechanisms of action.

References

A Comparative Analysis of Myo-Inositol and D-Chiro-Inositol in the Management of PCOS Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by a constellation of symptoms, primarily anovulation, hyperandrogenism, and the presence of polycystic ovaries. Insulin (B600854) resistance is a key pathophysiological feature in many women with PCOS, contributing to both metabolic and reproductive dysfunctions. In recent years, inositol (B14025) stereoisomers, particularly myo-inositol (MI) and D-chiro-inositol (DCI), have emerged as promising therapeutic agents due to their role as second messengers in the insulin signaling pathway. This guide provides an objective comparison of the efficacy of MI versus DCI across different PCOS phenotypes, supported by experimental data from randomized controlled trials (RCTs).

Efficacy in Insulin Resistance Phenotype

Insulin resistance in PCOS leads to compensatory hyperinsulinemia, which in turn exacerbates hyperandrogenism and disrupts ovarian function. Both MI and DCI have demonstrated efficacy in improving insulin sensitivity, albeit through potentially different primary mechanisms.

A meta-analysis of nine randomized controlled trials (RCTs) involving 541 women with PCOS demonstrated that MI supplementation significantly improves markers of insulin resistance.[1] Specifically, MI was associated with a significant decrease in fasting insulin levels and the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index.[1]

One comparative study by Pizzo et al. (2014) directly compared the effects of 4g of MI with 1g of DCI over six months in women with PCOS. The study found that MI had a more pronounced effect on improving metabolic parameters.[2]

ParameterMyo-Inositol (MI)D-Chiro-Inositol (DCI)Combined MI/DCIKey Findings
Fasting Insulin Significant Decrease[1]DecreaseSignificant DecreaseMI alone and in combination with DCI effectively reduces fasting insulin levels.
HOMA-IR Significant Decrease[1]DecreaseSignificant DecreaseBoth inositols improve insulin sensitivity as measured by HOMA-IR.
Glucose/Insulin Ratio Significant ImprovementImprovementSignificant ImprovementThis compound supplementation leads to better glucose utilization.

Table 1: Comparison of Myo-Inositol and D-Chiro-Inositol on Insulin Resistance Parameters in PCOS. Data synthesized from multiple sources.

Efficacy in Hyperandrogenism Phenotype

Hyperandrogenism, characterized by elevated levels of androgens such as testosterone (B1683101), is a core diagnostic criterion for PCOS and is responsible for clinical signs like hirsutism and acne. Both MI and DCI have been shown to ameliorate hyperandrogenism, with some studies suggesting differential effects.

The meta-analysis by Unfer et al. (2017) found that MI supplementation led to a trend towards a reduction in testosterone concentrations.[1] The study by Pizzo et al. (2014) reported that DCI was more effective in reducing hyperandrogenism compared to MI.[2] A combination therapy of MI and DCI has also been shown to be effective in reducing androgen levels.[3]

ParameterMyo-Inositol (MI)D-Chiro-Inositol (DCI)Combined MI/DCIKey Findings
Total Testosterone Trend towards Reduction[1]Significant Reduction[2]Significant Reduction[3]DCI may have a stronger effect on reducing total testosterone. Combination therapy is also effective.
Free Testosterone ReductionSignificant ReductionSignificant Reduction[3]Both inositols contribute to a decrease in biologically active testosterone.
SHBG Significant Increase (with longer duration)[1]IncreaseIncreaseMI supplementation for at least 24 weeks significantly increases SHBG, which helps to reduce free androgen levels.
Androstenedione (B190577) No Significant Effect[1]ReductionReductionThe effect on androstenedione may be less pronounced than on testosterone.

Table 2: Comparison of Myo-Inositol and D-Chiro-Inositol on Hyperandrogenism Parameters in PCOS. Data synthesized from multiple sources.

Efficacy in Ovulatory Dysfunction and Reproductive Phenotype

Anovulation or oligo-ovulation is a hallmark of PCOS and a primary cause of infertility in affected women. By improving insulin sensitivity and reducing hyperandrogenism, inositols can help restore normal ovulatory function.

Clinical evidence suggests that MI is particularly beneficial for ovarian function. A study by Unfer et al. (2011) demonstrated that MI, rather than DCI, significantly improved oocyte and embryo quality in women with PCOS undergoing intracytoplasmic sperm injection (ICSI).[4] Conversely, a study by Mendoza et al. (2019) found that a combination of MI and a higher dose of DCI improved pregnancy rates in women with PCOS undergoing ICSI.[5] Another study by Colazingari et al. (2013) showed that a combined MI and DCI therapy improved oocyte and embryo quality, as well as pregnancy rates, in women with PCOS undergoing IVF-ET.[6]

ParameterMyo-Inositol (MI)D-Chiro-Inositol (DCI)Combined MI/DCIKey Findings
Ovulation Rate ImprovedImprovedImprovedBoth inositols can help in restoring ovulation.
Menstrual Regularity ImprovedImprovedImprovedTreatment with inositols often leads to more regular menstrual cycles.
Oocyte Quality Significant Improvement[4]Less Effective than MI[4]Improvement[6]MI appears to be superior in improving oocyte quality.
Embryo Quality Significant Improvement[4]Less Effective than MI[4]Improvement[6]MI plays a crucial role in developing high-quality embryos.
Pregnancy Rate IncreasedIncreasedSignificantly Increased[5][6]Combined therapy, particularly with a higher DCI ratio in some cases, shows promise in improving pregnancy outcomes in assisted reproductive technologies.

Table 3: Comparison of Myo-Inositol and D-Chiro-Inositol on Reproductive Parameters in PCOS. Data synthesized from multiple sources.

Signaling Pathways and Experimental Workflows

The differential effects of MI and DCI can be partly explained by their distinct roles in the insulin signaling cascade and their tissue-specific distribution.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Proteins Insulin_Receptor->IRS Activates Epimerase Epimerase (Insulin-dependent) Insulin_Receptor->Epimerase Stimulates GLUT4_transporter GLUT4 Transporter Glucose_Uptake Glucose Uptake GLUT4_transporter->Glucose_Uptake Facilitates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4_transporter Promotes translocation to membrane MI Myo-Inositol (MI) MI->Epimerase Converted to IPG_MI MI-containing Inositolphosphoglycan (IPG) MI->IPG_MI Precursor to Steroidogenesis Ovarian Steroidogenesis MI->Steroidogenesis Modulates DCI D-Chiro-Inositol (DCI) Epimerase->DCI IPG_DCI DCI-containing Inositolphosphoglycan (IPG) DCI->IPG_DCI Precursor to DCI->Steroidogenesis Modulates IPG_MI->Glucose_Uptake Mediates Glycogen_Synthesis Glycogen Synthesis IPG_DCI->Glycogen_Synthesis Mediates

Caption: Insulin signaling pathway involving Myo-inositol and D-chiro-inositol.

Experimental_Workflow cluster_recruitment Patient Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up and Final Assessment cluster_analysis Data Analysis PCOS_Diagnosis Diagnosis of PCOS (Rotterdam Criteria) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment PCOS_Diagnosis->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Clinical_Assessment Clinical Assessment (BMI, Hirsutism Score, etc.) Informed_Consent->Clinical_Assessment Biochemical_Analysis Biochemical Analysis (Hormones, Glucose, Insulin) Informed_Consent->Biochemical_Analysis Ultrasound Transvaginal Ultrasound Informed_Consent->Ultrasound Randomization Randomization Clinical_Assessment->Randomization Biochemical_Analysis->Randomization Ultrasound->Randomization MI_Group Myo-Inositol Group Randomization->MI_Group DCI_Group D-Chiro-Inositol Group Randomization->DCI_Group Combined_Group Combined MI/DCI Group Randomization->Combined_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 3-6 months) MI_Group->Treatment_Period DCI_Group->Treatment_Period Combined_Group->Treatment_Period Placebo_Group->Treatment_Period Repeat_Assessment Repeat Clinical and Biochemical Assessments Treatment_Period->Repeat_Assessment Reproductive_Outcomes Assessment of Reproductive Outcomes (Ovulation, Pregnancy) Treatment_Period->Reproductive_Outcomes Statistical_Analysis Statistical Analysis (Comparison between groups) Repeat_Assessment->Statistical_Analysis Reproductive_Outcomes->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Generalized experimental workflow for clinical trials of inositols in PCOS.

Experimental Protocols

Study Design: The majority of the cited studies are prospective, randomized, controlled trials, with some being double-blinded.

Participant Selection:

  • Inclusion Criteria: Women of reproductive age diagnosed with PCOS according to the Rotterdam criteria (requiring at least two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound).

  • Exclusion Criteria: Common exclusion criteria include other causes of hyperandrogenism or ovulatory dysfunction (e.g., congenital adrenal hyperplasia, androgen-secreting tumors, hyperprolactinemia), pregnancy, and the use of hormonal medications or insulin-sensitizing agents within 3-6 months prior to the study.

Interventions:

  • Myo-Inositol (MI): Dosages typically range from 2g to 4g per day, often administered in two divided doses.

  • D-Chiro-Inositol (DCI): Dosages are generally lower, ranging from 500mg to 1.2g per day.

  • Combined MI/DCI: The physiological plasma ratio of 40:1 is frequently used, though other ratios have been investigated.

  • Treatment Duration: Typically ranges from 12 weeks to 6 months.

Outcome Measures and Assays:

  • Metabolic Parameters: Fasting glucose and insulin are measured to calculate the HOMA-IR (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L) / 22.5).

  • Hormonal Parameters: Serum levels of total testosterone, free testosterone, SHBG, and androstenedione are commonly assessed using immunoassays (e.g., chemiluminescent immunoassay).

  • Reproductive Parameters: Ovulation is typically monitored via ultrasound and/or serum progesterone (B1679170) levels. In IVF/ICSI cycles, the number and quality of oocytes and embryos, as well as clinical pregnancy and live birth rates, are recorded.

Statistical Analysis:

  • Statistical significance of the changes from baseline and between-group differences are typically assessed using appropriate statistical tests such as t-tests, ANOVA, or non-parametric equivalents. A p-value of <0.05 is generally considered statistically significant.

Conclusion

Both myo-inositol and D-chiro-inositol demonstrate therapeutic benefits in women with PCOS, although their efficacy may vary depending on the specific phenotype. Myo-inositol appears to be particularly advantageous for improving metabolic parameters and oocyte quality, making it a strong candidate for addressing insulin resistance and reproductive issues. D-chiro-inositol shows a notable effect on reducing hyperandrogenism. Combination therapy with both MI and DCI, often in a physiological ratio, may offer a synergistic effect by addressing multiple aspects of PCOS pathophysiology. Further research is warranted to elucidate the optimal dosage and ratio of MI and DCI for different PCOS phenotypes and to confirm these findings in larger, long-term studies.

References

Inositol vs. Metformin for Insulin Resistance in Non-Obese Women: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Insulin (B600854) resistance in non-obese women presents a unique clinical challenge, often linked to conditions like Polycystic Ovary Syndrome (PCOS). While metformin (B114582) has been a cornerstone therapy, inositol (B14025), a naturally occurring carbocyclic sugar, has emerged as a promising alternative. This guide provides an objective comparison of this compound and metformin, focusing on their efficacy in improving insulin sensitivity and related metabolic and reproductive parameters, supported by experimental data and detailed methodologies.

Comparative Efficacy: A Quantitative Overview

Multiple studies have evaluated the effects of this compound (most commonly myo-inositol or a combination of myo- and D-chiro-inositol) and metformin on insulin resistance and other clinical markers in women, including those with a normal body mass index (BMI). The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Effects on Insulin Sensitivity and Glycemic Control
Study Intervention Dosage Duration Key Findings on Insulin Resistance (HOMA-IR)
Garg & Singh (2022)Myo-inositol2g twice daily24 weeksBaseline: 27.59 ± 19.10; After 24 weeks: 21.28 ± 15.38.[1]
Metformin500mg thrice daily24 weeksBaseline: 24.13 ± 12.32; After 24 weeks: 16.55 ± 7.56. No significant difference between groups (p>0.05).[1]
Jamilian et al. (2017)Myo-inositol + Folic Acid4g MI + 400mcg FA daily12 weeksSignificant decrease in fasting plasma glucose and serum insulin levels.
Metformin + Folic Acid1500mg Metformin + 400mcg FA daily12 weeksSignificant decrease in fasting plasma glucose and serum insulin levels. No significant difference between groups.
Fruzzetti et al. (2017)Myo-inositol4g daily6 monthsBoth treatments were equally effective in improving insulin resistance.[2]
Metformin1500mg daily6 monthsBoth treatments were equally effective in improving insulin resistance.[2]
Table 2: Effects on Hormonal and Reproductive Parameters
Study Intervention Dosage Duration Key Hormonal and Reproductive Findings
Nas et al. (2017)Myo-inositol4g MI + 400mcg folic acid/day6 monthsSignificant improvement in progesterone (B1679170) and prolactin levels, and menstrual cycle regularity. No significant difference compared to metformin.[3][4]
Metformin~1225mg/day6 monthsSignificant improvement in progesterone and prolactin levels, and menstrual cycle regularity. No significant difference compared to myo-inositol.[3][4]
Tabrizi et al. (2024)Myo-inositolNot specifiedMeta-analysisAndrogen levels (testosterone and DHEA) were reduced more in the myo-inositol group compared to the metformin group.[5]
MetforminNot specifiedMeta-analysisLH and LH/FSH ratio decreased more significantly with metformin.[5]
Galazis et al. (2024)Myo-inositolNot specified60 participantsBoth MI and MET were very effective in regulating menstrual cycle irregularities and hyperandrogenism in women with PCOS and normal BMI.[6][7]
MetforminNot specified60 participantsA statistically significant decrease in androgenic hormones was recorded in both groups and did not differ between the groups.[6][7]

Mechanisms of Action: Signaling Pathways

This compound and metformin improve insulin sensitivity through distinct molecular pathways. This compound, particularly myo-inositol and D-chiro-inositol, acts as a precursor for second messengers in the insulin signaling cascade.[8] Metformin's mechanism is more complex, primarily involving the activation of AMP-activated protein kinase (AMPK).[9]

InsulinSignaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS IPG This compound Phosphoglycans (IPGs) IR->IPG stimulates release PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt/PKB PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Metformin Metformin AMPK AMPK Metformin->AMPK activates AMPK->GLUT4 promotes This compound This compound This compound->IPG precursor to IPG->Akt activates downstream effectors

Caption: Insulin signaling and points of intervention for metformin and this compound.

Experimental Protocols

The following outlines a typical experimental design for a prospective, randomized controlled trial comparing myo-inositol and metformin in non-obese women with insulin resistance.

1. Study Population:

  • Inclusion Criteria: Premenopausal women aged 18-40 years, with a BMI between 18.5 and 24.9 kg/m ², diagnosed with insulin resistance (e.g., HOMA-IR > 2.5), and exhibiting signs of PCOS according to the Rotterdam criteria.[7]

  • Exclusion Criteria: Diagnosed with diabetes mellitus, pregnant or lactating, history of significant renal or hepatic disease, or use of medications known to affect glucose metabolism or hormonal levels within the past three months.

2. Randomization and Blinding:

  • Participants are randomly assigned in a 1:1 ratio to either the myo-inositol or metformin treatment group.

  • A double-blind design is employed where neither the participants nor the investigators are aware of the treatment allocation. Placebo pills identical in appearance to the active treatments are used.[10][11]

3. Intervention:

  • Group A (Myo-inositol): Receives 2 grams of myo-inositol powder dissolved in water, taken twice daily.

  • Group B (Metformin): Receives 500 mg metformin tablets, taken three times daily.[1]

  • Duration: The intervention period is typically 24 weeks to allow for adequate assessment of changes in metabolic and menstrual cycle parameters.[1]

4. Outcome Measures:

  • Primary Outcome: Change in HOMA-IR from baseline to the end of the study.

  • Secondary Outcomes: Changes in fasting glucose and insulin levels, serum androgen levels (total testosterone, free androgen index), menstrual cycle frequency, and ovulation rates.[10][11] Assessment of adverse events is also a key secondary outcome.

5. Data Collection and Analysis:

  • Blood samples are collected at baseline and at the end of the 24-week period after an overnight fast.

  • Menstrual cycle regularity is tracked using a daily diary.

  • Statistical analysis is performed using appropriate tests (e.g., t-test or Mann-Whitney U test) to compare the changes between the two groups. A p-value of <0.05 is considered statistically significant.

ExperimentalWorkflow Screening Patient Screening (Non-obese, IR, 18-40 yrs) Baseline Baseline Assessment (HOMA-IR, Hormones, etc.) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: this compound (e.g., 2g BID) Randomization->GroupA GroupB Group B: Metformin (e.g., 500mg TID) Randomization->GroupB Treatment 24-Week Treatment Period GroupA->Treatment GroupB->Treatment Endpoint End-of-Study Assessment (HOMA-IR, Hormones, etc.) Treatment->Endpoint Analysis Statistical Analysis (Comparison of Outcomes) Endpoint->Analysis

Caption: A typical randomized controlled trial workflow.

Conclusion

Both this compound and metformin have demonstrated efficacy in improving insulin sensitivity and hormonal profiles in women with insulin resistance, including non-obese individuals.[6][7] Myo-inositol appears to have a more favorable side-effect profile, with fewer gastrointestinal complaints compared to metformin.[12] While metformin may have a slight edge in reducing HOMA-IR in some studies, this compound shows promise in improving androgen levels.[1][5] The choice between these agents may depend on the primary treatment goal—be it metabolic control or addressing hyperandrogenism—and patient tolerability. Further head-to-head trials in a strictly non-obese, insulin-resistant population are warranted to delineate their comparative advantages more clearly.

References

comparative effects of inositol isomers on metabolic and hormonal profiles in PCOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine and metabolic disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Insulin (B600854) resistance is a key pathophysiological feature in a majority of women with PCOS, contributing to both its metabolic and reproductive consequences. In recent years, inositol (B14025) isomers, particularly myo-inositol (MI) and D-chiro-inositol (DCI), have gained considerable attention as therapeutic agents due to their insulin-sensitizing properties. This guide provides a comprehensive comparison of the effects of these isomers on the metabolic and hormonal profiles in PCOS, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound Isomers: A Data-Driven Overview

Clinical evidence from numerous studies, including randomized controlled trials and meta-analyses, has demonstrated the beneficial effects of this compound supplementation in women with PCOS.[1][2] Both myo-inositol and D-chiro-inositol have been shown to improve insulin sensitivity and reduce hyperandrogenism, key drivers of the syndrome's manifestations.[[“]][4] While both isomers are effective, they exhibit distinct impacts on various metabolic and hormonal parameters.

A meta-analysis of nine randomized controlled trials involving 496 women with PCOS revealed that supplementation with myo-inositol, alone or combined with D-chiro-inositol, led to a significant decrease in fasting insulin levels and the homeostasis model assessment (HOMA) index.[2] Furthermore, a trend towards reduced testosterone (B1683101) concentrations was observed.[2] Some studies suggest that myo-inositol has a more pronounced effect on the metabolic profile, while D-chiro-inositol may be more effective in reducing hyperandrogenism.[5][6]

The combination of myo-inositol and D-chiro-inositol, often in a physiological plasma ratio of 40:1, has been proposed as a particularly effective therapeutic strategy.[7][8] This combination therapy has been shown to reduce the risk of metabolic disease in overweight PCOS patients more effectively than myo-inositol supplementation alone.[[“]]

Table 1: Comparative Effects of this compound Isomers on Metabolic Parameters in PCOS

ParameterMyo-Inositol (MI)D-Chiro-Inositol (DCI)MI + DCI Combination (40:1)
Fasting Insulin Significant Decrease[2]Decrease[1][9]Significant Decrease[10][11]
HOMA-IR Significant Decrease[2]Decrease[9]Significant Decrease[10][11]
Glucose/Insulin Ratio Improvement[5]ImprovementImprovement
Triglycerides Reduction[1]Reduction[1]Significant Reduction[12]
Total Cholesterol Reduction[1]-Reduction[12]
BMI Decrease[11]-Decrease[10]

Table 2: Comparative Effects of this compound Isomers on Hormonal Profiles in PCOS

ParameterMyo-Inositol (MI)D-Chiro-Inositol (DCI)MI + DCI Combination (40:1)
Total Testosterone Trend towards Reduction[2]Significant Reduction[5][6]Significant Decrease[11]
Free Testosterone -Reduction[5]Significant Decrease[11]
Androstenedione No significant effect[2]Reduction[5]-
SHBG Significant Increase (with ≥24 weeks of treatment)[2]Increase[5]Significant Increase[11]
LH --Significant Decrease[11]
LH/FSH Ratio Reduction[5]Reduction[5]-
Ovulation Rate Improvement[1][8]Potential Benefit[7][13]Improvement[8]
Oocyte & Embryo Quality Superior Improvement[[“]][14]Less Effective than MI[14]-

Signaling Pathways of this compound Isomers in PCOS

Myo-inositol and D-chiro-inositol act as precursors for this compound phosphoglycans (IPGs), which function as second messengers in the insulin signaling cascade.[4][15] In a healthy state, insulin stimulates the conversion of MI to DCI by an enzyme called epimerase.[9] This conversion is crucial as MI and DCI mediate different downstream effects of insulin. MI is primarily involved in glucose uptake via GLUT4 translocation, while DCI is more involved in glycogen (B147801) synthesis.[7][12]

In women with PCOS, a defect in this epimerase activity is hypothesized, leading to an altered MI/DCI ratio.[7][13] This "DCI paradox" suggests that while peripheral tissues may be resistant to insulin and have lower DCI levels, the ovary remains sensitive to insulin, leading to an overproduction of androgens.[4] Supplementation with inositols aims to restore the appropriate balance of these isomers, thereby improving insulin signaling and ameliorating the symptoms of PCOS.

Inositol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds Epimerase Epimerase InsulinReceptor->Epimerase Activates Androgen_Synthesis Androgen Synthesis (Ovary) InsulinReceptor->Androgen_Synthesis Stimulates (in Ovary) DCI D-Chiro-Inositol (DCI) Epimerase->DCI Converts PCOS_Defect Potential Defect in PCOS: Reduced Epimerase Activity Epimerase->PCOS_Defect MI_transporter MI Transporter MI Myo-Inositol (MI) MI_transporter->MI Uptake MI->Epimerase IPG_MI IPG from MI MI->IPG_MI Forms IPG_DCI IPG from DCI DCI->IPG_DCI Forms Glucose_Uptake Glucose Uptake (GLUT4 Translocation) IPG_MI->Glucose_Uptake Mediates Glycogen_Synthase Glycogen Synthase Activation IPG_DCI->Glycogen_Synthase Mediates

Caption: Insulin signaling pathway involving myo-inositol and D-chiro-inositol.

Experimental Protocols

The following are representative experimental protocols from studies evaluating the effects of this compound isomers in women with PCOS.

Study 1: Comparative Effects of Myo-inositol and D-chiro-inositol

  • Objective: To compare the effects of myo-inositol and D-chiro-inositol on ovarian function and metabolic factors in women with PCOS.[5]

  • Study Design: Randomized controlled trial.

  • Participants: 50 women with PCOS and menstrual irregularities were randomly divided into two groups.

  • Intervention:

    • Group 1 (n=25): 4 g of myo-inositol per day plus 400 mcg of folic acid per day, administered orally for six months.

    • Group 2 (n=25): 1 g of D-chiro-inositol per day plus 400 mcg of folic acid per day, administered orally for six months.

  • Outcome Measures: Pre- and post-treatment analysis of BMI, blood pressure, Ferriman-Gallwey score, serum LH, LH/FSH ratio, total and free testosterone, DHEA-S, androstenedione, SHBG, prolactin, glucose/insulin ratio, and HOMA index. Resumption of regular menstrual cycles was also assessed.

Study 2: Myo-inositol vs. D-chiro-inositol for Oocyte Quality

  • Objective: To compare the effects of myo-inositol and D-chiro-inositol on oocyte quality in euglycemic PCOS patients undergoing ICSI.[14]

  • Study Design: Prospective, controlled, randomized trial.

  • Participants: 84 euglycemic women with PCOS undergoing ovulation induction for ICSI.

  • Intervention:

    • Group 1 (n=43): 2 g of myo-inositol twice a day.

    • Group 2 (n=41): 0.6 g of D-chiro-inositol twice a day.

  • Outcome Measures: Total number of oocytes retrieved, number of mature oocytes, number of immature oocytes, mean number of top-quality embryos, and total number of pregnancies.

Study 3: Combined Myo-inositol and D-chiro-inositol vs. Metformin (B114582)

  • Objective: To evaluate the comparative efficacy of a 40:1 ratio of MI plus DCI with metformin in women with PCOS.[10]

  • Study Design: Prospective clinical trial.

  • Participants: 60 women with PCOS were divided equally into two groups.

  • Intervention:

    • Group 1: A 40:1 ratio of MI plus DCI for a 12-week period.

    • Group 2: Metformin for a 12-week period.

  • Outcome Measures: Endocrine and metabolic parameters, insulin resistance (HOMA-IR), stress levels, and quality of life were assessed pre- and post-treatment.

Experimental_Workflow cluster_Screening Patient Recruitment cluster_Intervention Intervention Phase cluster_Assessment Data Collection & Analysis PCOS_Diagnosis Diagnosis of PCOS (e.g., Rotterdam Criteria) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment PCOS_Diagnosis->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline Baseline Assessment (Metabolic & Hormonal Profiles) Informed_Consent->Baseline Randomization Randomization Group_A Group A (e.g., Myo-Inositol) Randomization->Group_A Group_B Group B (e.g., D-Chiro-Inositol) Randomization->Group_B Group_C Group C (e.g., MI+DCI or Placebo) Randomization->Group_C Follow_up Follow-up Assessments (e.g., 3, 6 months) Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Baseline->Randomization Data_Analysis Statistical Analysis Follow_up->Data_Analysis

Caption: A generalized workflow for clinical trials on inositols in PCOS.

Conclusion

This compound isomers, particularly myo-inositol and D-chiro-inositol, represent a promising therapeutic avenue for managing the metabolic and hormonal disturbances in women with PCOS. While both isomers demonstrate efficacy in improving insulin sensitivity and reducing hyperandrogenism, they appear to have differential effects. Myo-inositol may be more beneficial for improving metabolic parameters and oocyte quality, whereas D-chiro-inositol shows a stronger effect on reducing hyperandrogenism. A combined therapy with a physiological ratio of MI and DCI (40:1) appears to be a superior approach, addressing a broader spectrum of PCOS-related abnormalities. Further research is warranted to delineate the optimal dosages and ratios for different PCOS phenotypes and to elucidate the long-term benefits and safety of this compound supplementation. The evidence suggests that clinicians and patients should consider the use of inositols, taking into account the uncertainty of evidence and individual preferences.[7][16]

References

Safety Operating Guide

A Guide to the Safe Disposal of Inositol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of inositol (B14025), a sugar alcohol commonly used in research and development. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with relevant regulations.

Core Principles of this compound Disposal

This compound, in its various isomeric forms (e.g., myo-inositol, D-chiro-inositol), is generally not classified as a hazardous substance.[1][2] However, proper disposal is still necessary to prevent environmental contamination and ensure workplace safety. The primary principle is to manage and dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[1][2][3]

Disposal Procedures for Solid this compound Waste

Solid this compound, typically a white crystalline powder, should be handled carefully to minimize dust generation.[4][5]

Small Spills

For minor spills of solid this compound, follow these steps:

  • Restrict Access: Cordon off the affected area to prevent further dispersal.

  • Personal Protective Equipment (PPE): At a minimum, wear safety glasses, gloves, and a lab coat. For larger quantities or in poorly ventilated areas, a dust respirator is recommended.

  • Containment and Cleanup: Use appropriate tools, such as a brush and dustpan, to gently sweep up the spilled solid. Avoid vigorous sweeping that could create airborne dust.

  • Containerization: Place the collected this compound into a clearly labeled, sealed waste container.

  • Decontamination: Clean the spill area by spreading water on the contaminated surface.

  • Final Disposal: Dispose of the container according to your institution's and local authority's requirements for non-hazardous chemical waste.

Large Spills

For more significant spills of solid this compound:

  • Evacuate and Ventilate: If a large amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including splash goggles, gloves, a full suit, and a dust respirator.

  • Containment and Cleanup: Use a shovel to carefully transfer the material into a suitable, labeled waste disposal container.

  • Decontamination: After removing the bulk of the material, decontaminate the area by spreading water on the surface. For large spills, this water may be evacuated through the sanitary system, provided it complies with local regulations.

  • Disposal: Dispose of the contained waste in accordance with institutional and local regulations.

Disposal of this compound Solutions

For aqueous solutions of this compound, the disposal method depends on the concentration and the presence of other chemicals.

  • Uncontaminated Solutions: If the solution contains only this compound and water, it may be permissible to dilute it further with large amounts of water and flush it down the sanitary sewer.[6] However, always consult your institution's specific guidelines and local wastewater regulations before doing so.

  • Contaminated Solutions: If the this compound solution is mixed with other hazardous chemicals, it must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component in the mixture. Collect the waste in a properly labeled, sealed container and dispose of it through your institution's hazardous waste management program.

Disposal of Contaminated Materials

Any materials, such as paper towels, gloves, or weighing boats, that come into contact with this compound should be disposed of as solid waste. If these materials are contaminated with hazardous substances, they must be disposed of as hazardous waste.

Contaminated packaging should be handled in the same manner as the substance itself.[7][8] Once completely emptied and decontaminated, packaging may be eligible for recycling.[7][8]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

InositolDisposalWorkflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid (Powder) waste_type->solid_waste Solid liquid_waste Liquid (Solution) waste_type->liquid_waste Liquid spill_size Assess Spill Size solid_waste->spill_size is_contaminated Is Solution Contaminated with Hazardous Material? liquid_waste->is_contaminated small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large sweep_up Sweep/Vacuum into Labeled Container small_spill->sweep_up shovel_up Shovel into Labeled Container large_spill->shovel_up decontaminate_solid Decontaminate Area with Water sweep_up->decontaminate_solid shovel_up->decontaminate_solid dispose Dispose of Container via Institutional Waste Program decontaminate_solid->dispose non_hazardous_liquid Uncontaminated this compound Solution is_contaminated->non_hazardous_liquid No hazardous_liquid Contaminated this compound Solution is_contaminated->hazardous_liquid Yes dilute_flush Dilute with Water and Flush to Sanitary Sewer (Check Local Regulations) non_hazardous_liquid->dilute_flush hazardous_waste Collect in Labeled Hazardous Waste Container hazardous_liquid->hazardous_waste dilute_flush->dispose hazardous_waste->dispose

Caption: Workflow for this compound Waste Disposal.

Quantitative Data Summary

The available Safety Data Sheets (SDS) for this compound do not specify quantitative limits for disposal (e.g., ppm for sewer disposal). The guidance provided is qualitative, emphasizing adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific quantitative disposal limits that may apply to your facility.

ParameterValue/Guideline
Hazard Classification Generally considered non-hazardous.[1][2]
Incompatible Materials Strong oxidizing agents.[2]
Disposal of Solids Place in a sealed container for disposal as non-hazardous waste.
Disposal of Solutions Uncontaminated solutions may be diluted and flushed to a sanitary sewer (verify local regulations).[6] Contaminated solutions must be treated as hazardous waste.
Empty Containers Handle as the substance itself. May be recycled if thoroughly decontaminated.[7][8]

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.